sodium-bile acid cotransporter
Description
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Properties
CAS No. |
145420-23-1 |
|---|---|
Molecular Formula |
C8H14ClNO2 |
Origin of Product |
United States |
Foundational & Exploratory
The Gatekeeper of Bile Acid Homeostasis: The Apical Sodium-Dependent Bile Acid Transporter in Enterohepatic Circulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The enterohepatic circulation is a highly efficient process, crucial for the conservation of the body's bile acid pool, which plays a pivotal role in dietary lipid digestion and absorption, as well as in the regulation of cholesterol homeostasis. Central to this intricate circulatory loop is the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2. This transmembrane protein, located at the apical brush border membrane of enterocytes in the terminal ileum, is the primary mediator of active bile acid reabsorption from the intestinal lumen into the portal circulation.[1][2][3][4] This technical guide provides a comprehensive overview of the role of ASBT in enterohepatic circulation, detailing its molecular function, regulation, and the experimental methodologies employed in its study.
The Pivotal Role of ASBT in Enterohepatic Circulation
The enterohepatic circulation involves the secretion of bile acids from the liver into the small intestine and their subsequent reabsorption, primarily in the terminal ileum, for return to the liver via the portal vein. This process ensures that the majority of the bile acid pool, estimated to be around 3-5 grams in humans, is recycled 4-12 times daily, with only a small fraction (approximately 5%) being lost in the feces.[5] ASBT is the key transporter responsible for the initial and rate-limiting step of this reabsorption process, actively co-transporting two sodium ions with one bile acid molecule into the enterocyte.[6][7][8] This electrogenic process is driven by the sodium gradient maintained by the Na+/K+-ATPase on the basolateral membrane.
Once inside the enterocyte, bile acids are thought to be shuttled across the cell by the ileal bile acid-binding protein (IBABP) to the basolateral membrane.[5] From there, they are exported into the portal circulation by the heteromeric organic solute transporter alpha and beta (OSTα/OSTβ).[2][3] The high efficiency of ASBT-mediated transport ensures that approximately 95% of secreted bile acids are reclaimed, highlighting its critical role in maintaining bile acid homeostasis.[5]
Quantitative Analysis of ASBT Function
The transport efficiency of ASBT for various bile acids has been characterized by determining its kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters provide insights into the affinity of the transporter for its substrates and its transport capacity.
| Bile Acid Substrate | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Taurocholic acid | Wild-type ASBT | 1.7 | - | [2] |
| Taurocholic acid | 292G>A variant ASBT | 4.5 | - | [2] |
| Taurocholic acid | 431G>A variant ASBT | 2.8 | - | [2] |
| Taurocholic acid | 475G>A variant ASBT | 1.5 | - | [2] |
| Taurocholic acid | 511G>T variant ASBT | 4.2 | - | [2] |
| Estrone-3-sulfate (E1S) | mOATP1B2 | 242 | - | [9] |
| Taurocholate (TCA) | mOATP1B2 | 73 | - | [9] |
| Estrone-3-sulfate (E1S) | rOATP1B2 | 90 | - | [9] |
| Taurocholate (TCA) | rOATP1B2 | 16 | - | [9] |
Table 1: Kinetic Parameters of ASBT for Various Bile Acids. The Km and Vmax values can vary depending on the specific bile acid, the experimental system used (e.g., cell line, membrane vesicles), and the species from which the transporter is derived.
Regulation of ASBT Expression and Activity
The expression and activity of ASBT are tightly regulated to maintain bile acid homeostasis and prevent the accumulation of potentially cytotoxic bile acids. The primary regulatory mechanism involves a negative feedback loop mediated by the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids.
When intracellular bile acid concentrations in the enterocyte increase, they bind to and activate FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcriptional activity of other nuclear receptors, such as the liver receptor homolog-1 (LRH-1) and the α-fetoprotein transcription factor (FTF), that are required for ASBT gene (SLC10A2) transcription.[1][6][10][11] This leads to a downregulation of ASBT expression, thereby reducing bile acid uptake.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Functional Characterization of Genetic Variants in the Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 4. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. DSpace [archive.hshsl.umaryland.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. bioivt.com [bioivt.com]
- 8. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FXR-activating ligands inhibit rabbit ASBT expression via FXR-SHP-FTF cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sodium-Bile Acid Cotransporter: A Comprehensive Technical Guide to its Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT) and designated as Solute Carrier Family 10 Member 2 (SLC10A2), is a critical membrane protein primarily expressed in the terminal ileum. It plays a pivotal role in the enterohepatic circulation of bile acids, a process essential for the absorption of dietary fats and fat-soluble vitamins, as well as cholesterol homeostasis. Its liver-specific homolog, the Na+-Taurocholate Cotransporting Polypeptide (NTCP) or SLC10A1, is responsible for the uptake of bile acids from the portal blood into hepatocytes. The critical physiological roles of these transporters have made them attractive targets for therapeutic intervention in a range of conditions, including hypercholesterolemia, cholestatic liver diseases, and non-alcoholic steatohepatitis (NASH). This in-depth technical guide provides a comprehensive overview of the molecular structure, function, and regulatory mechanisms of the sodium-bile acid cotransporter, with a focus on ASBT.
Molecular Structure
The human ASBT is a glycoprotein consisting of 348 amino acids with a predicted molecular weight of approximately 38 kDa, though it runs at about 48 kDa on SDS-PAGE due to glycosylation. It is a member of the Solute Carrier (SLC) 10 family, which also includes NTCP (SLC10A1) and the sodium-dependent organic anion transporter (SOAT; SLC10A6).
While a high-resolution structure of a mammalian ASBT has yet to be determined, significant insights have been gleaned from the crystal structures of bacterial homologs, notably from Neisseria meningitidis (ASBT_NM) and Yersinia frederiksenii (ASBT_Yf). These structures reveal a common architecture of 10 transmembrane (TM) helices organized into two inverted repeats of five helices each. This arrangement forms two distinct domains: a "core" domain and a "panel" domain.
The transporter is believed to function via a "rocker-switch" or alternating-access mechanism, where the substrate-binding site is alternately exposed to the extracellular and intracellular environments. This conformational change is driven by the binding and release of sodium ions and the bile acid substrate. The crystal structure of ASBT_NM was captured in an inward-facing conformation, with a taurocholate molecule and two sodium ions bound in a large, hydrophobic cavity situated between the core and panel domains.
Function and Mechanism of Transport
ASBT mediates the active transport of bile acids from the intestinal lumen into enterocytes against a concentration gradient. This process is coupled to the electrochemical gradient of sodium ions, with a stoichiometry of 2 Na+ ions per 1 bile acid molecule, making the transport electrogenic.[1][2]
The transport cycle is thought to involve the following key steps:
-
Binding of Sodium: Two sodium ions bind to the transporter from the extracellular side, inducing a conformational change that increases the affinity for bile acids.
-
Bile Acid Binding: A bile acid molecule then binds to the transporter.
-
Conformational Change: The binding of all three ligands (2 Na+ and 1 bile acid) triggers a major conformational change, reorienting the binding sites to face the intracellular side.
-
Release of Ligands: The sodium ions and the bile acid are released into the cytoplasm.
-
Reorientation: The transporter reverts to its outward-facing conformation to begin a new cycle.
Quantitative Data: Substrate Kinetics and Inhibitor Constants
The following tables summarize the kinetic parameters for the interaction of various bile acids and inhibitors with human ASBT (SLC10A2) and its hepatic homolog, NTCP (SLC10A1).
Table 1: Michaelis-Menten Constants (Km) for Bile Acid Transport by Human ASBT (SLC10A2)
| Substrate | Km (µM) | Cell System | Reference |
| Taurocholic acid | 12 - 17 | CHO, HeLa | [3][4] |
| Glycocholic acid | 37 | CHO | [4] |
| Cholic acid | 33.3 | Not specified | [3] |
| Taurochenodeoxycholic acid | 5.9 | HEK293 | [5][6] |
| Taurolithocholic acid | 5.9 | HEK293 | [5][6][7] |
Table 2: Michaelis-Menten Constants (Km) for Bile Acid Transport by Human NTCP (SLC10A1)
| Substrate | Km (µM) | Cell System | Reference |
| Taurocholic acid | 6.44 - 57.3 | CHO, HEK293 | [8][9][10][11] |
| Glycochenodeoxycholic acid | 0.569 | CHO | [8][9][10] |
| 3-Sulfo-glycolithocholate | 3.78 | CHO | [8][9][10] |
| Taurolithocholic acid | 18.4 | HEK293 | [5][6][7] |
Table 3: Inhibition Constants (Ki / IC50) for Human ASBT (SLC10A2) Inhibitors
| Inhibitor | Ki / IC50 (µM) | Assay Conditions | Reference |
| Nifedipine | 3.87 (Ki) | Taurocholate uptake in ASBT-MDCK cells | [12] |
| Simvastatin | 10.4 (Ki) | Taurocholate uptake in ASBT-MDCK cells | [12] |
| Fluvastatin | 64.7 (Ki) | Taurocholate uptake in ASBT-MDCK cells | [12] |
| Lovastatin | Not specified | Potent inhibitor | [12] |
| Mevastatin | Not specified | Potent inhibitor | [12] |
| Pravastatin | 1360 (Ki) | Taurocholate uptake in ASBT-MDCK cells | [12] |
| Elobixibat | 0.00053 (IC50) | Not specified | [13] |
| Linerixibat | Not specified | Potent inhibitor | [13] |
| Volixibat | Not specified | Potent inhibitor | [13] |
Table 4: Inhibition Constants (IC50) for Human NTCP (SLC10A1) Inhibitors
| Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| Rosiglitazone | 5.1 | Not specified | [14] |
| Zafirlukast | 6.5 | Not specified | [14] |
| TRIAC | 6.9 | Not specified | [14] |
| Sulfasalazine | 9.6 | Not specified | [14] |
| Chicago sky blue 6B | 7.1 | Not specified | [14] |
| Cyclosporine A | Potent inhibitor | Not specified | [5][7] |
| Irbesartan | Potent inhibitor | Not specified | [5][7] |
Regulatory Signaling Pathways
The expression of ASBT is tightly regulated by a complex network of nuclear receptors and signaling pathways to maintain bile acid homeostasis.
Farnesoid X Receptor (FXR) Signaling
The farnesoid X receptor (FXR) is a nuclear receptor that functions as a key sensor of intracellular bile acid concentrations. In the ileum, reabsorbed bile acids activate FXR, which in turn transcriptionally represses ASBT expression. This negative feedback loop prevents excessive bile acid uptake. The mechanism involves the induction of the small heterodimer partner (SHP), which then represses the activity of other transcription factors necessary for ASBT expression.[8][9][15] Furthermore, intestinal FXR activation by bile acids induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels to the liver via the portal circulation and signals through the FGFR4/β-Klotho receptor complex to repress the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2][16][17]
Caption: FXR-mediated regulation of ASBT expression.
Glucocorticoid Receptor (GR) and Pregnane X Receptor (PXR) Signaling
The glucocorticoid receptor (GR) and the pregnane X receptor (PXR) are also involved in the regulation of ASBT expression. Glucocorticoids, such as dexamethasone and budesonide, have been shown to upregulate ASBT expression by activating GR, which then directly binds to glucocorticoid response elements (GREs) in the ASBT promoter.[10] PXR, another nuclear receptor activated by a wide range of xenobiotics and endogenous compounds, can also influence the expression of genes involved in bile acid homeostasis, although its direct effect on ASBT is less well-characterized than that of FXR and GR.
Caption: GR and PXR signaling pathways influencing ASBT expression.
Experimental Protocols
Radiolabeled Bile Acid Uptake Assay in ASBT-Expressing Cells
This protocol describes a common method for measuring the transport activity of ASBT by quantifying the uptake of a radiolabeled bile acid, such as [3H]taurocholic acid, in a cell line stably expressing human ASBT (e.g., CHO, HEK293, or MDCK-II cells).
Materials:
-
ASBT-expressing cells and corresponding mock-transfected control cells
-
Cell culture medium (e.g., DMEM/F12)
-
Hanks' Balanced Salt Solution (HBSS) with and without sodium (NaCl replaced with choline chloride)
-
[3H]Taurocholic acid
-
Unlabeled taurocholic acid
-
Scintillation cocktail
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Culture: Plate ASBT-expressing and mock-transfected cells in 24-well plates and grow to confluency.
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed sodium-free HBSS. Pre-incubate the cells in sodium-free HBSS for 15 minutes at 37°C.
-
Uptake Initiation: Remove the pre-incubation buffer and add pre-warmed HBSS (with or without sodium) containing a known concentration of [3H]taurocholic acid and varying concentrations of unlabeled taurocholic acid (for kinetic studies) or inhibitors.
-
Uptake Termination: After a defined incubation period (e.g., 10 minutes), rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold sodium-free HBSS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer. Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Use another portion of the lysate to determine the total protein content using a protein assay.
-
Data Analysis: Calculate the rate of uptake and normalize to the protein concentration (e.g., in pmol/mg protein/min). Sodium-dependent uptake is calculated by subtracting the uptake in sodium-free buffer from the uptake in sodium-containing buffer. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Experimental workflow for a radiolabeled bile acid uptake assay.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) for a competitive inhibitor can be determined by measuring the rate of substrate uptake at various substrate and inhibitor concentrations.
Procedure:
-
Perform the radiolabeled bile acid uptake assay as described above.
-
Use a fixed concentration of [3H]taurocholic acid (typically at or below the Km value).
-
Vary the concentration of the inhibitor over a wide range.
-
Measure the initial rate of uptake at each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., the Cheng-Prusoff equation for competitive inhibition) to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the formula: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
Site-Directed Mutagenesis of ASBT
Site-directed mutagenesis is used to introduce specific amino acid changes in the ASBT protein to study the role of individual residues in its structure and function.
Materials:
-
Plasmid DNA containing the wild-type ASBT cDNA
-
Complementary oligonucleotide primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary primers that include the desired mutation and anneal to the plasmid DNA.
-
PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the entire ASBT gene to confirm the presence of the desired mutation and the absence of any other mutations.
-
Functional Characterization: Transfect the mutant ASBT plasmid into a suitable cell line and perform functional assays (e.g., uptake assays) to assess the impact of the mutation on transporter activity.
Conclusion
The sodium-bile acid cotransporters, ASBT and NTCP, are integral to maintaining bile acid homeostasis and have emerged as significant targets for drug development. A thorough understanding of their molecular structure, transport mechanism, and regulatory pathways is crucial for the rational design of novel therapeutics. The combination of structural biology, in vitro transport assays, and molecular biology techniques continues to provide valuable insights into the intricate workings of these essential transporters, paving the way for innovative treatments for a variety of metabolic and liver diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Protein Cryo-EM: Cryo-Grid Optimization and Data Collection with Protein in Detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human ileal bile acid transporter gene ASBT (SLC10A2) is transactivated by the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FXR-activating ligands inhibit rabbit ASBT expression via FXR-SHP-FTF cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional Characterization of Genetic Variants in the Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
The SLC10A Family of Transporters: A Deep Dive into Discovery, Characterization, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier (SLC) superfamily represents the largest group of membrane transport proteins in humans, playing a pivotal role in the disposition of a wide array of endogenous and exogenous substances. Within this extensive group, the SLC10A family, also known as the sodium-bile acid cotransporter family, has garnered significant attention for its critical functions in bile acid homeostasis, steroid hormone transport, and as a viral entry gateway. This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of the SLC10A transporter family, with a focus on its well-characterized members: SLC10A1 (NTCP), SLC10A2 (ASBT), and SLC10A6 (SOAT). We delve into the quantitative kinetics of substrate transport and inhibition, detailed experimental protocols for their study, and the intricate signaling pathways governing their regulation.
The SLC10A Transporter Family: An Overview
The human SLC10A family comprises seven members (SLC10A1-SLC10A7).[1] While the founding members, NTCP and ASBT, were initially characterized for their essential roles in the enterohepatic circulation of bile acids, subsequent research has unveiled a broader substrate specificity and diverse physiological functions for this family.[1][2]
-
SLC10A1 (Na+-Taurocholate Cotransporting Polypeptide, NTCP): Localized to the basolateral membrane of hepatocytes, NTCP is the primary transporter responsible for the sodium-dependent uptake of conjugated and unconjugated bile acids from the portal circulation into the liver.[1][3] Beyond its role in bile acid homeostasis, NTCP has been identified as a functional receptor for the hepatitis B and D viruses (HBV and HDV), making it a key therapeutic target.[2]
-
SLC10A2 (Apical Sodium-Dependent Bile Acid Transporter, ASBT): Predominantly expressed on the apical membrane of enterocytes in the terminal ileum, ASBT mediates the active reabsorption of bile acids from the intestinal lumen, a critical step in their enterohepatic recirculation.[1][3][4]
-
SLC10A6 (Sodium-Dependent Organic Anion Transporter, SOAT): Unlike NTCP and ASBT, SOAT does not transport classic bile acids. Instead, it demonstrates a high affinity for sulfated steroids, such as dehydroepiandrosterone sulfate (DHEAS) and estrone-3-sulfate (E1S), and is primarily expressed in the testis, placenta, and pancreas.[2][5][6]
-
Orphan Transporters (SLC10A3, SLC10A4, SLC10A5, SLC10A7): The physiological substrates and functions of the remaining members of the SLC10A family are yet to be fully elucidated and are currently considered orphan transporters.
Quantitative Data on SLC10A Transporter Function
The following tables summarize the kinetic parameters (Km and Vmax) for key substrates and the inhibitory constants (IC50) for various compounds against the well-characterized SLC10A family members. This data is crucial for understanding the affinity and capacity of these transporters and for predicting potential drug-drug interactions.
Table 1: Kinetic Parameters (Km and Vmax) of SLC10A Transporter Substrates
| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
| SLC10A1 (NTCP) | Taurocholic acid (TCA) | 6.44 - 13.1 | 1821 - 2395 | CHO, HEK293 | [2][7][8] |
| Glycochenodeoxycholic acid (GCDC) | 0.569 | - | CHO | [2][7] | |
| 3-Sulfo-glycolithocholate (3S-GLC) | 3.78 | - | CHO | [2][7] | |
| Dehydroepiandrosterone sulfate (DHEAS) | 56.1 | - | HEK293 | [8] | |
| Estrone-3-sulfate (E1S) | 57.6 | 2367 | HEK293 | [8] | |
| Pregnenolone sulfate (PREGS) | 8.8 | - | HEK293 | [8] | |
| Taurolithocholic acid (TLC) | 18.4 | - | HEK293 | [8] | |
| SLC10A2 (ASBT) | Taurocholic acid (TCA) | 1.7 - 14.7 | - | HeLa, HEK293 | [8][9] |
| Taurolithocholic acid (TLC) | 5.9 | - | HEK293 | [8] | |
| SLC10A6 (SOAT) | Dehydroepiandrosterone sulfate (DHEAS) | 28.7 | - | HEK293 | [6][10] |
| Estrone-3-sulfate (E1S) | 12.0 | 585 | HEK293 | [6][8] | |
| Pregnenolone sulfate (PREGS) | 11.3 | - | HEK293 | [6][10] | |
| Taurolithocholic acid-3-sulfate | - | - | HEK293 | [6] |
Table 2: Inhibitory Constants (IC50) of Compounds against SLC10A Transporters
| Transporter | Inhibitor | IC50 (µM) | Substrate Used for Assay | Cell System | Reference |
| SLC10A1 (NTCP) | Bosentan | 24 - 30 | Taurocholate | HEK293, Rat Hepatocytes | [11] |
| Cyclosporine A | - | - | - | [2] | |
| Irbesartan | - | - | - | [2] | |
| Troglitazone | - | - | - | [2] | |
| Erythrosine B | - | - | - | [2] | |
| Myr-preS1 peptide | 0.167 - 0.316 | DHEAS, TLC | HEK293 | [2] | |
| Everolimus | 6.7 | Taurocholate | HuH-7 | [12] | |
| SLC10A2 (ASBT) | S1647 | 13.4 | - | HEK293 | [6] |
| SLC10A6 (SOAT) | S1647 | 3.5 | - | HEK293 | [6] |
| Betulinic acid | - | - | - | [2] | |
| Ginkgolic acid 17:1 | - | - | - | [2] |
Experimental Protocols for SLC10A Transporter Characterization
The functional characterization of SLC10A transporters relies on robust in vitro assay systems. The most common approach involves the use of stably transfected mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which lack endogenous expression of the transporter of interest.
Protocol 1: Substrate Uptake Assay in Stably Transfected HEK293 Cells
This protocol describes a general method for measuring the uptake of a radiolabeled substrate into HEK293 cells stably expressing a SLC10A transporter.
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- For stable transfection, use a suitable expression vector containing the full-length cDNA of the SLC10A transporter. A common method is the Flp-In™ T-REx™ system, which allows for tetracycline-inducible expression.[2]
- Select and maintain stably transfected cells according to the manufacturer's protocol, typically involving selection with antibiotics like hygromycin B and blasticidin.
2. Uptake Assay Procedure:
- Seed the stably transfected HEK293 cells (and a parental control cell line) onto poly-D-lysine-coated 24-well plates at a density that allows them to reach ~90% confluency on the day of the assay.[2]
- If using an inducible expression system, add the inducing agent (e.g., tetracycline) to the culture medium 24-48 hours prior to the assay to induce transporter expression.[1][2]
- On the day of the assay, wash the cells three times with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a buffer containing 137 mM NaCl, 2.7 mM KCl, 1.5 mM KH2PO4, 7.3 mM Na2HPO4, pH 7.4).[2]
- To initiate the uptake, add the transport buffer containing the radiolabeled substrate at the desired concentration. For sodium-dependency experiments, a sodium-free buffer (e.g., choline-based) is used as a control.
- Incubate the cells at 37°C for a predetermined time (typically 1-10 minutes) to ensure linear uptake.
- To terminate the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold transport buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
- Determine the radioactivity in the cell lysate using a liquid scintillation counter.
- Measure the protein concentration in each well (e.g., using a BCA protein assay kit) to normalize the uptake data (expressed as pmol/mg protein/min).
- Specific uptake is calculated by subtracting the uptake in control cells from the uptake in transporter-expressing cells.
3. Kinetic Analysis:
- To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the uptake assay with varying concentrations of the substrate.
- Plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis software.[9]
4. Inhibition Assay:
- To determine the inhibitory constant (IC50), perform the uptake assay with a fixed concentration of the radiolabeled substrate in the presence of increasing concentrations of the inhibitor.
- Calculate the percentage of inhibition at each inhibitor concentration and plot it against the inhibitor concentration to determine the IC50 value.
Protocol 2: Vesicular Transport Assay
This method is particularly useful for studying ATP-binding cassette (ABC) transporters but can also be adapted for SLC transporters to study transport into inside-out membrane vesicles.
1. Preparation of Membrane Vesicles:
- Prepare inside-out membrane vesicles from cells overexpressing the SLC10A transporter (e.g., Sf9 insect cells or HEK293 cells). This typically involves cell homogenization and differential centrifugation.
2. Vesicular Transport Assay Procedure:
- The assay measures the uptake of a substrate into the vesicles.
- Mix the membrane vesicles with a transport buffer containing the substrate and an energy source (if required for the transporter). For sodium-dependent transporters, an inwardly directed sodium gradient is established.
- Incubate the mixture at 37°C for a specific time.
- Stop the transport by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane to separate the vesicles from the assay buffer.
- Wash the filter to remove any non-transported substrate.
- Quantify the amount of substrate trapped within the vesicles, typically by using a radiolabeled substrate and liquid scintillation counting.
Signaling Pathways and Regulation of SLC10A Transporters
The expression and function of SLC10A transporters are tightly regulated by a complex network of signaling pathways, ensuring proper physiological function and adaptation to changing cellular needs. The regulation of NTCP and ASBT has been more extensively studied.
Transcriptional Regulation of NTCP
The transcription of the SLC10A1 gene is controlled by several liver-enriched transcription factors and nuclear receptors. Bile acids themselves play a key role in a negative feedback loop to regulate NTCP expression.
Caption: Transcriptional regulation of NTCP by bile acids and nuclear receptors.
This diagram illustrates that increased intracellular bile acid levels activate the farnesoid X receptor (FXR), which in turn induces the expression of the small heterodimer partner (SHP). SHP then represses the activity of key hepatic nuclear factors (HNF-1α, HNF-4α) and the retinoid X receptor/retinoic acid receptor (RXR/RAR) heterodimer, leading to decreased transcription of the SLC10A1 gene.[13][14]
Post-Translational Regulation of NTCP and ASBT
The activity of NTCP and ASBT is also regulated at the post-translational level, primarily through modulation of their trafficking to and from the plasma membrane. This is controlled by various signaling cascades.
Caption: Post-translational regulation of NTCP and ASBT trafficking.
Signaling pathways involving cyclic AMP (cAMP), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K) have been shown to promote the translocation of NTCP and ASBT from intracellular vesicular compartments to the plasma membrane, thereby increasing their transport activity.[13] Conversely, endocytosis and subsequent degradation via the ubiquitin-proteasome system can reduce the number of active transporters at the cell surface.
Experimental Workflow for Studying SLC10A Transporter Function
The following diagram outlines a typical workflow for the discovery and characterization of novel substrates or inhibitors of SLC10A transporters.
Caption: Workflow for identifying and characterizing SLC10A transporter substrates and inhibitors.
This workflow begins with high-throughput screening of a compound library using an uptake assay in a cell line stably expressing the SLC10A transporter of interest. Hits, identified as compounds that either inhibit the uptake of a known substrate or are themselves transported, are then subjected to more detailed characterization. This includes determining the IC50 for inhibitors and the Km and Vmax for substrates. These in vitro findings can then be used to predict potential in vivo effects, such as drug-drug interactions.
Conclusion and Future Directions
The SLC10A family of transporters has emerged as a group of significant physiological and pharmacological importance. The well-characterized members, NTCP, ASBT, and SOAT, are crucial for maintaining homeostasis of bile acids and steroid hormones, and NTCP's role as a viral receptor has opened new avenues for antiviral therapies. The detailed understanding of their substrate specificities, kinetic properties, and regulatory mechanisms is paramount for the development of novel drugs that target these transporters or are subject to their transport.
Future research will likely focus on elucidating the functions of the orphan members of the SLC10A family, which could reveal novel physiological pathways and therapeutic targets. Furthermore, a deeper understanding of the structure-function relationships of these transporters will aid in the design of more specific and potent modulators. The continued application of the experimental approaches outlined in this guide will be instrumental in advancing our knowledge of the SLC10A family and harnessing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. Cloning and functional characterization of the mouse sodium-dependent organic anion transporter Soat (Slc10a6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium-dependent bile salt transporters of the SCL10A Transporter Family: More than solute transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment [frontiersin.org]
- 10. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Characterization of Genetic Variants in the Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Na+-Taurocholate Co-Transporting Polypeptide (NTCP) in Livers, Function, Expression Regulation, and Potential in Hepatitis B Treatment | MDPI [mdpi.com]
An In-depth Technical Guide to the Physiological Function of Na+-Taurocholate Cotransporting Polypeptide (NTCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is a crucial transmembrane protein predominantly expressed on the basolateral (sinusoidal) membrane of hepatocytes.[1][2] As a key player in enterohepatic circulation, NTCP is primarily responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver, a critical step for maintaining bile acid homeostasis.[1][2][3] Beyond its canonical role in bile acid transport, NTCP has garnered significant attention as the functional cellular entry receptor for the hepatitis B virus (HBV) and hepatitis D virus (HDV).[4][5][6] This dual functionality positions NTCP as a pivotal molecule in both liver physiology and pathology, making it a subject of intense research and a promising target for therapeutic intervention.
This technical guide provides a comprehensive overview of the physiological functions of NTCP, detailing its transport kinetics, regulatory mechanisms, and its role in health and disease. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of liver physiology, hepatotropic viruses, and the development of novel therapeutics.
Core Physiological Function: Bile Acid Transport
NTCP facilitates the uptake of bile acids from the portal circulation into hepatocytes against a concentration gradient, a process coupled to the electrochemical gradient of sodium ions.[7] This transporter exhibits a Na+:bile acid stoichiometry of 2:1, making the transport process electrogenic.[8]
Substrate Specificity and Transport Kinetics
NTCP transports a broad range of conjugated and some unconjugated bile acids, as well as other endogenous and exogenous compounds. The affinity (Km) and maximum transport velocity (Vmax) for various substrates have been characterized in different experimental systems.
| Substrate Class | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Experimental System | Reference |
| Bile Acids | Taurocholic acid (TCA) | 6.44 ± 3.83 | - | Human NTCP-overexpressing CHO cells | [6] |
| Taurocholic acid (TCA) | 13.1 | 2395 | NTCP-HEK293 cells | [7][9] | |
| Glycochenodeoxycholic acid (GCDC) | 0.569 ± 0.318 | - | Human NTCP-overexpressing CHO cells | [6] | |
| Taurolithocholic acid (TLC) | 18.4 | - | NTCP-HEK293 cells | [7][9] | |
| Ursodeoxycholic acid (UDCA) | 1.55 | - | NTCP-HEK293 cells | [3] | |
| Cholic acid (CA) | 54.9 | - | NTCP-HEK293 cells | [3] | |
| Steroids | Dehydroepiandrosterone sulfate (DHEAS) | 56.1 | - | NTCP-HEK293 cells | [7][9] |
| Estrone-3-sulfate (E1S) | 57.6 | 2367 | NTCP-HEK293 cells | [7][9] | |
| Pregnenolone sulfate (PREGS) | 8.8 | - | NTCP-HEK293 cells | [7][9] | |
| Drugs | Rosuvastatin | Reported as a substrate | - | Gene transfected cell models | [10] |
| Pitavastatin | Reported as a substrate | - | Gene transfected cell models | [10] | |
| Fluvastatin | Reported as a substrate | - | Gene transfected cell models | [10] | |
| Irbesartan | Identified as a novel substrate | - | NTCP-HEK293 cells | [3] | |
| Losartan | Identified as a novel substrate | - | NTCP-HEK293 cells | [3] |
Dual Role of NTCP: Viral Entry Receptor
A groundbreaking discovery identified NTCP as a bona fide receptor for both HBV and its satellite virus, HDV.[4][5] The pre-S1 domain of the large HBV surface protein directly interacts with NTCP, initiating viral entry into hepatocytes.[5] This interaction is highly specific and is a critical determinant of the liver tropism of these viruses. Inhibition of this interaction is a promising strategy for the development of novel antiviral therapies.
Regulation of NTCP Function
The expression and activity of NTCP are tightly regulated at both the transcriptional and post-translational levels to maintain bile acid homeostasis and respond to various physiological and pathological stimuli.
Transcriptional Regulation
The transcription of the SLC10A1 gene is controlled by a complex network of nuclear receptors and transcription factors.
Caption: Transcriptional regulation of the NTCP gene by bile acids and inflammatory cytokines.
High intracellular bile acid levels activate the farnesoid X receptor (FXR), which in turn induces the expression of the small heterodimer partner (SHP).[11] SHP then represses NTCP transcription by inhibiting the activity of key transcription factors such as hepatocyte nuclear factor 4-alpha (HNF4α) and the retinoid X receptor (RXR)/retinoic acid receptor (RAR) heterodimer.[11][12] Pro-inflammatory cytokines like IL-6 and TNF-α also downregulate NTCP expression, contributing to cholestasis in inflammatory liver diseases.
Post-Translational Regulation
NTCP function is also modulated by post-translational modifications that affect its trafficking, stability, and cell surface expression.
-
N-glycosylation: NTCP is a glycoprotein, and N-linked glycosylation is essential for its proper folding, stability, and trafficking to the plasma membrane.[13] The absence of glycosylation leads to the degradation of the protein and a loss of both bile acid transport and HBV receptor functions.[13]
-
Ubiquitination: NTCP undergoes ubiquitination, primarily at lysine residue 340 (K340) in its C-terminal domain.[4][12] This ubiquitination is crucial for NTCP endocytosis.[12] Inhibition of ubiquitination leads to increased NTCP abundance at the cell surface and enhanced bile acid uptake, but paradoxically, it impairs HBV infection, suggesting that the endocytic process is necessary for viral entry.[12]
-
Phosphorylation: Phosphorylation of NTCP has been implicated in the regulation of its trafficking to and from the plasma membrane.
Caption: Post-translational modifications and trafficking of the NTCP protein.
Experimental Protocols
Radiolabeled Substrate Uptake Assay
This assay is fundamental for characterizing the transport activity of NTCP.
Objective: To measure the uptake of a radiolabeled NTCP substrate (e.g., [3H]-taurocholic acid) into cells expressing NTCP.
Materials:
-
Cells stably expressing human NTCP (e.g., HEK293-NTCP, HepG2-NTCP)
-
Control cells (not expressing NTCP)
-
Radiolabeled substrate (e.g., [3H]-taurocholic acid)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Sodium-free uptake buffer (replace NaCl with choline chloride)
-
Ice-cold wash buffer (e.g., PBS)
-
Lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail and counter
Procedure:
-
Seed NTCP-expressing and control cells in 24- or 48-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Initiate the uptake by adding uptake buffer containing the radiolabeled substrate at the desired concentration. For Na+-dependency experiments, use both normal and sodium-free uptake buffers.
-
Incubate for a specific time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate from a parallel set of wells to normalize the uptake data (e.g., in pmol/mg protein/min).
-
NTCP-mediated uptake is calculated by subtracting the uptake in control cells from the uptake in NTCP-expressing cells.
Caption: Workflow for a radiolabeled substrate uptake assay to measure NTCP activity.
Cell Surface Biotinylation Assay
This method is used to quantify the amount of NTCP present on the plasma membrane.
Objective: To label and isolate cell surface proteins to determine the plasma membrane expression of NTCP.
Materials:
-
Cells expressing NTCP
-
Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)
-
Quenching solution (e.g., glycine or Tris-HCl) to stop the biotinylation reaction
-
Lysis buffer containing protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to NTCP
Procedure:
-
Culture cells to confluence in petri dishes.
-
Wash cells twice with ice-cold PBS.
-
Incubate the cells with freshly prepared Sulfo-NHS-SS-Biotin solution in PBS at 4°C with gentle agitation.
-
Quench the reaction by adding quenching solution.
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the total cell lysate.
-
Incubate a portion of the total lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Wash the beads to remove non-biotinylated (intracellular) proteins.
-
Elute the biotinylated proteins from the beads using a sample buffer containing a reducing agent (e.g., DTT) which cleaves the disulfide bond in the biotin reagent.
-
Analyze the total cell lysate and the eluted cell surface protein fraction by SDS-PAGE and Western blotting using an anti-NTCP antibody.
-
Quantify the band intensities to determine the proportion of NTCP at the cell surface.
In Vitro HBV Infection Assay
This protocol allows for the study of NTCP-mediated HBV entry and the screening of entry inhibitors.
Objective: To infect NTCP-expressing cells with HBV in vitro and assess the level of infection.
Materials:
-
HBV-susceptible cells (e.g., HepG2-NTCP, primary human hepatocytes)
-
HBV inoculum (cell culture-derived or patient serum-derived)
-
Polyethylene glycol (PEG) 8000
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Reagents for assessing infection (e.g., antibodies for immunofluorescence, primers and probes for qPCR)
Procedure:
-
Seed NTCP-expressing cells in multi-well plates.
-
Prepare the HBV inoculum in culture medium containing PEG 8000 (typically 4%).
-
Remove the culture medium from the cells and add the HBV inoculum.
-
Incubate the cells with the virus for several hours (e.g., 16-24 hours) at 37°C.
-
Remove the inoculum and wash the cells extensively with PBS to remove unbound virus.
-
Add fresh culture medium and continue to culture the cells for several days.
-
Assess HBV infection at different time points post-infection using methods such as:
-
Immunofluorescence staining: for HBV core antigen (HBcAg) or surface antigen (HBsAg).
-
Quantitative PCR (qPCR): to measure intracellular HBV DNA, including the covalently closed circular DNA (cccDNA).
-
ELISA: to quantify secreted HBsAg or HBeAg in the culture supernatant.
-
Conclusion
The Na+-taurocholate cotransporting polypeptide is a multifaceted protein with indispensable roles in hepatic physiology and as a key host factor for HBV and HDV infection. Its function is intricately regulated by a complex interplay of transcriptional and post-translational mechanisms. A thorough understanding of NTCP's physiological functions, transport kinetics, and regulatory pathways is paramount for the development of novel therapeutic strategies for a range of liver diseases, including cholestasis and viral hepatitis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the biology of NTCP and to design and evaluate new therapeutic interventions targeting this crucial hepatic transporter.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. A Substrate Pharmacophore for the Human Sodium Taurocholate Co-transporting Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTCP ubiquitination enables HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of the bile acid transporter and hepatitis B virus receptor Na+/taurocholate cotransporting polypeptide (NTCP) in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]
- 8. Beyond the Michaelis‐Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low K M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acid Uptake Transporters as Targets for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NTCP ubiquitination enables HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tissue Distribution of the Apical Sodium-Dependent Bile Acid Transporter (ASBT)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is a critical protein for maintaining bile acid homeostasis. Its primary function is the active uptake of bile acids from the lumen in a sodium-dependent manner, playing a pivotal role in the enterohepatic circulation. Understanding the precise tissue distribution and regulatory mechanisms of ASBT is fundamental for research into metabolic diseases, cholestatic liver disorders, and for the development of targeted therapeutics. This document provides a comprehensive overview of ASBT's tissue distribution, quantitative expression data, the complex signaling pathways that regulate its expression, and detailed experimental protocols for its study.
ASBT: Function and Primary Sites of Expression
ASBT is an integral membrane glycoprotein responsible for the initial and rate-limiting step in the intestinal reclamation of bile acids. This process is remarkably efficient, with approximately 95% of secreted bile acids being reabsorbed in each cycle of the enterohepatic circulation. The transporter is predominantly located on the apical (brush border) membrane of polarized epithelial cells.
The major tissues expressing ASBT are:
-
Terminal Ileum: This is the site of highest ASBT expression, where it mediates the vast majority of bile acid reabsorption from the intestinal lumen.[1] Expression is found predominantly in the villus enterocytes, not in the crypts.
-
Kidney: ASBT is expressed in the apical membrane of proximal renal tubule cells, where it functions to reclaim bile acids that have escaped hepatic uptake and entered systemic circulation.[1]
-
Cholangiocytes: ASBT is found on the apical membrane of cholangiocytes, the epithelial cells lining the bile ducts.[2] Here, it is thought to participate in the "cholehepatic shunt," a pathway for reabsorbing bile acids from the bile, which may protect cholangiocytes from high bile acid concentrations and modify bile composition.[2][3]
-
Gallbladder: Expression is also noted in the gallbladder epithelial cells.
While highest in the terminal ileum, lower levels of ASBT expression are also detected in more proximal segments of the small intestine, such as the duodenum.[1]
Quantitative Tissue Distribution of Human ASBT
Quantifying the expression of ASBT across different tissues is crucial for understanding its physiological and pathological roles. The primary method for quantifying mRNA expression is real-time polymerase chain reaction (RT-qPCR), where expression levels are typically normalized to a stable housekeeping gene (e.g., villin for intestinal studies).
Table 1: Relative mRNA Expression of ASBT in the Human Intestine
| Intestinal Segment | Mean Normalized ASBT Expression (Arbitrary Units ± SEM) |
| Terminal Ileum | 1010 ± 330 |
| Duodenum | 171.8 ± 20.3 |
| Ascending Colon | 8.3 ± 5.0 |
| Transverse Colon | 4.9 ± 0.9 |
| Descending Colon | 4.8 ± 1.7 |
| Sigmoid Colon | 1.1 ± 0.2 |
Data sourced from Hruz et al. (2006), based on biopsies from 14 healthy subjects. Expression was normalized by calculating the ASBT/villin ratio.[1]
These data clearly demonstrate that ASBT mRNA expression is overwhelmingly highest in the terminal ileum, with significantly lower but notable expression in the duodenum.[1] Expression in the colon is minimal.[1]
Regulatory Pathways of ASBT Expression
ASBT expression is tightly regulated by a complex network of nuclear receptors and transcription factors in response to various physiological signals, including bile acid and cholesterol levels.
Negative Feedback Regulation by Bile Acids
High intracellular concentrations of bile acids trigger a negative feedback loop to downregulate ASBT expression, thereby preventing excessive bile acid accumulation. This pathway is primarily mediated by the Farnesoid X Receptor (FXR).
-
Mechanism: Bile acids act as ligands for FXR.[4] Upon activation, FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[5][6] SHP then inhibits the transcriptional activity of other nuclear receptors, such as the Liver Receptor Homolog-1 (LRH-1) or Fetoprotein Transcription Factor (FTF), which are positive regulators of the ASBT gene (SLC10A2).[5][7] This cascade leads to the repression of ASBT transcription.[4]
Regulation by Cholesterol
Cellular cholesterol levels also modulate ASBT expression, linking bile acid homeostasis directly to cholesterol metabolism. Low cellular cholesterol leads to increased ASBT expression, while high cholesterol levels are repressive.
-
Mechanism: This regulation involves a partnership between Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and Hepatocyte Nuclear Factor 1-alpha (HNF-1α).[8] When cellular cholesterol is low, SREBP-2 is cleaved and its active N-terminal domain translocates to the nucleus.[9][10] In the nucleus, SREBP-2, in concert with HNF-1α, transactivates the ASBT promoter, leading to increased expression.[8] Conversely, high cholesterol levels prevent SREBP-2 processing, reducing its nuclear form and thus downregulating ASBT transcription.[8]
Experimental Protocols
Accurate assessment of ASBT tissue distribution requires robust and well-defined experimental methodologies. Below are generalized protocols for the key techniques used in this field.
Workflow for ASBT Tissue Distribution Analysis
A typical experimental workflow involves sample collection, processing for mRNA or protein, quantification, and data analysis.
Real-Time PCR (RT-qPCR) for ASBT mRNA Quantification
This protocol quantifies the amount of ASBT mRNA in a tissue sample.[11]
-
RNA Extraction: Isolate total RNA from tissue homogenates using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[12] Assess RNA quality and concentration using a spectrophotometer (e.g., NanoDrop).[12]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.[12][13] This involves mixing the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).[14]
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and ASBT-specific forward and reverse primers.[12] Also prepare reactions for a housekeeping gene (e.g., GAPDH, Villin) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).[13]
-
Data Analysis: Determine the cycle threshold (Ct) for ASBT and the housekeeping gene. Calculate the relative expression of ASBT using the ΔΔCt method.[12]
Western Blotting for ASBT Protein Detection
This method detects and semi-quantifies ASBT protein in tissue lysates.[15]
-
Sample Preparation: Homogenize tissue samples in RIPA buffer with protease inhibitors to prepare total protein lysates.[15][16] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[17]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to ASBT (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody & Detection: Wash the membrane with TBS-T and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]
Immunohistochemistry (IHC) for ASBT Protein Localization
IHC is used to visualize the specific location of the ASBT protein within the tissue architecture.[19]
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections by incubating in xylene and rehydrate through a graded series of ethanol washes.[20]
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites. This is often done by boiling the slides in a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and block non-specific binding sites with a serum-based blocking solution.
-
Primary Antibody Incubation: Apply the primary antibody against ASBT and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[20]
-
Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-enzyme complex (e.g., HRP).[20]
-
Visualization: Add a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen. Counterstain with hematoxylin to visualize cell nuclei.
-
Microscopy: Dehydrate the slides, mount with a coverslip, and examine under a light microscope to assess the localization of ASBT staining.[21]
Conclusion
The Apical Sodium-Dependent Bile Acid Transporter (ASBT) exhibits a highly specific tissue distribution, with its expression being most prominent in the terminal ileum, followed by the kidney and cholangiocytes. This distribution is fundamental to its role in the enterohepatic circulation of bile acids. The expression of ASBT is dynamically regulated by intricate signaling pathways involving nuclear receptors like FXR and transcription factors such as SREBP-2, allowing for adaptation to changing metabolic states. The experimental protocols detailed herein provide a robust framework for researchers to accurately quantify and localize this critical transporter, facilitating further investigation into its role in health and disease and aiding in the development of novel therapeutics targeting bile acid metabolism.
References
- 1. Adaptive regulation of the ileal apical sodium dependent bile acid transporter (ASBT) in patients with obstructive cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Interactions with Cholangiocytes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential expression of cholangiocyte and ileal bile acid transporters following bile acid supplementation and depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]
- 11. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative real-time PCR of mRNA [protocols.io]
- 13. media.tghn.org [media.tghn.org]
- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. scbt.com [scbt.com]
- 17. bu.edu [bu.edu]
- 18. Western Blot - Quick Protocol - Advansta Inc. [advansta.com]
- 19. researchgate.net [researchgate.net]
- 20. Immunohistochemistry Procedure [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
Regulation of Sodium-Bile Acid Cotransporter (ASBT/SLC10A2) Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms governing the expression of the Apical Sodium-dependent Bile acid Transporter (ASBT), encoded by the SLC10A2 gene. ASBT is the primary transporter responsible for the reabsorption of bile acids from the intestinal lumen, a critical step in their enterohepatic circulation. Dysregulation of ASBT expression is implicated in various metabolic and cholestatic diseases, making it a key therapeutic target. This document details the transcriptional control of the SLC10A2 gene, presents quantitative data on its regulation, outlines key experimental protocols for its study, and provides visual representations of the core signaling pathways.
Core Transcriptional Regulation of the ASBT Gene
The expression of the ASBT gene is tightly controlled by a network of nuclear receptors and transcription factors that respond to intracellular levels of bile acids and other metabolic signals. This intricate regulation ensures bile acid homeostasis and protects cells from bile acid toxicity.
Farnesoid X Receptor (FXR) and the Negative Feedback Loop
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a central player in the negative feedback regulation of ASBT expression.[1][2][3][4] The primary mechanism involves an indirect transcriptional repression cascade.
Upon activation by bile acids such as chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA), FXR induces the expression of the Small Heterodimer Partner (SHP), another nuclear receptor that lacks a DNA-binding domain.[1][2][3] SHP, in turn, inhibits the activity of other transcription factors that are essential for ASBT gene transcription. In the rabbit model, SHP has been shown to repress the transactivation of the ASBT promoter by the α-fetoprotein transcription factor (FTF).[1][2] This inhibitory effect is achieved through protein-protein interactions, where SHP sequesters FTF, preventing it from binding to its cognate response element on the ASBT promoter.
Bile acids that do not activate FXR, such as ursodeoxycholic acid (UDCA), do not repress ASBT promoter activity, highlighting the specificity of this pathway.[2]
Fibroblast Growth Factor 19 (FGF19) Signaling
In addition to the FXR-SHP cascade, bile acid-activated FXR in the ileal enterocytes stimulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[5][6] FGF19 is a hormone that travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho. This binding event triggers a signaling cascade that ultimately leads to the repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5][7]
Furthermore, FGF19 signaling can also contribute to the downregulation of ASBT expression in the intestine, creating another layer of negative feedback control on bile acid uptake.[3][6]
Other Key Transcriptional Regulators
Several other transcription factors have been identified to modulate ASBT gene expression:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): The human ASBT gene promoter contains a functional peroxisome proliferator response element (PPRE). PPARα, upon activation by fibrates like ciprofibrate and WY14643, can bind to this element as a heterodimer with the 9-cis-retinoic acid receptor (RXR) and transactivate the ASBT gene.[8] This links the regulation of intestinal bile acid absorption to hepatic lipid metabolism.
-
Glucocorticoid Receptor (GR): The human ASBT gene is a target for glucocorticoid-mediated gene regulation. The ASBT promoter contains two glucocorticoid response elements (GREs) that are arranged as inverted repeats.[9] Glucocorticoids, such as dexamethasone and budesonide, can induce ASBT expression by activating the glucocorticoid receptor, which then binds to these GREs.[9] This has potential therapeutic implications for conditions like Crohn's disease, where ASBT expression is often reduced.[9]
-
Retinoic Acid Receptor (RAR): Retinoic acid has been shown to activate the human ASBT promoter.[10] Bile acids can induce a negative feedback regulation on this activation through an FXR-mediated, SHP-dependent mechanism that impinges on the RAR/RXR activation of ASBT.[11]
-
GATA4: The transcription factor GATA4 is known to play a role in the expression of ASBT in the proximal intestine.[12] Downregulation of GATA4 has been associated with induced expression of ASBT.[12]
-
Hepatocyte Nuclear Factor 1-alpha (HNF-1α) and Sterol Regulatory Element-Binding Protein 2 (SREBP-2): Cholesterol has been shown to downregulate ASBT expression. This regulation involves a partnership between SREBP-2 and HNF-1α transcription factors, affecting ileal bile acid recycling and contributing to cholesterol homeostasis.[13]
Quantitative Data on ASBT Gene Regulation
The following tables summarize quantitative data from various studies on the regulation of ASBT gene expression.
| Regulator | Model System | Change in Expression/Activity | Reference |
| Bile Acids | |||
| Deoxycholic Acid (DCA) (0.5% in diet) | Rabbit (in vivo) | Repressed ASBT expression | [2][4] |
| Chenodeoxycholic Acid (CDCA) | Caco-2 cells | 75% reduction in ASBT mRNA | [10] |
| Caco-2 cells | 78% reduction in human ASBT promoter activity | [10] | |
| Nuclear Receptors & Transcription Factors | |||
| α-fetoprotein transcription factor (FTF) | Caco-2 cells | Fourfold stimulation of rabbit ASBT promoter activity | [1][2] |
| Small Heterodimer Partner (SHP) | Caco-2 cells | 58% decrease in FTF-dependent rabbit ASBT promoter activity | [1] |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) ligands (WY14643, ciprofibrate) | Caco-2 cells | Transactivation of ASBT promoter constructs | [8] |
| Glucocorticoid Receptor (GR) with dexamethasone/budesonide | Caco-2 cells | 15-20-fold activation of human ASBT promoter constructs | [9] |
| Retinoic Acid | Caco-2 cells | Fourfold activation of the human ASBT promoter | [10] |
| Pharmaceuticals & Other Compounds | |||
| SC-435 (ASBT inhibitor) | Rabbit (in vivo) | Increased ASBT expression | [2][4] |
| Budesonide (9 mg/day for 21 days) | Healthy male volunteers | 1.34-fold increase in ASBT protein expression | [9] |
| Interleukin-1β | Caco-2 cells | 65% reduction in ASBT mRNA expression | [10] |
| Disease State | |||
| Crohn's Disease | Human ileal biopsies | Reduced ASBT expression to 69% of healthy controls | [9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key regulatory pathways and a general experimental workflow for studying ASBT gene expression.
Caption: FXR-SHP mediated negative feedback regulation of ASBT.
Caption: FGF19 signaling pathway in bile acid homeostasis.
Caption: General experimental workflow for studying ASBT regulation.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the regulation of ASBT gene expression. These are intended as a guide and may require optimization for specific experimental conditions.
Caco-2 Cell Culture and Treatment
The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal transport and gene regulation as they differentiate into a polarized monolayer of enterocyte-like cells.
-
Cell Culture:
-
Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For transport and differentiation studies, seed cells on permeable supports (e.g., Transwell inserts) and allow them to differentiate for 21-26 days.
-
-
Treatment:
-
For gene expression studies, plate Caco-2 cells in multi-well plates.
-
Once cells reach the desired confluency (e.g., 80-90%), replace the culture medium with fresh medium containing the treatment compounds (e.g., bile acids, FXR agonists, glucocorticoids) at the desired concentrations.
-
Incubate for a specified period (e.g., 24-48 hours) before harvesting for RNA or protein analysis.
-
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the transcriptional activity of the ASBT promoter in response to various stimuli.
-
Plasmid Constructs:
-
Clone the 5'-flanking region of the human or other species' SLC10A2 gene into a luciferase reporter vector (e.g., pGL3-Basic).
-
Co-transfect expression plasmids for relevant transcription factors (e.g., FXR, SHP, GR) as needed.
-
A control vector expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
-
Transfection:
-
Transfect Caco-2 cells with the reporter and expression plasmids using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Assay Procedure:
-
After transfection and treatment, lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure Renilla luciferase activity for normalization.
-
Express results as relative luciferase units (RLU) or fold change over control.
-
Real-Time Quantitative PCR (RT-qPCR) for mRNA Quantification
RT-qPCR is a sensitive method to measure changes in ASBT mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells or tissues using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or probe-based detection method.
-
Design primers specific for the ASBT gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression.
-
Western Blotting for Protein Quantification
Western blotting is used to detect and quantify ASBT protein levels.
-
Protein Extraction:
-
Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ASBT.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize ASBT protein levels to a loading control protein (e.g., β-actin or GAPDH).
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in vivo binding of transcription factors to the ASBT promoter.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in live cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., FXR, GR).
-
Precipitate the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers flanking the putative binding site in the ASBT promoter.
-
Results are typically expressed as a percentage of input DNA.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique to study the binding of a protein to a specific DNA sequence.
-
Probe Preparation:
-
Synthesize a short DNA probe (20-50 bp) corresponding to the putative transcription factor binding site in the ASBT promoter.
-
Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
-
Binding Reaction:
-
Incubate the labeled probe with nuclear extracts or purified recombinant protein.
-
For competition assays, include an excess of unlabeled specific or non-specific competitor DNA.
-
For supershift assays, add an antibody specific to the transcription factor of interest to the binding reaction.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detect the labeled probe by autoradiography or chemiluminescence. A "shifted" band indicates the formation of a protein-DNA complex.
-
This guide provides a comprehensive framework for understanding and investigating the regulation of the sodium-bile acid cotransporter gene. The intricate network of regulatory factors and signaling pathways highlights the importance of ASBT in maintaining metabolic homeostasis and presents numerous opportunities for therapeutic intervention.
References
- 1. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 2. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Luciferase Assay System Protocol [france.promega.com]
- 13. bosterbio.com [bosterbio.com]
An In-depth Technical Guide on the Endogenous Substrates of the Ileal Bile Acid Transporter (IBAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT) and designated as SLC10A2, is a critical protein primarily expressed in the terminal ileum. It plays a pivotal role in the enterohepatic circulation of bile acids, a process essential for the digestion and absorption of dietary fats and fat-soluble vitamins. IBAT facilitates the reabsorption of the majority of bile acids from the intestinal lumen back into the portal circulation, thereby maintaining the bile acid pool.[1][2] This guide provides a comprehensive overview of the endogenous substrates of IBAT, detailing their transport kinetics, the experimental methods used for their characterization, and the key signaling pathways involved.
Endogenous Substrates of IBAT
The primary endogenous substrates of IBAT are conjugated bile acids.[2][3] Bile acids are synthesized from cholesterol in the liver and are typically conjugated with either glycine or taurine before being secreted into the bile. This conjugation increases their solubility and amphipathic nature. IBAT demonstrates a higher affinity for conjugated bile acids compared to their unconjugated counterparts.[4] The transport process is an active, sodium-dependent mechanism, with a proposed stoichiometry of 2 Na+ ions co-transported with one bile acid molecule.[5][6]
The substrate specificity of IBAT is influenced by the structure of the bile acid, including the number and orientation of hydroxyl groups on the steroid nucleus and the nature of the amino acid conjugate.[7]
Quantitative Data on IBAT Substrate Transport
The following table summarizes the kinetic parameters (Km and Vmax) for the transport of various endogenous bile acids by IBAT, as determined in different experimental systems. These values provide a quantitative measure of the affinity of the transporter for its substrates and its maximum transport capacity.
| Endogenous Substrate | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |
| Taurocholate | Rat Ileal Brush Border Membrane Vesicles | 35.3 - 43.3 | 689.1 - 1091 | [8] |
| Transfected HeLa cells | 1.7 | Not specified | [9] | |
| UniProt Entry | 12 - 17 | Not specified | [5] | |
| Glycocholate | Caco-2 cells | Not specified | Not specified | [10] |
| Taurochenodeoxycholate | Not specified | Not specified | Not specified | |
| Glycotaurochenodeoxycholate | Not specified | Not specified | Not specified | |
| Tauroursodeoxycholate | Not specified | Not specified | Not specified | |
| Glycoursodeoxycholate | Not specified | Not specified | Not specified | |
| Cholate | UniProt Entry | 33.3 | Not specified | [5] |
Note: Kinetic parameters can vary depending on the experimental system (e.g., cell line, membrane preparation, species), assay conditions (e.g., pH, temperature, sodium concentration), and the method of data analysis. The table reflects a selection of reported values to illustrate the range of affinities.
Key Signaling Pathways
The transport activity of IBAT is intricately linked to the regulation of bile acid homeostasis, primarily through the Farnesoid X Receptor (FXR) signaling pathway.[3][4][7][11][12][13][14]
Upon reabsorption into the enterocyte via IBAT, bile acids bind to and activate the nuclear receptor FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes.
A key target gene in the ileum is Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[3][4][7][14] The transcription and subsequent secretion of FGF19 into the portal circulation acts as an endocrine signal. FGF19 travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding initiates a signaling cascade that ultimately represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining the appropriate size of the bile acid pool.[7][11]
Furthermore, FXR activation in the enterocyte also regulates the expression of other proteins involved in bile acid transport, including the Ileal Bile Acid-Binding Protein (IBABP), which facilitates the intracellular trafficking of bile acids, and the Organic Solute Transporter alpha and beta (OSTα/OSTβ), which mediates the efflux of bile acids across the basolateral membrane into the portal circulation.[12][14]
Experimental Protocols
The identification and characterization of endogenous IBAT substrates rely on a variety of in vitro and in vivo experimental techniques.
In Vitro Substrate Transport Assay using IBAT-Expressing Cell Lines
This method is a cornerstone for characterizing IBAT substrates and inhibitors.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), or Caco-2 cells) under standard conditions.
-
Stably or transiently transfect the cells with a plasmid vector containing the full-length cDNA of human or other species' IBAT (SLC10A2). A control group of cells should be transfected with an empty vector.
-
Select and expand a clonal cell line that exhibits high-level expression of functional IBAT.
2. Preparation for Uptake Assay:
-
Seed the IBAT-expressing and control cells onto multi-well plates (e.g., 24- or 96-well) and grow to confluency.
3. Uptake Assay Procedure:
-
On the day of the experiment, wash the cell monolayers with a pre-warmed, sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
To determine sodium-dependent uptake, a parallel set of wells is washed with a sodium-free buffer (e.g., choline- or N-methyl-D-glucamine-based).
-
Pre-incubate the cells in the respective buffers for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding the uptake buffer containing the radiolabeled (e.g., ³H-taurocholate) or fluorescently tagged bile acid substrate at various concentrations.
-
Incubate for a predetermined time (e.g., 2-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop buffer (e.g., sodium-free HBSS).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
4. Quantification and Data Analysis:
-
For radiolabeled substrates, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
For fluorescent substrates, measure the fluorescence of the cell lysate using a plate reader.
-
Normalize the uptake to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).
-
Calculate the specific uptake by subtracting the uptake in control cells (or in sodium-free buffer) from the uptake in IBAT-expressing cells.
-
To determine the kinetic parameters (Km and Vmax), plot the initial uptake rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
In Vivo Intestinal Perfusion
This technique allows for the study of bile acid absorption in a more physiologically relevant setting. The single-pass intestinal perfusion (SPIP) is a commonly used method.[15][16][17][18][19]
1. Animal Preparation:
-
Anesthetize the animal (typically a rat or mouse) and maintain its body temperature.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select a segment of the terminal ileum of a defined length (e.g., 10-20 cm).
-
Ligate the ends of the segment and insert cannulas for perfusion. Ensure that the blood supply to the intestinal segment remains intact.
2. Perfusion Procedure:
-
Gently flush the intestinal segment with warm saline to remove its contents.
-
Perfuse the segment with a pre-warmed (37°C) perfusion solution containing the bile acid of interest at a known concentration and a non-absorbable marker (e.g., phenol red or ¹⁴C-polyethylene glycol) to correct for water flux.
-
The perfusion is carried out at a constant flow rate using a syringe pump.
-
Collect the perfusate from the outlet cannula at timed intervals.
3. Sample Analysis:
-
Measure the concentrations of the bile acid and the non-absorbable marker in the collected perfusate samples using an appropriate analytical method (e.g., HPLC-MS/MS for bile acids and spectrophotometry for phenol red).
4. Calculation of Absorption Parameters:
-
Calculate the net water flux across the intestinal segment based on the change in the concentration of the non-absorbable marker.
-
Determine the rate of disappearance of the bile acid from the perfusate, corrected for water flux. This represents the absorption rate.
-
By perfusing with different concentrations of the bile acid, kinetic parameters such as the maximal absorption rate (Jmax) and the apparent Michaelis constant (Km) can be estimated.
Brush Border Membrane Vesicle (BBMV) Transport Assay
BBMVs are sealed vesicles derived from the apical membrane of enterocytes, which allows for the study of transport processes in a system free from cellular metabolism and other transport systems.[11][20][21]
1. Preparation of BBMVs:
-
Euthanize an animal (e.g., rabbit, rat) and excise the terminal ileum.
-
Flush the intestinal segment with ice-cold saline.
-
Scrape off the mucosal layer and homogenize it in a specific buffer.
-
Enrich for brush border membranes using a differential centrifugation and precipitation method (e.g., using MgCl₂ or CaCl₂ to aggregate non-brush border membranes).
-
Resuspend the final pellet containing the BBMVs in an appropriate buffer and determine the protein concentration.
2. Transport Assay:
-
Pre-incubate the BBMV suspension at the desired temperature.
-
Initiate the transport by mixing the BBMVs with a buffer containing the radiolabeled bile acid substrate and an inwardly directed sodium gradient (i.e., higher sodium concentration outside the vesicles).
-
At various time points, take an aliquot of the mixture and immediately stop the transport by adding it to an ice-cold stop solution.
-
Rapidly filter the mixture through a membrane filter to separate the vesicles from the external medium.
-
Wash the filter with ice-cold stop solution to remove any non-transported substrate.
3. Quantification and Data Analysis:
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
The initial rate of uptake can be determined from the linear portion of the time course of uptake.
-
By performing the assay with varying substrate concentrations, the kinetic parameters (Km and Vmax) can be calculated as described for the cell-based assay.
Conclusion
The ileal bile acid transporter is a highly specific transporter for conjugated bile acids, playing a central role in their enterohepatic circulation. The quantitative characterization of its substrate specificity and the elucidation of the signaling pathways it modulates are crucial for understanding normal physiology and for the development of therapeutics targeting bile acid metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate functions of IBAT and its endogenous substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional reconstitution of membrane proteins in monolayer liposomes from bipolar lipids of Sulfolobus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Targeting FXR and FGF19 to Treat Metabolic Diseases—Lessons Learned From Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids upregulate taurocholate transport by ileal brush-border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Characterization of Genetic Variants in the Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Bile Acid-Activated Receptors: A Review on FXR and Other Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. ijpsonline.com [ijpsonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
Genetic Variants of SLC10A1 and Their Impact on Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 10 Member 1 (SLC10A1) gene encodes the Na+-taurocholate cotransporting polypeptide (NTCP), the primary transporter responsible for the uptake of conjugated bile acids from the portal circulation into hepatocytes. This critical step in the enterohepatic circulation of bile acids is fundamental to maintaining bile acid homeostasis, lipid digestion, and the elimination of cholesterol. Genetic variations in SLC10A1 can lead to impaired NTCP function, resulting in a spectrum of clinical manifestations, most notably hypercholanemia (elevated serum bile acids). This technical guide provides an in-depth overview of key SLC10A1 genetic variants, their quantitative impact on bile acid transport, associated clinical phenotypes, and detailed experimental protocols for their functional characterization.
Data Presentation: Quantitative Impact of SLC10A1 Variants
The functional consequences of SLC10A1 genetic variants are typically assessed through in vitro studies by measuring the uptake of radiolabeled substrates, such as taurocholic acid (TCA), in cells expressing the variant protein. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined to quantify the efficiency of transport.
Table 1: In Vitro Functional Characterization of SLC10A1 Missense Variants
| Variant | Amino Acid Change | Substrate | Taurocholate Uptake (% of Wild-Type) | Reference |
| Wild-Type | - | Taurocholic Acid | 100% | [1] |
| rs200149939 | p.Arg185Cys | Taurocholic Acid | Comparable to Wild-Type | [2] |
| rs200746820 | p.Ser213Arg | Taurocholic Acid | Comparable to Wild-Type | [2] |
| rs2296651 | p.Ser267Phe | Taurocholic Acid | Severely decreased | [3][4] |
| - | p.Arg252His | Taurocholic Acid | Severely decreased | [5] |
| rs541801766 | p.Asn258Ser | Taurocholic Acid | Decreased | [5] |
| rs72547507 | p.Asp279Gly | Taurocholic Acid | Decreased | [5] |
| rs189313778 | p.Ile293Thr | Taurocholic Acid | Decreased | [5] |
| rs72547506 | p.Ala314Val | Taurocholic Acid | Decreased | [5] |
| G191R | p.Gly191Arg | Taurocholic Acid | 89% | [6] |
Note: "Comparable to Wild-Type" indicates that the study found no statistically significant difference in transport function compared to the wild-type protein. "Decreased" or "Severely decreased" indicates a statistically significant reduction in transport activity.
Table 2: Kinetic Parameters of Taurocholate Transport for Wild-Type NTCP
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Taurocholic Acid | 6.44 ± 3.83 | Not specified | [6] |
| Taurocholic Acid | 26.3 ± 8.3 | Not specified | [7] |
| Glycochenodeoxycholate | 0.569 ± 0.318 | Not specified | [6] |
| 3-Sulfo-glycolithocholate | 3.78 ± 1.17 | Not specified | [6] |
Note: Kinetic parameters for specific SLC10A1 variants are often not reported in a standardized manner, making direct comparison challenging. The data for wild-type NTCP provides a baseline for assessing the impact of variants.
Table 3: Clinical Phenotypes Associated with SLC10A1 Variants
| Genotype | Clinical Manifestation | Serum Total Bile Acid (TBA) Levels (µmol/L) | Reference |
| Homozygous for p.Ser267Phe | Asymptomatic hypercholanemia, potential for vitamin D deficiency, bone loss, and gallbladder abnormalities. | Significantly elevated (specific values vary between studies, often >100 µmol/L) | [3][6][8] |
| Compound heterozygous for p.Ser267Phe and p.Ser199Arg | Hypercholanemia | Elevated, with a downward trend observed in some pediatric patients. | [9] |
Experimental Protocols
Site-Directed Mutagenesis of SLC10A1
This protocol outlines the generation of specific SLC10A1 variants in an expression vector for subsequent in vitro functional analysis.
Materials:
-
Wild-type SLC10A1 expression plasmid (e.g., in pcDNA3.1)
-
Custom-designed mutagenic primers
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. Primers should have a GC content of >40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the wild-type plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by Sanger sequencing.
Cell Culture and Transient Transfection
This protocol describes the expression of wild-type or variant SLC10A1 in a mammalian cell line suitable for transport assays.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SLC10A1 expression plasmids (wild-type and variants)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM reduced-serum medium
-
24-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells into 24-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well, dilute the SLC10A1 plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.
Bile Acid Uptake Assay
This protocol measures the transport activity of wild-type or variant NTCP by quantifying the uptake of a radiolabeled bile acid.
Materials:
-
Transfected HEK293 cells expressing SLC10A1 variants
-
[3H]-Taurocholic acid (TCA)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with or without sodium)
-
Ice-cold wash buffer (e.g., phosphate-buffered saline)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Preparation: 48 hours post-transfection, wash the cells with pre-warmed sodium-containing uptake buffer.
-
Initiate Uptake: Add uptake buffer containing a known concentration of [3H]-TCA to each well. For kinetic studies, use a range of substrate concentrations. To determine sodium-dependent uptake, perform parallel experiments using a sodium-free uptake buffer.
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of uptake.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with lysis buffer.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration to determine the uptake rate (e.g., in pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.
-
Mandatory Visualizations
Signaling Pathways Regulating NTCP Expression
The expression of the SLC10A1 gene is tightly regulated by a complex network of nuclear receptors and signaling pathways to maintain bile acid homeostasis.
Caption: Regulatory pathway of NTCP expression by bile acids.
Experimental Workflow for Functional Characterization of SLC10A1 Variants
This diagram illustrates the key steps involved in assessing the functional impact of a given SLC10A1 genetic variant.
Caption: Workflow for characterizing SLC10A1 variants.
Logical Relationship between Genotype, NTCP Function, and Clinical Phenotype
This diagram depicts the causal chain from a genetic variation in SLC10A1 to the resulting clinical presentation.
Caption: Genotype to phenotype relationship in NTCP deficiency.
Conclusion
The study of SLC10A1 genetic variants is crucial for understanding the molecular basis of inherited disorders of bile acid metabolism and for the development of targeted therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Standardized reporting of kinetic data for a wider range of SLC10A1 variants will be essential for building a more complete picture of genotype-phenotype correlations and for advancing precision medicine in hepatology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. SLC10A1 solute carrier family 10 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
The Role of the Sodium-Bile Acid Cotransporter in Primary Bile Acid Malabsorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary bile acid malabsorption (PBAM) is a gastrointestinal disorder characterized by chronic diarrhea, steatorrhea, and a disrupted enterohepatic circulation of bile acids. At the core of this condition lies the dysfunction of the apical sodium-dependent bile acid transporter (ASBT), encoded by the SLC10A2 gene. This transporter is responsible for the active reabsorption of over 95% of bile acids in the terminal ileum. Genetic mutations in SLC10A2 can lead to a complete or partial loss of ASBT function, resulting in an excess of bile acids in the colon, which induces fluid secretion and accelerates colonic transit, leading to the clinical manifestations of PBAM. This technical guide provides an in-depth exploration of the molecular basis of ASBT's involvement in PBAM, detailing the pathophysiology, relevant quantitative data, experimental methodologies for its study, and the key signaling pathways involved.
The Sodium-Bile Acid Cotransporter (ASBT/SLC10A2): A Molecular Overview
The apical sodium-dependent bile acid transporter (ASBT), also known as SLC10A2, is a 43 kDa transmembrane glycoprotein that is predominantly expressed on the apical membrane of enterocytes in the terminal ileum.[1] It plays a crucial role in the enterohepatic circulation by mediating the initial step of active bile acid reabsorption from the intestinal lumen.[2] The transport process is electrogenic, with a stoichiometry of 2:1 for sodium to bile acid cotransport.[3] Inherited mutations in the SLC10A2 gene are a direct cause of primary bile acid malabsorption, highlighting its indispensable role in maintaining bile acid homeostasis.[4][5]
Pathophysiology of Primary Bile Acid Malabsorption (PBAM)
The pathophysiology of PBAM is directly linked to the malfunction of ASBT. In a healthy state, the vast majority of bile acids are reabsorbed in the ileum via ASBT and returned to the liver. When ASBT function is compromised due to genetic mutations, this reabsorption process is impaired.[6][7] Consequently, a larger than normal amount of bile acids passes into the colon.
In the colon, high concentrations of bile acids exert a cathartic effect by stimulating water secretion and increasing colonic motility. This leads to the hallmark symptom of PBAM: chronic, watery diarrhea.[8] The failure to reabsorb bile acids also disrupts the negative feedback regulation of bile acid synthesis in the liver, leading to an overproduction of bile acids, which can exacerbate the diarrhea.
Quantitative Data in Primary Bile Acid Malabsorption
The following tables summarize key quantitative data related to ASBT function and the diagnosis of primary bile acid malabsorption.
Table 1: Functional Characterization of Select SLC10A2 Genetic Variants
| Variant | Amino Acid Change | Taurocholate Transport Activity (% of Wild-Type) | Kinetic Parameters (Km) | Reference |
| Wild-Type | - | 100% | 1.7 µM | [9] |
| 292G>A | Cys144Ala | Partially Impaired | 4.5 µM | [9][10] |
| 431G>A | Novel | Moderately Impaired | 2.8 µM | [9][10] |
| 728T>C | Leu243Pro | Near Complete Loss | Not Applicable | [7][9] |
| 785C>T | Thr262Met | Near Complete Loss | Not Applicable | [7][9] |
| 790A>G | Novel | Near Complete Loss | Not Applicable | [11] |
| A171S | Ala171Ser | No significant effect | Not Applicable | [7] |
Table 2: Clinical and Biochemical Markers for Primary Bile Acid Malabsorption
| Parameter | Typical Value in Health | Typical Value in Primary BAM | Diagnostic Threshold | Reference |
| SeHCAT Test (7-day retention) | >15% | <10% (often <5%) | <10-15% | [7][12] |
| Serum 7α-hydroxy-4-cholesten-3-one (C4) | 6–60.7 ng/mL (5th-95th percentile) | Significantly Elevated (>100 ng/mL) | >47.1 ng/mL indicative of bile acid diarrhea | [13][14][15] |
| Fasting Serum Fibroblast Growth Factor 19 (FGF19) | 242.4 ng/L (median) | Significantly Reduced (e.g., 158.6 ng/L in metabolic syndrome) | Reduced levels are indicative but a specific threshold is not universally established | [6][9] |
| Fecal Bile Acids (48-hour collection) | < Total reference interval | Increased total fecal bile acids | Sum of Cholic Acid and Chenodeoxycholic Acid > 3.7% of total | [16] |
Experimental Protocols
Protocol 1: In Vitro Radiolabeled Bile Acid Uptake Assay
This protocol describes a method for assessing the function of wild-type and mutant ASBT by measuring the uptake of a radiolabeled bile acid substrate in transfected cells.
Materials:
-
CHO or COS-7 cells
-
Cell culture medium and supplements
-
Plasmid vectors containing wild-type or mutant SLC10A2 cDNA
-
Transfection reagent (e.g., Lipofectamine)
-
Hanks' Balanced Salt Solution (HBSS) with NaCl and with choline chloride
-
[³H]taurocholate (radiolabeled substrate)
-
Unlabeled taurocholate
-
Scintillation fluid and counter
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Culture and Transfection:
-
Culture CHO or COS-7 cells in appropriate medium to ~80% confluency in 35-mm dishes.
-
Transfect cells with either wild-type or mutant SLC10A2 plasmid constructs using a suitable transfection reagent according to the manufacturer's protocol. An empty vector should be used as a negative control.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Prepare uptake solutions: HBSS containing either 137 mM NaCl (for sodium-dependent uptake) or 137 mM choline chloride (for sodium-independent background uptake). Add a known concentration of [³H]taurocholate (e.g., 5 µM) to each buffer.
-
Initiate the uptake by adding 200 µL of the uptake solution to each dish.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by aspirating the uptake solution and rapidly washing the cells three times with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Determine the radioactivity in a portion of the cell lysate using a scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Calculate the sodium-dependent uptake by subtracting the uptake in the choline chloride buffer from the uptake in the NaCl buffer.
-
Normalize the uptake to the protein concentration (e.g., in pmol/mg protein/min).
-
Compare the transport activity of mutant ASBT constructs to the wild-type.
-
Protocol 2: Genetic Analysis of the SLC10A2 Gene
This protocol outlines the steps for identifying mutations in the SLC10A2 gene from a patient's genomic DNA.
Materials:
-
Genomic DNA extracted from patient blood or tissue sample
-
PCR primers designed to amplify the exons and flanking intronic regions of SLC10A2
-
Taq polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
DNA purification kit
-
Sanger sequencing reagents and access to a capillary sequencer
Procedure:
-
PCR Amplification:
-
Design and synthesize primers that flank each of the 6 exons of the SLC10A2 gene.
-
Perform PCR for each exon using the patient's genomic DNA as a template. Use standard PCR conditions, optimizing the annealing temperature for each primer pair.
-
Run a portion of the PCR products on an agarose gel to confirm successful amplification of the correct size fragments.
-
-
PCR Product Purification:
-
Purify the remaining PCR products using a commercially available DNA purification kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Set up sequencing reactions for each purified PCR product using both forward and reverse primers in separate reactions.
-
Perform cycle sequencing.
-
Purify the sequencing reaction products.
-
Analyze the products on an automated capillary sequencer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads for each exon.
-
Align the patient's sequence with the reference SLC10A2 gene sequence (NCBI Reference Sequence: NC_000013).
-
Identify any nucleotide variations (single nucleotide polymorphisms, insertions, deletions) in the patient's sequence compared to the reference sequence.
-
Analyze any identified coding region variants to determine if they result in an amino acid change (missense, nonsense) or a frameshift.
-
Protocol 3: SeHCAT Test for Bile Acid Malabsorption
The 75-selenium homocholic acid taurine (SeHCAT) test is the gold standard for diagnosing bile acid malabsorption. It measures the body's retention of a synthetic, radiolabeled bile acid analogue.
Procedure:
-
Patient Preparation:
-
Day 0 - Capsule Administration and First Scan:
-
Day 7 - Second Scan:
-
One week later, the patient returns for a second whole-body scan.[18]
-
The amount of radioactivity remaining in the body is measured.
-
-
Data Analysis:
-
The percentage of SeHCAT retained is calculated by comparing the radioactivity measured on day 7 to the baseline measurement from day 0.
-
Interpretation:
-
Normal: >15% retention
-
Mild BAM: 10-15% retention
-
Moderate BAM: 5-10% retention
-
Severe BAM: <5% retention[12]
-
-
Protocol 4: Quantification of Serum 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS
This method provides a sensitive and specific way to measure C4, a biomarker of bile acid synthesis.
Materials:
-
Patient serum collected after an overnight fast
-
Internal standard (e.g., deuterated C4)
-
Acetonitrile for protein precipitation
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
To a small volume of serum (e.g., 100 µL), add the internal standard.
-
Precipitate proteins by adding a volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or plate.
-
The extract can be further purified using solid-phase extraction (SPE) if necessary.[19]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the UHPLC-MS/MS system.
-
Separate C4 from other serum components using a gradient elution on a C18 column.
-
Detect and quantify C4 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of C4.
-
Calculate the concentration of C4 in the patient samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 5: Quantification of Serum FGF19 by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for measuring FGF19 concentrations in serum.
Materials:
-
Commercially available Human FGF19 ELISA kit (containing a pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Patient serum or plasma samples
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
-
Immunoassay:
-
Add standards and patient samples to the wells of the microplate pre-coated with an anti-FGF19 capture antibody. Incubate to allow FGF19 to bind.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-FGF19 detection antibody. Incubate to form a sandwich complex.
-
Wash the wells again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the wells to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of FGF19 present.
-
-
Measurement and Analysis:
-
Stop the reaction with a stop solution.
-
Measure the optical density of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the optical density versus the concentration of the standards.
-
Determine the FGF19 concentration in the patient samples by interpolating their optical density values on the standard curve.[11]
-
Signaling Pathways and Regulatory Mechanisms
The enterohepatic circulation of bile acids is a tightly regulated process. Dysfunction of ASBT in the ileum has significant downstream consequences on signaling pathways that control bile acid synthesis in the liver.
The Enterohepatic Circulation of Bile Acids
Bile acids are synthesized from cholesterol in the liver, secreted into the intestine, and then efficiently reabsorbed in the terminal ileum by ASBT. They are then transported back to the liver via the portal circulation. This recycling process is essential for maintaining a stable bile acid pool.
Caption: The enterohepatic circulation of bile acids.
ASBT-Mediated Bile Acid Uptake and Downstream Signaling
The reabsorption of bile acids by ASBT in ileal enterocytes is the initiating event for a critical negative feedback loop that regulates hepatic bile acid synthesis. This pathway involves the nuclear receptor FXR and the endocrine hormone FGF19.
-
Bile Acid Uptake: Bile acids are transported from the intestinal lumen into the enterocyte by ASBT.
-
FXR Activation: Inside the enterocyte, bile acids bind to and activate the farnesoid X receptor (FXR).[20][21]
-
FGF19 Induction: Activated FXR induces the transcription of the FGF19 gene, leading to the synthesis and secretion of FGF19 into the portal circulation.[13][14]
-
Signal to Liver: FGF19 travels to the liver and binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[22]
-
Suppression of Bile Acid Synthesis: This binding event activates a signaling cascade (involving JNK and ERK pathways) that ultimately represses the expression of CYP7A1, the gene encoding the rate-limiting enzyme in bile acid synthesis.[2][23]
In PBAM, the failure of ASBT to reabsorb bile acids prevents the activation of FXR in the ileum, leading to reduced FGF19 secretion. The lack of this negative feedback signal results in the overexpression of CYP7A1 and uncontrolled synthesis of bile acids in the liver, which further contributes to the bile acid load in the colon.
Caption: ASBT-FXR-FGF19 signaling pathway.
Experimental and Diagnostic Workflow for Primary Bile Acid Malabsorption
The diagnosis of PBAM involves a combination of clinical evaluation and specific laboratory and nuclear medicine tests. The workflow is designed to rule out other causes of chronic diarrhea and confirm the presence of bile acid malabsorption.
Caption: Diagnostic workflow for primary bile acid malabsorption.
Conclusion
The this compound, ASBT, is a central figure in the pathophysiology of primary bile acid malabsorption. Its role extends beyond simple transport; it is the gatekeeper of a crucial signaling pathway that maintains bile acid homeostasis. A thorough understanding of its function, the consequences of its genetic defects, and the methodologies to study it are paramount for the diagnosis of PBAM and the development of novel therapeutic strategies. Future research will likely focus on gene-based therapies and the development of more targeted pharmacological agents that can modulate the ASBT-FXR-FGF19 axis to alleviate the symptoms of this debilitating condition.
References
- 1. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]
- 4. Human fibroblast growth factor-19 (FGF-19) Elisa Kit – AFG Scientific [afgsci.com]
- 5. Human ileal bile acid transporter gene ASBT (SLC10A2) is transactivated by the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Primary bile acid malabsorption caused by mutations in the ileal sodium-dependent bile acid transporter gene (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Growth Factor 19 Alters Bile Acids to Induce Dysbiosis in Mice With Alcohol-Induced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast growth factor-19: development, analytical characterization and clinical evaluation of a new ELISA test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Characterization of Genetic Variants in the Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis [mdpi.com]
- 14. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A UHPLC-MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]
- 19. celerion.com [celerion.com]
- 20. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 22. FGF19 Regulates Cell Proliferation, Glucose and Bile Acid Metabolism via FGFR4-Dependent and Independent Pathways | PLOS One [journals.plos.org]
- 23. journals.physiology.org [journals.physiology.org]
The Gateway to Hepatic Bile Acid Homeostasis: A Technical Guide to the Sodium-Dependent NTCP Transport Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of sodium-dependent bile acid uptake by the Na+-taurocholate cotransporting polypeptide (NTCP), a critical transporter for hepatic bile acid clearance and a key player in liver health and disease.
Core Transport Mechanism
The Na+-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is an integral membrane glycoprotein predominantly expressed on the basolateral (sinusoidal) membrane of hepatocytes. It plays a pivotal role in the enterohepatic circulation of bile acids by mediating their uptake from the portal blood into the liver.[1] This process is an example of secondary active transport, driven by the electrochemical sodium gradient maintained by the Na+/K+-ATPase.
The transport cycle of NTCP involves the binding of two sodium ions (Na+) and one bile acid molecule, resulting in an electrogenic process with a stoichiometry of 2:1.[2] This cotransport mechanism allows for the efficient accumulation of bile acids in hepatocytes against a concentration gradient. Recent cryo-electron microscopy structures of human NTCP have revealed a complex architecture with nine transmembrane helices that undergo conformational changes to facilitate substrate translocation.[3][4] The transporter transitions between outward-facing, occluded, and inward-facing states to bind bile acids and sodium on the extracellular side and release them into the cytoplasm.[4]
Besides its primary function in bile acid transport, NTCP also transports other endogenous and exogenous compounds, including steroid hormones, thyroid hormones, and various drugs.[1][3] Furthermore, NTCP has been identified as a functional cellular entry receptor for hepatitis B (HBV) and hepatitis D (HDV) viruses, making it a significant target for antiviral therapies.[4]
Quantitative Data on NTCP-Mediated Transport
The affinity and transport capacity of NTCP for various bile acids and the potency of different inhibitors have been quantified in numerous studies. The following tables summarize key kinetic parameters, providing a valuable resource for comparative analysis and computational modeling.
Table 1: Kinetic Parameters (Km and Vmax) of Bile Acid Transport by Human NTCP
| Bile Acid Substrate | K_m (μM) | V_max (pmol/mg protein/min) | Cell System | Reference |
| Taurocholic acid (TCA) | 6.44 ± 3.83 | Not Reported | CHO | [5][6] |
| Taurocholic acid (TCA) | 13.1 | 2395 | HEK293 | [7] |
| Glycochenodeoxycholic acid (GCDC) | 0.569 ± 0.318 | Not Reported | CHO | [5][6] |
| 3-sulfo-glycolithocholate (3S-GLC) | 3.78 ± 1.17 | Not Reported | CHO | [5][6] |
| Taurolithocholic acid (TLC) | 18.4 | Not Reported | HEK293 | [7] |
| Dehydroepiandrosterone sulfate (DHEAS) | 56.1 | Not Reported | HEK293 | [7] |
| Estrone-3-sulfate (E1S) | 57.6 | 2367 | HEK293 | [7] |
| Pregnenolone sulfate (PREGS) | 8.8 | Not Reported | HEK293 | [7] |
Table 2: Inhibition Constants (K_i and IC_50) of Various Compounds for Human NTCP
| Inhibitor | K_i (μM) | IC_50 (μM) | Cell System | Reference |
| Irbesartan | 11.9 | - | HEK293 | [5] |
| Ezetimibe | 25.0 | - | HEK293 | [5] |
| Losartan | 72.1 | - | HEK293 | [5] |
| Olmesartan | 233 | - | HEK293 | [5] |
| Candesartan | 233 | - | HEK293 | [5] |
| Cyclosporine A | - | - | - | [7] |
| Myrcludex B (Bulevirtide) | - | ~0.005 (for transport) | Primary Human Hepatocytes | [8] |
| Taurocholic acid (TCA) | - | 70.4 (for myr-preS1 binding) | HEK293 | [7] |
| Taurolithocholic acid (TLC) | - | 4.3 (for myr-preS1 binding) | HEK293 | [7] |
| Dehydroepiandrosterone sulfate (DHEAS) | - | 52.0 (for myr-preS1 binding) | HEK293 | [7] |
| Everolimus | - | 6.7–8.0 | Huh-7 | [3] |
Signaling Pathways Regulating NTCP Expression
The expression of NTCP is tightly regulated at the transcriptional level by a network of nuclear receptors and transcription factors, ensuring bile acid homeostasis and protecting hepatocytes from bile acid-induced toxicity.
Farnesoid X Receptor (FXR)-Mediated Repression
A key regulatory mechanism involves the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. Upon activation, FXR induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of the SLC10A1 gene. SHP achieves this by interfering with the transactivation of the NTCP promoter by other key transcription factors, including the retinoid X receptor (RXR) and retinoic acid receptor (RAR) heterodimers, as well as hepatocyte nuclear factor 4 alpha (HNF4α).[9]
Regulation by Other Transcription Factors
Several other liver-enriched transcription factors play a crucial role in maintaining the basal expression of NTCP. These include hepatocyte nuclear factor 1 alpha (HNF1α) and signal transducer and activator of transcription 5 (STAT5).[10] Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), have been shown to downregulate NTCP expression, contributing to cholestasis during inflammatory conditions.[2]
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. atcc.org [atcc.org]
- 4. Hepatitis B and D viruses exploit sodium taurocholate co-transporting polypeptide for species-specific entry into hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
- 7. Inhibition of Na+-Taurocholate Co-transporting Polypeptide-mediated Bile Acid Transport by Cholestatic Sulfated Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration of Na+-taurocholate-cotransporting polypeptide expressed after in vitro-transcribed mRNA transfection determines susceptibility of hepatoma cells for hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]
A Technical Guide to the Structural Domains of ASBT Critical for Substrate Recognition
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Apical Sodium-dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is a critical membrane protein responsible for the reabsorption of bile acids in the terminal ileum, a key step in their enterohepatic circulation.[1][2][3] Functioning as a symporter, ASBT utilizes the sodium gradient to transport bile acids with a 2:1 Na+:bile acid stoichiometry.[4][5] Due to its central role in cholesterol and bile acid homeostasis, ASBT is a significant pharmacological target for managing hypercholesterolemia and other metabolic conditions.[1][6] This guide provides an in-depth analysis of the structural domains and specific amino acid residues of human ASBT (hASBT) that are essential for substrate binding and translocation, summarizing key quantitative data and detailing the experimental methodologies used to elucidate its structure-function relationship.
Overall Structure and Transport Mechanism of ASBT
Human ASBT is a 348-amino acid glycoprotein with a molecular weight of approximately 43 kDa.[4][5] While its high-resolution crystal structure remains to be determined, a consensus topology has been established through biochemical and biophysical methods.
1.1. Membrane Topology Early debate existed regarding the precise topology of hASBT, but extensive studies, particularly dual-label epitope insertion scanning mutagenesis, have provided strong evidence for a seven-transmembrane (7TM) domain structure.[4][7] This model positions the N-terminus in the extracellular space and the C-terminus in the cytosol.[7]
1.2. The Alternating Access Transport Model Structural insights have been greatly advanced by the crystallization of prokaryotic ASBT homologs, such as those from Neisseria meningitidis (ASBTNM) and Yersinia frederiksenii (ASBTYf).[6][8][9][10] These structures reveal a common architecture consisting of two distinct domains: a "core" domain and a "panel" domain.[9][11][12] This architecture supports an "elevator-type" alternating access mechanism. In this model, the transporter switches between outward-facing and inward-facing conformations to move substrates across the membrane.[9][10][12] The binding of sodium ions is believed to be a primary driver for the conformational changes that facilitate bile acid translocation.[13]
Caption: The alternating access mechanism of ASBT-mediated transport.
Key Structural Domains in Substrate Recognition
Biochemical studies combining site-directed mutagenesis with affinity labeling have identified several key regions of ASBT that are indispensable for substrate recognition and transport.
2.1. Transmembrane Domain 7 (TM7) and the C-Terminus TM7 and the C-terminal region have been consistently implicated in substrate interaction.[4]
-
Photoreactive Labeling: Early studies using photoreactive derivatives of taurocholic acid demonstrated that the bile acid binding site was located within the C-terminal 56-67 amino acids of the protein, a region encompassing TM7 and the cytosolic C-terminus.[4][5]
-
Electrophilic Probes: More recent work with electrophilic bile acid derivatives, which act as irreversible inhibitors, further supports the critical role of TM7.[4] These probes interact specifically with residues in the exofacial half of TM7, suggesting this domain forms a key part of the substrate binding and translocation pathway.[4]
2.2. The Role of Specific Cysteine Residues Alanine/threonine scanning mutagenesis of conserved cysteine residues has been instrumental in defining their roles. Several cysteines are critical for either the transporter's function or its structural integrity.
-
Loss-of-Function Mutations: Mutating Cys51, Cys105, Cys144, or Cys255 to either alanine or threonine results in a complete loss of transport function.[14][15]
-
Trafficking and Folding: The C74A/T mutation abolishes cell surface expression, indicating a crucial role for this residue in proper protein folding and/or trafficking to the plasma membrane.[14][15]
-
Extracellular Loop 3 (Cys270): Cys270, located in the third extracellular loop near TM7, is a highly solvent-accessible residue.[4][14] While mutating it to alanine (C270A) does not abolish transport, it significantly alters the transporter's kinetics, particularly in the presence of specific chemical probes.[14][15] This suggests that while Cys270 is not directly required for catalysis, it is located in or near a putative substrate-binding domain and influences ligand affinity and maximal transport capacity.[15] Consequently, the C270A mutant serves as a valuable scaffold for further cysteine-scanning mutagenesis studies.[14][15]
Quantitative Analysis of ASBT Mutants and Substrates
The functional consequences of mutations are quantified by measuring changes in transport kinetics—specifically the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). Km reflects the substrate concentration at which transport is at half-maximal velocity and is an indicator of substrate affinity, while Vmax reflects the maximum rate of transport.
Table 1: Summary of Functional Effects of Cysteine Mutations in hASBT
| Residue | Location | Mutation | Functional Outcome | Reference(s) |
|---|---|---|---|---|
| Cys51 | Unknown | C51A / C51T | Loss-of-function | [14][15] |
| Cys74 | Unknown | C74A / C74T | Abolished cell surface expression | [14][15] |
| Cys105 | Unknown | C105A / C105T | Loss-of-function | [14][15] |
| Cys144 | Unknown | C144A | Loss-of-function | [14][15] |
| Cys255 | Unknown | C255A / C255T | Loss-of-function | [14][15] |
| Cys270 | Extracellular Loop 3 | C270A | Functionally active; significant decrease in KT and Jmax with MTS-bile salt analogues |[14][15] |
Table 2: Kinetic Parameters (Km) for Selected ASBT Substrates
| Substrate | Substrate Type | Km (µM) | Cell System | Reference(s) |
|---|---|---|---|---|
| Taurocholic acid (TCA) | Conjugated Trihydroxy BA | Varies (e.g., ~10-40) | Multiple (CHO, COS-7) | [5] |
| Taurolithocholic acid (TLC) | Conjugated Monohydroxy BA | 5.9 | HEK293 | [16] |
| Glycocholic acid (GCA) | Conjugated Trihydroxy BA | Varies (e.g., ~15-60) | Multiple | [5] |
Note: Reported Km values for bile acids can vary significantly between studies, reflecting differences in experimental systems and conditions.[5]
Experimental Protocols for Studying ASBT Function
Understanding the structure-function relationship of ASBT relies on a combination of molecular biology and biochemical assays.
4.1. Site-Directed Mutagenesis This is a foundational technique used to investigate the role of individual amino acids.
-
Objective: To create ASBT variants with specific amino acid substitutions.
-
Protocol:
-
A plasmid containing the wild-type human ASBT cDNA is used as a template.
-
Inverted Polymerase Chain Reaction (PCR) is performed using primers that contain the desired nucleotide mismatch to introduce the mutation (e.g., changing the codon for Cysteine to Alanine).[4][7]
-
The resulting linear, mutated plasmid is circularized via ligation.
-
The mutated plasmid is transformed into competent E. coli for amplification.
-
Plasmids are isolated and the mutation is confirmed by DNA sequencing.
-
4.2. Cell Culture, Transfection, and Expression To study transporter function, the ASBT gene (wild-type or mutant) must be expressed in a suitable host cell line.
-
Objective: To produce functional ASBT protein in the plasma membrane of mammalian cells.
-
Protocol:
-
Mammalian cell lines that do not endogenously express ASBT (e.g., COS-1, HEK293, MDCK) are cultured under standard conditions (e.g., 37°C, 5% CO₂).[4][16][17]
-
Cells are transiently or stably transfected with the plasmid DNA containing the ASBT construct using lipid-based transfection reagents or electroporation.
-
Expression of the full-length, correctly trafficked protein at the plasma membrane is confirmed using techniques like Western blotting, immunofluorescence, or cell surface biotinylation.[4][7]
-
4.3. Bile Acid Uptake (Transport) Assay This assay directly measures the function of the expressed ASBT protein.
-
Objective: To quantify the rate of bile acid transport into cells and determine kinetic parameters (Km, Vmax).
-
Protocol:
-
Transfected cells are seeded in multi-well plates and grown to confluence.
-
Cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS). A sodium-free buffer (e.g., with choline replacing sodium) is used for control wells to confirm sodium-dependency.
-
The transport reaction is initiated by adding buffer containing a known concentration of a radiolabeled bile acid substrate, typically [³H]taurocholic acid.[17]
-
For kinetic analysis, a range of substrate concentrations is used.
-
Uptake proceeds for a short, defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
Protein concentration in each well is determined to normalize the uptake data.
-
The sodium-dependent uptake is calculated by subtracting the uptake in sodium-free buffer from that in sodium-containing buffer. Kinetic parameters are then calculated by fitting the data to the Michaelis-Menten equation.
-
Caption: Experimental workflow for mutagenesis and functional analysis of ASBT.
Conclusion
The substrate recognition and transport mechanism of ASBT is a complex process governed by its 7TM structure, operating via an alternating access mechanism. While a high-resolution structure of the human protein is pending, a combination of homology modeling, affinity labeling, and extensive site-directed mutagenesis has pinpointed critical regions for its function. Transmembrane domain 7 and several conserved cysteine residues have been identified as essential for either substrate binding, translocation, or the structural integrity required for proper trafficking. This detailed molecular understanding is paramount for the rational design of novel ASBT inhibitors and targeted pro-drug strategies, holding significant promise for therapeutic interventions in metabolic and gastrointestinal diseases.
References
- 1. gosset.ai [gosset.ai]
- 2. Bile acid transporters: structure, function, regulation and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ileal sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
- 4. Putative irreversible inhibitors of the human sodium-dependent bile acid transporter (hASBT; SLC10A2) support the role of transmembrane domain 7 in substrate binding/translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of the alternating-access mechanism in a bile acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane topology of human ASBT (SLC10A2) determined by dual label epitope insertion scanning mutagenesis. New evidence for seven transmembrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of substrate binding and transport in BASS transporters [elifesciences.org]
- 10. Substrate binding in the bile acid transporter ASBTYf from Yersinia frederiksenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of substrate binding and transport in BASS transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of substrate binding and transport in BASS transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-directed mutagenesis and use of bile acid-MTS conjugates to probe the role of cysteines in the human apical sodium-dependent bile acid transporter (SLC10A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]
- 17. bioivt.com [bioivt.com]
Unraveling the Complexity: A Technical Guide to the Post-Translational Modifications of the Sodium-Bile Acid Cotransporter (NTCP)
For Researchers, Scientists, and Drug Development Professionals
The sodium-bile acid cotransporter (NTCP), encoded by the SLC10A1 gene, is a critical transmembrane protein predominantly expressed at the basolateral membrane of hepatocytes.[1][2] It plays a pivotal role in the enterohepatic circulation of bile acids by mediating their sodium-dependent uptake from portal blood into the liver.[1][2][3] Beyond its physiological function, NTCP has gained significant attention as the cellular entry receptor for hepatitis B and D viruses (HBV and HDV).[1][2][3] The functional regulation of NTCP is a complex process, extending beyond transcriptional control to a sophisticated network of post-translational modifications (PTMs). These modifications, including glycosylation, ubiquitination, phosphorylation, and S-nitrosylation, dynamically modulate NTCP's trafficking, stability, and transport activity, thereby influencing bile acid homeostasis and viral entry.[3] This in-depth technical guide provides a comprehensive overview of the known PTMs of NTCP, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Key Post-Translational Modifications of NTCP
The functionality of NTCP is intricately regulated by a variety of post-translational modifications that influence its lifecycle from synthesis and membrane trafficking to degradation.
N-Glycosylation: A Prerequisite for Functionality
N-linked glycosylation is a crucial PTM for the proper folding, trafficking, and function of NTCP. Human NTCP possesses two conserved N-linked glycosylation sites at asparagine residues N5 and N11.[4][5][6][7]
Studies have demonstrated that N-glycosylation is essential for the efficient localization of NTCP to the plasma membrane.[4][5][7] Experimental evidence shows that while single glycosylation at either N5 or N11 is sufficient for membrane trafficking and function, the complete absence of glycosylation (in an N5,11Q double mutant) leads to minimal cellular expression and degradation in the lysosome.[4][5][7] This indicates that at least one glycan moiety is necessary for the proper folding and stability of the protein, preventing its premature degradation.[4][5][7]
The N-glycans on NTCP are indispensable for its function as an HBV receptor. HepG2 cells expressing NTCP with a single glycan (either at N5 or N11) can support HBV infection at levels comparable to wild-type NTCP.[4][5] However, cells expressing the glycosylation-deficient NTCP-N5,11Q mutant fail to support HBV infection.[4][5]
| Mutant | Bile Acid Uptake Capacity (vs. WT) | HBV Infection Level (vs. WT) | Cellular Localization |
| NTCP-WT | 100% | 100% | Plasma Membrane |
| NTCP-N5Q | Comparable | Comparable | Plasma Membrane |
| NTCP-N11Q | Comparable | Comparable | Plasma Membrane |
| NTCP-N5,11Q | Significantly Reduced | Not supported | Intracellular (Lysosomal degradation) |
Ubiquitination: The Path to Degradation
Ubiquitination is a key PTM that marks NTCP for degradation, primarily through the ubiquitin-proteasome system (UPS). This process plays a vital role in regulating NTCP protein abundance at the cell surface.
Newly synthesized and maturing NTCP is subject to quality control mechanisms in the endoplasmic reticulum (ER). A significant portion of NTCP is degraded by the ER-associated degradation (ERAD) pathway.[8] Inhibition of the proteasome with agents like MG-132 or lactacystin leads to the accumulation of core-glycosylated and polyubiquitinated NTCP in the cytoplasm, indicating that the UPS is responsible for its degradation.[8] An imbalance in the synthesis and degradation of NTCP at the ER level may lead to the formation of intracellular NTCP deposits, which has been observed in certain cholestatic conditions.[8]
While direct evidence in NTCP is still emerging, studies on the closely related apical sodium-dependent bile acid transporter (ASBT) suggest a link between phosphorylation and ubiquitination. For ASBT, interleukin-1β (IL-1β) induces JNK-regulated serine/threonine phosphorylation, which in turn promotes its polyubiquitination and subsequent degradation.[9][10] This suggests a potential regulatory mechanism where signaling cascades can trigger the ubiquitination and turnover of sodium-bile acid cotransporters.
Phosphorylation: A Switch for Membrane Localization
Reversible phosphorylation is a dynamic PTM that fine-tunes the localization and activity of NTCP at the plasma membrane.
Dephosphorylation of serine 226 (Ser-226) has been shown to facilitate the retention of NTCP at the plasma membrane, thereby enhancing its bile acid uptake activity.[2] This suggests that the phosphorylation state of Ser-226 acts as a molecular switch, with phosphorylation promoting internalization or reduced surface expression and dephosphorylation favoring its presence at the cell surface.
The trafficking of NTCP to and from the plasma membrane is regulated by various signaling pathways involving protein kinases and phosphatases.[3] These include pathways mediated by cAMP, calcium, phosphoinositide-3-kinase (PI3K), and protein kinase C (PKC).[3] For instance, cAMP activation can promote the movement of NTCP to the plasma membrane, a process that involves protein phosphatase 2B (calcineurin).[11]
S-Nitrosylation: Inhibition of Transport Function
S-nitrosylation is a redox-mediated PTM that involves the covalent attachment of a nitric oxide (NO) group to a cysteine thiol. This modification has been shown to inhibit the transport function of NTCP.
Studies have identified cysteine 96 (Cys-96) as the specific target for NO-mediated S-nitrosylation and the subsequent inhibition of taurocholate uptake.[12] Mutation of Cys-96 to alanine renders NTCP insensitive to NO-mediated inhibition.[12] This indicates that Cys-96 is a critical regulatory site for modulating NTCP activity in response to elevated NO levels, which can occur during inflammatory conditions.[12]
Experimental Protocols
A variety of experimental techniques are employed to study the post-translational modifications of NTCP.
Site-Directed Mutagenesis
This technique is fundamental for identifying the specific amino acid residues that undergo PTMs and for elucidating the functional consequences of these modifications.
Protocol Outline:
-
Plasmid Template: A mammalian expression vector containing the cDNA of tagged (e.g., HA-tagged) human NTCP is used as the template.
-
Primer Design: Mutagenic primers are designed to introduce specific point mutations (e.g., asparagine to glutamine to abolish glycosylation sites, serine to alanine to prevent phosphorylation, or cysteine to alanine to block S-nitrosylation).
-
PCR Mutagenesis: A high-fidelity DNA polymerase is used to perform PCR with the mutagenic primers and the plasmid template.
-
Template Digestion: The parental, methylated template DNA is digested using the DpnI restriction enzyme.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli for amplification.
-
Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the desired mutation.
-
Transfection: The verified plasmid is then transfected into a suitable cell line (e.g., HepG2 or HEK293 cells) for expression and functional analysis.
Immunoprecipitation and Western Blotting
These techniques are used to detect the presence of PTMs on NTCP and to assess changes in protein expression levels.
Protocol Outline:
-
Cell Lysis: Transfected cells expressing the NTCP construct are lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on NTCP (e.g., anti-HA antibody) or an antibody against the PTM of interest (e.g., anti-phosphoserine or anti-ubiquitin antibodies) conjugated to agarose or magnetic beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NTCP or the specific PTM. A secondary antibody conjugated to horseradish peroxidase is then used for detection by chemiluminescence.
Taurocholate Uptake Assay
This functional assay measures the transport activity of NTCP.
Protocol Outline:
-
Cell Culture: Cells expressing the NTCP variant of interest are seeded in 24-well plates.
-
Washing: The cells are washed with a pre-warmed uptake buffer (e.g., 5 mM KCl, 1.1 mM KH2PO4, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM D-glucose, 10 mM Hepes, and 136 mM NaCl).[1]
-
Uptake Reaction: The cells are incubated with the uptake buffer containing a known concentration of taurocholate spiked with [3H]-taurocholate for a defined period (e.g., 2 minutes) at 37°C.[1]
-
Stopping the Reaction: The uptake is stopped by aspirating the uptake buffer and rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter to determine the amount of taurocholate taken up by the cells.
Mass Spectrometry
Mass spectrometry-based proteomics is a powerful tool for the unbiased identification and quantification of PTMs on NTCP.
Protocol Outline:
-
Protein Isolation: NTCP is isolated from cell lysates, typically by immunoprecipitation.
-
In-gel or In-solution Digestion: The isolated protein is digested into smaller peptides using a protease such as trypsin.
-
Enrichment (Optional): For low-abundance PTMs like phosphorylation or ubiquitination, the modified peptides can be enriched using specific antibodies or affinity chromatography.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and pinpoint the exact sites of modification.
Signaling Pathways and Logical Relationships
The post-translational regulation of NTCP is integrated with various cellular signaling pathways.
References
- 1. The Lipid Raft Component Stomatin Interacts with the Na+ Taurocholate Cotransporting Polypeptide (NTCP) and Modulates Bile Salt Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
- 3. Sodium-dependent bile salt transporters of the SCL10A Transporter Family: More than solute transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Glycosylation of the Na+-Taurocholate Cotransporting Polypeptide (NTCP) Determines Its Trafficking and Stability and Is Required for Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Glycosylation of the Na+-Taurocholate Cotransporting Polypeptide (NTCP) Determines Its Trafficking and Stability and Is Required for Hepatitis B Virus Infection | PLOS One [journals.plos.org]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of the sodium taurocholate cotransporting polypeptide (NTCP) by the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of the apical sodium-dependent bile acid transporter by the ubiquitin-proteasome pathway in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. researchgate.net [researchgate.net]
- 12. Cysteine 96 of Ntcp is responsible for NO-mediated inhibition of taurocholate uptake - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of NTCP in Hepatitis B and D Virus Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the sodium taurocholate co-transporting polypeptide (NTCP), a bile acid transporter, as the primary cellular receptor for both Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) has revolutionized our understanding of the viral life cycle and opened new avenues for antiviral therapies.[1][2] This technical guide provides an in-depth analysis of the NTCP-mediated viral entry mechanism, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of HBV/HDV and the development of novel therapeutics targeting viral entry.
NTCP: The Gateway for HBV and HDV
NTCP, encoded by the SLC10A1 gene, is a transmembrane protein predominantly expressed on the basolateral membrane of hepatocytes.[3] Its primary physiological function is the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver, playing a crucial role in the enterohepatic circulation of bile acids.[3][] The groundbreaking discovery in 2012 identified NTCP as the high-affinity receptor that HBV and its satellite virus, HDV, exploit for entry into hepatocytes.[5] This interaction is highly specific and is mediated by the myristoylated pre-S1 domain of the large HBV surface protein (L-HBsAg).[6]
Quantitative Insights into NTCP-Mediated Viral Entry and Bile Acid Transport
Understanding the quantitative aspects of NTCP's dual functionality is critical for the development of effective and safe antiviral drugs. The following tables summarize key kinetic and inhibitory data from various studies.
Table 1: Kinetic Parameters of NTCP-Mediated Bile Acid Transport
| Substrate | K_m (µM) | Apparent CL_int (µl/mg protein/min) | Cell System | Reference |
| Glycochenodeoxycholate (GCDC) | 0.569 ± 0.318 | 153 ± 53 | CHO cells overexpressing human NTCP | [7][8] |
| Taurocholate (TCA) | 6.44 ± 3.83 | 6.92 ± 4.72 | CHO cells overexpressing human NTCP | [7][8] |
| 3-Sulfo-glycolithocholate (3S-GLC) | 3.78 ± 1.17 | 8.05 ± 1.33 | CHO cells overexpressing human NTCP | [7][8] |
Table 2: Inhibitory Concentrations (IC50/EC50) of Compounds Targeting NTCP-Mediated HBV/HDV Entry
| Inhibitor | IC50/EC50 | Target | Assay System | Reference |
| Myrcludex B (Bulevirtide) | ~80 pM | HBV/HDV Entry | In vitro | [9] |
| Myrcludex B (Bulevirtide) | ~100 pM | HBV Infection | Cell Culture | [3] |
| Myrcludex B (Bulevirtide) | 47 nM (for bile salt transport) | Bile Salt Transport | In vitro | [9] |
| Cyclosporin A | ~1 µM | HBV Entry | HepaRG, primary human hepatocytes, HepG2-hNTCP cells | [10] |
| SCYX1454139 (Cyclosporin A derivative) | 0.17 µM | HBV Entry | Not specified | [10] |
| Glabridin | ~40 µM | HBV Infection | HepG2-NTCP cells | [11] |
| Irbesartan | Potent Inhibitor | NTCP Metabolic Function | Not specified | [12] |
| Ezetimibe | Potent Inhibitor | NTCP Metabolic Function | Not specified | [12] |
| Ritonavir | Potent Inhibitor | NTCP Metabolic Function | Not specified | [12] |
| Taurocholate | Competitive Inhibitor | NTCP-mediated HBV Entry | Not specified | [13] |
| Tauroursodeoxycholate | Competitive Inhibitor | NTCP-mediated HBV Entry | Not specified | [13] |
| Bromosulfophthalein | Competitive Inhibitor | NTCP-mediated HBV Entry | Not specified | [13] |
The Molecular Mechanism of Viral Entry: A Multi-Step Process
The entry of HBV and HDV into hepatocytes via NTCP is a complex and highly regulated process involving multiple host factors.
Initial Attachment and High-Affinity Binding
The initial attachment of the virus to the hepatocyte surface is thought to be mediated by low-affinity interactions with heparan sulfate proteoglycans (HSPGs).[14] This is followed by a high-affinity, specific binding event between the myristoylated N-terminal pre-S1 domain of the L-HBsAg and NTCP.[6][14] Key amino acid residues within NTCP, particularly in the region of amino acids 157-165, are crucial for this interaction.[13][15]
The Role of EGFR and Clathrin-Mediated Endocytosis
Following binding to NTCP, the viral particle is not immediately internalized. The epidermal growth factor receptor (EGFR) has been identified as a critical host cofactor required for the internalization of the virus-NTCP complex.[1][2][5] NTCP and EGFR form a complex on the cell surface, and upon viral binding, this complex is internalized via clathrin-mediated endocytosis.[1][2][5][16] The endocytosis of EGFR appears to drive the uptake of the NTCP-bound virus.[5] Blockade of EGFR function or its interaction with NTCP significantly impairs viral entry.[1][2]
Post-Internalization Events
After internalization, the virus is trafficked through the endosomal pathway.[5] The acidic environment of the endosomes is believed to trigger conformational changes in the viral envelope proteins, leading to the fusion of the viral and endosomal membranes and the release of the viral nucleocapsid into the cytoplasm. The nucleocapsid is then transported to the nucleus, where the viral DNA is released and converted into covalently closed circular DNA (cccDNA), the template for viral replication.
Signaling Pathways in NTCP-Mediated HBV Entry
The binding of HBV to NTCP initiates a cascade of intracellular signals that facilitate viral entry. While the complete picture is still emerging, the involvement of the EGFR signaling pathway is a key aspect.
Upon binding of the HBV pre-S1 domain, NTCP interacts with EGFR, which is essential for triggering the internalization process.[14][17] This interaction leads to NTCP oligomerization, a critical step that precedes the recruitment of the clathrin machinery for endocytosis.[14][17]
Key Experimental Protocols
The identification and characterization of NTCP as the HBV/HDV receptor have been enabled by a variety of sophisticated experimental techniques.
Identification of NTCP as the Receptor: Photo-Affinity Cross-Linking and Tandem Affinity Purification
A pivotal experiment that led to the discovery of NTCP as the HBV receptor involved the use of a photo-reactive pre-S1 peptide probe.
Methodology Overview:
-
Probe Design: A synthetic myristoylated pre-S1 peptide is modified with a photo-reactive group (e.g., diazirine) and two different affinity tags (e.g., Strep-tag and FLAG-tag).[18]
-
Binding and Cross-linking: The probe is incubated with a lysate from HBV-permissive cells (e.g., primary human hepatocytes). Upon exposure to UV light, the photo-reactive group forms a covalent bond with the interacting protein.[18][19]
-
Tandem Affinity Purification (TAP): The lysate is subjected to a two-step purification process. First, the complex is captured on a resin that binds the first affinity tag. After washing, the complex is eluted and then captured on a second resin that binds the second affinity tag.[20][21][22] This two-step process significantly reduces non-specific binding.
-
Identification: The final purified protein is identified using mass spectrometry.
In Vitro HBV Infection Assay using HepG2-NTCP Cells
The development of hepatoma cell lines stably expressing human NTCP (e.g., HepG2-NTCP) has provided a robust and reproducible in vitro model to study HBV infection.[15][23]
Detailed Methodology:
-
Cell Culture: HepG2-NTCP cells are seeded in multi-well plates.[24][25] For enhanced infectivity, cells can be pre-treated with dimethyl sulfoxide (DMSO).[24]
-
Virus Inoculation: Cells are inoculated with a known titer of HBV. The infection medium is typically supplemented with polyethylene glycol (PEG) 8000 to enhance viral attachment.[24][26]
-
Infection and Wash: The virus is incubated with the cells for 16-24 hours. Afterward, the inoculum is removed, and the cells are washed extensively to remove any unbound virus.[24]
-
Analysis of Infection: After several days of culture, infection can be quantified by measuring the levels of secreted HBV e-antigen (HBeAg) in the supernatant by ELISA, by immunofluorescent staining of intracellular HBV core antigen (HBcAg), or by detecting the formation of cccDNA using Southern blotting or qPCR.[15][24]
NTCP as a Therapeutic Target
The essential role of NTCP in viral entry makes it a prime target for the development of novel anti-HBV and anti-HDV drugs.[13] Entry inhibitors targeting NTCP offer a different mechanism of action compared to current nucleos(t)ide analogues, which target viral replication.
Myrcludex B (Bulevirtide): This first-in-class entry inhibitor is a synthetic lipopeptide derived from the pre-S1 domain of L-HBsAg.[13][27] It competitively binds to NTCP, thereby blocking the entry of both HBV and HDV.[27] Myrcludex B has shown significant efficacy in clinical trials for the treatment of chronic HDV infection and has been approved for this indication in Europe.[27]
Other Potential Inhibitors: A range of other compounds, including certain bile acids, cyclosporin A and its derivatives, and some FDA-approved drugs like irbesartan and ezetimibe, have been shown to inhibit NTCP-mediated viral entry, although their clinical utility for this purpose is still under investigation.[10][13]
Future Directions and Conclusion
The identification of NTCP as the HBV/HDV receptor has been a landmark achievement in hepatitis research. It has not only elucidated the first step of the viral life cycle but also provided a valuable target for drug development. Future research will likely focus on:
-
Further dissecting the intricate molecular details of the NTCP-preS1 interaction and the subsequent conformational changes that trigger internalization.
-
Identifying and characterizing other host factors involved in the entry process to uncover additional therapeutic targets.
-
Developing novel, potent, and specific NTCP inhibitors with improved pharmacokinetic properties and minimal impact on bile acid transport to avoid potential side effects.
-
Exploring combination therapies that target both viral entry and replication for a more comprehensive and potentially curative treatment strategy.
References
- 1. pnas.org [pnas.org]
- 2. Epidermal growth factor receptor is a host-entry cofactor triggering hepatitis B virus internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The machinery for endocytosis of epidermal growth factor receptor coordinates the transport of incoming hepatitis B virus to the endosomal network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 9. The Culprit Behind HBV-Infected Hepatocytes: NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment [frontiersin.org]
- 14. NTCP Oligomerization Occurs Downstream of the NTCP-EGFR Interaction during Hepatitis B Virus Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NTCP-Reconstituted In Vitro HBV Infection System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatitis B virus entry into HepG2-NTCP cells requires clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NTCP Oligomerization Occurs Downstream of the NTCP-EGFR Interaction during Hepatitis B Virus Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Tandem Affinity Purification - Creative Proteomics [creative-proteomics.com]
- 21. The tandem affinity purification (TAP) method: a general procedure of protein complex purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NTCP and beyond: opening the door to unveil hepatitis B virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. frontierspartnerships.org [frontierspartnerships.org]
- 27. Clinical effects of NTCP-inhibitor myrcludex B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Blueprint: An In-depth Technical Guide to the Evolutionary Conservation of the Sodium-Bile Acid Cotransport System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-bile acid cotransport system is a cornerstone of vertebrate physiology, essential for the enterohepatic circulation of bile acids. This intricate process, responsible for the recycling of bile acids between the liver and intestine, is critical for dietary lipid absorption, cholesterol homeostasis, and the regulation of various metabolic pathways. The evolutionary persistence of this system underscores its fundamental importance. This technical guide provides a comprehensive analysis of the core components of this system, focusing on the solute carrier family 10 (SLC10), with a particular emphasis on the Apical Sodium-dependent Bile acid Transporter (ASBT, encoded by SLC10A2) and the Na+-Taurocholate Cotransporting Polypeptide (NTCP, encoded by SLC10A1). Through a detailed examination of their phylogenetic relationships, comparative transport kinetics, substrate specificities, and the experimental methodologies used to characterize them, this document offers valuable insights for researchers in physiology, pharmacology, and drug development.
Core Components of the Sodium-Bile Acid Cotransport System
The SLC10 family consists of seven members (SLC10A1-SLC10A7) that share significant sequence homology.[1] Of these, NTCP and ASBT are the most extensively studied and are the primary mediators of sodium-dependent bile acid transport.[2]
-
NTCP (SLC10A1): Primarily expressed on the basolateral membrane of hepatocytes, NTCP is responsible for the initial uptake of bile acids from the portal blood into the liver.[2][3] This process is highly efficient, contributing to the liver's first-pass clearance of bile acids.[4]
-
ASBT (SLC10A2): Located on the apical membrane of enterocytes in the terminal ileum, ASBT mediates the active reabsorption of bile acids from the intestinal lumen back into the portal circulation.[3][4] This is the rate-limiting step in the enterohepatic circulation of bile acids.
Phylogenetic analyses suggest that ASBT and the sodium-dependent organic anion transporter (SOAT; SLC10A6) emerged from a common ancestral gene.[5] The substrate specificity of ASBT has evolved over time, with transporters from primitive vertebrates like the lamprey showing a preference for ancestral 5α-bile alcohols, while human ASBT has a broad specificity for various bile acid species.[6]
Data Presentation: Comparative Transport Kinetics
The functional characteristics of NTCP and ASBT orthologs have been investigated across various species. The following tables summarize the available quantitative data on their transport kinetics, specifically the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters provide insights into the affinity of the transporters for their substrates and their transport capacity.
| Transporter | Species | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| NTCP | Human | Taurocholate (TC) | 13.1 | 2395 | [7][8] |
| Human | Taurolithocholate (TLC) | 18.4 | - | [7][8] | |
| Human | Glycochenodeoxycholate (GCDC) | 0.569 | - | [9] | |
| Mouse | Taurocholate (TC) | - | - | [10] | |
| ASBT | Human | Taurocholate (TC) | 14.7 | 1821 | [7][8] |
| Human | Taurolithocholate (TLC) | 5.9 | - | [7][8] | |
| Rabbit | Taurocholate (TC) | - | - | [11] | |
| Lamprey | 5α-bile alcohols | High Affinity | - | [6] | |
| Skate | 5α- and 5β-bile alcohols | High Affinity | - | [6] |
Note: Vmax values can be influenced by the expression levels of the transporter in the experimental system and should be compared with caution across different studies.
Experimental Protocols
The characterization of sodium-bile acid cotransporters relies on a variety of established experimental techniques. Below are detailed protocols for two key methods.
Protocol 1: Bile Acid Uptake Assay in Transiently Transfected HEK293 Cells
This protocol describes the measurement of bile acid uptake in a mammalian cell line transiently expressing a specific transporter, such as ASBT or NTCP.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Plasmid DNA encoding the transporter of interest
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with and without sodium)
-
Radiolabeled bile acid (e.g., [3H]taurocholic acid)
-
Scintillation cocktail and counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.[12]
-
On the day of transfection, prepare the DNA-transfection reagent complexes in a serum-free medium according to the manufacturer's instructions.[4][13]
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with a complete growth medium and incubate for 24-48 hours to allow for transporter expression.[1]
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed sodium-free transport buffer.
-
Pre-incubate the cells in either sodium-containing or sodium-free transport buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the transport buffer containing the radiolabeled bile acid at the desired concentration.
-
Incubate for a specific time (e.g., 1-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free transport buffer.
-
Lyse the cells with cell lysis buffer.
-
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Calculate the rate of bile acid uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
Protocol 2: Everted Gut Sac Preparation and Transport Assay
This ex vivo method allows for the study of intestinal transport in a more physiologically relevant context.
Materials:
-
Small intestine segment (e.g., from a rat or mouse)
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer), gassed with 95% O2 / 5% CO2
-
Radiolabeled bile acid
-
Surgical thread
-
Glass rod for eversion
-
Incubation bath with temperature control and shaking capabilities
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and immediately excise the desired segment of the small intestine (e.g., terminal ileum).
-
Flush the lumen with ice-cold buffer to remove intestinal contents.
-
Gently evert the intestinal segment over a glass rod.
-
-
Sac Preparation:
-
Tie one end of the everted segment with a surgical thread to form a sac.
-
Fill the sac with a known volume of buffer (serosal fluid).
-
Tie the other end of the segment to close the sac.
-
-
Transport Assay:
-
Incubate the everted sac in a flask containing buffer (mucosal fluid) with the radiolabeled bile acid at 37°C with gentle shaking.
-
At designated time points, withdraw a sample from the mucosal fluid and/or collect the entire serosal fluid from within the sac.
-
-
Analysis:
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
Calculate the amount of bile acid transported into the serosal fluid or depleted from the mucosal fluid over time.
-
Normalize the transport rate to the length or weight of the intestinal segment.
-
Mandatory Visualizations
Signaling Pathways
Bile acids are not only digestive aids but also potent signaling molecules that activate nuclear receptors and G protein-coupled receptors to regulate their own synthesis and transport. The farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) are key players in these signaling cascades.[14][15]
Caption: Bile acid signaling pathways in the enterocyte and hepatocyte.
Experimental Workflows
The following diagram illustrates a typical workflow for the functional characterization of a newly identified putative bile acid transporter.
Caption: Workflow for functional characterization of a bile acid transporter.
Logical Relationships
The phylogenetic relationship of the human SLC10 family members highlights their evolutionary divergence and potential functional similarities.
References
- 1. qiagen.com [qiagen.com]
- 2. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The solute carrier family 10 (SLC10): beyond bile acid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.origene.com [cdn.origene.com]
- 5. Intestinal transport and metabolism of bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]
- 8. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acid active and passive ileal transport in the rabbit: effect of luminal stirring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 12. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Sodium-Bile Acid Cotransporter (ASBT) Function In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the common in vitro models and experimental protocols used to characterize the function of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2. ASBT is a critical protein for the enterohepatic circulation of bile acids and a target for drugs aimed at treating hypercholesterolemia and other metabolic diseases.[1][2]
Introduction to ASBT (SLC10A2)
The apical sodium-dependent bile acid transporter (ASBT) is a member of the solute carrier family 10 (SLC10) and is primarily expressed on the apical membrane of enterocytes in the terminal ileum.[2][3] It plays a crucial role in the reabsorption of bile acids from the intestinal lumen, a process essential for maintaining the bile acid pool and lipid homeostasis.[1][4] ASBT transports bile acids in a sodium-dependent manner, with a stoichiometry of 2:1 (sodium:bile acid).[2][5] Due to its key role in bile acid homeostasis, ASBT is an attractive target for therapeutic intervention, particularly for the development of inhibitors that can lower plasma cholesterol levels by increasing the fecal excretion of bile acids.[1]
In Vitro Models for Studying ASBT Function
A variety of in vitro models are utilized to study ASBT function, ranging from cell lines endogenously expressing the transporter to stably transfected cell lines that allow for more controlled experiments.
1. Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying intestinal drug absorption and transporter function.[6] Caco-2 cells spontaneously differentiate into polarized monolayers that resemble the intestinal epithelium and endogenously express ASBT.[4] However, the expression level of ASBT in Caco-2 cells can be low and inconsistent.[2]
2. Madin-Darby Canine Kidney (MDCK) Cells: Madin-Darby Canine Kidney (MDCK) cells are another popular polarized epithelial cell line used in transport studies.[7][8] Wild-type MDCK cells have low endogenous expression of many transporters, making them an ideal background for stably transfecting and studying a specific transporter like human ASBT (hASBT).[9] Stably transfected hASBT-MDCK cell lines have been successfully developed and used to characterize the transport and inhibition kinetics of various compounds.[2][10]
3. Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells are a non-polarized cell line that is easy to transfect and culture.[11][12] They are frequently used for transient or stable expression of transporters to study their basic functional characteristics, such as substrate specificity and inhibitor interactions.[11][13] Stably transfected HEK293 cell lines expressing ASBT are commonly used for high-throughput screening of potential inhibitors.[11][13]
4. Other Systems: While less common for routine screening, other systems like Xenopus laevis oocytes and membrane vesicles prepared from transfected insect cells can also be used to study ASBT function, particularly for detailed mechanistic and biophysical studies.[14]
Key Experimental Protocols
The following are detailed protocols for the most common assays used to assess ASBT function in vitro.
Protocol 1: Radiolabeled Substrate Uptake Assay
This is the most common method to directly measure the transport activity of ASBT. The protocol involves incubating the cells with a radiolabeled bile acid, typically [³H]-taurocholic acid ([³H]-TCA), and measuring the intracellular accumulation of radioactivity.
Materials:
-
Cell line expressing ASBT (e.g., hASBT-MDCK, hASBT-HEK293, or Caco-2 cells) cultured in 24-well plates
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, with and without sodium (e.g., replacing NaCl with choline chloride)
-
[³H]-Taurocholic acid (TCA)
-
Unlabeled TCA
-
Cell lysis buffer (e.g., 0.5 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay reagent (e.g., Bradford reagent)
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow until they reach confluency (for polarized cells like Caco-2 and MDCK, allow for differentiation, typically 18-21 days for Caco-2 and 3-5 days for MDCK post-confluency).
-
Pre-incubation: Aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) sodium-containing or sodium-free buffer.
-
Initiate Uptake: Add the uptake buffer containing the desired concentration of [³H]-TCA (and any test inhibitors) to each well. For kinetic studies, a range of substrate concentrations is used. A typical concentration for single-point assays is 2.5 µM taurocholate.[10] The incubation time is typically short (e.g., 5-10 minutes) to measure the initial rate of uptake.[10][12]
-
Terminate Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 4 hours.[12]
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the total protein concentration using a protein assay.
-
-
Data Analysis:
-
Calculate the uptake rate and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
Sodium-dependent uptake is calculated by subtracting the uptake in sodium-free buffer from the uptake in sodium-containing buffer.
-
For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum uptake rate).[1][15]
-
Protocol 2: Inhibition Assay
This assay is used to determine the inhibitory potential of a test compound on ASBT-mediated transport.
Materials:
-
Same as for the Radiolabeled Substrate Uptake Assay
-
Test inhibitor compound(s)
Procedure:
-
Follow steps 1 and 2 of the Radiolabeled Substrate Uptake Assay protocol.
-
Initiate Inhibition and Uptake: Add the uptake buffer containing a fixed concentration of [³H]-TCA and varying concentrations of the test inhibitor to the wells. A typical [³H]-TCA concentration is one that is close to its Km value to ensure sensitivity to inhibition.
-
Follow steps 4 through 7 of the Radiolabeled Substrate Uptake Assay protocol.
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate uptake).
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.[10]
-
Protocol 3: Total Bile Acid Assay
For a non-radioactive alternative, commercially available total bile acid assay kits can be used to measure the intracellular accumulation of bile acids. These assays are typically based on an enzymatic cycling reaction.
Materials:
-
Cell line expressing ASBT cultured in 96-well plates
-
Physiological buffer
-
Unlabeled bile acid substrate (e.g., taurocholic acid)
-
Total Bile Acid Assay Kit (e.g., colorimetric or fluorimetric)[16][17][18]
-
Plate reader
Procedure:
-
Cell Culture and Uptake: Follow a similar procedure as the radiolabeled uptake assay (steps 1-4), but use unlabeled bile acid as the substrate.
-
Cell Lysis: After washing, lyse the cells according to the instructions provided with the total bile acid assay kit.
-
Assay: Perform the total bile acid assay on the cell lysates according to the manufacturer's protocol. This typically involves adding a reaction mixture and measuring the absorbance or fluorescence over time.[16][17]
-
Data Analysis:
-
Generate a standard curve using the bile acid standards provided in the kit.
-
Determine the concentration of bile acid in the cell lysates from the standard curve.
-
Normalize the amount of accumulated bile acid to the protein concentration or cell number.
-
Data Presentation: Quantitative Parameters for ASBT Function
The following tables summarize key quantitative data for ASBT function from various in vitro models reported in the literature.
Table 1: Kinetic Parameters of Taurocholic Acid (TCA) Uptake
| Cell Model | Species | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| hASBT-MDCK | Human | 5.03 | - | [10] |
| hASBT-HEK293 | Human | 13 ± 2 | 51 ± 3 | [1] |
| skAsbt-HEK293 | Skate | 99 ± 24 | 75 ± 9 | [1] |
| Caco-2 | Human | - | 160 ± 20 (control) | [4] |
| Caco-2 | Human | - | 68 ± 24 (PMA-treated) | [4] |
| HeLa (hASBT) | Human | 1.7 | - | [15] |
Table 2: Inhibition of ASBT by Various Compounds
| Inhibitor | Cell Model | Probe Substrate | Ki (µM) | IC₅₀ (µM) | Reference |
| CDCA–lysine–niacin | hASBT-MDCK | Taurocholate | 12.9 | - | [10] |
| CDCA–lysine–ketoprofen | hASBT-MDCK | Taurocholate | 15.6 | - | [10] |
| Odevixibat | Caco-2 | Glycocholic acid | - | - | [19] |
Table 3: Kinetic Parameters of Prodrug Uptake via ASBT
| Prodrug | Cell Model | Kt (µM) | normJmax | Reference |
| CDCA–lysine–niacin | hASBT-MDCK | 8.22 | 0.0917 | [10] |
| CDCA–lysine–ketoprofen | hASBT-MDCK | 50.8 | 1.58 | [10] |
Note: Kt is the transport constant, analogous to Km. normJmax is the maximal transport rate normalized to that of taurocholate.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for ASBT Uptake and Inhibition Assays
Caption: Workflow for ASBT radiolabeled substrate uptake and inhibition assays.
Signaling Pathway for PKC-Mediated Regulation of ASBT
Caption: Proposed pathway for PKCζ-mediated inhibition of ASBT function.[4]
This document provides a foundational guide for researchers interested in studying ASBT. The provided protocols and data serve as a starting point for designing and interpreting experiments aimed at understanding the function and regulation of this important transporter.
References
- 1. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Modulation of ileal apical Na+-dependent bile acid transporter ASBT by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Madin-Darby canine kidney cells - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Interlaboratory Variability in the Madin–Darby Canine Kidney Cell Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of ileal bile acid transporter (ASBT) activity by depletion of plasma membrane cholesterol: association with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AID 750716 - Inhibition of human ASBT expressed in HEK293 cells assessed as inhibition of [3H]-taurocholate uptake after 90 mins by scintillation counting analysis - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. In vitro model systems to investigate bile salt export pump (BSEP) activity and drug interactions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional Characterization of Genetic Variants in the Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Bile Acid Assay Kit. Colorimetric. Quantification. (ab239702) | Abcam [abcam.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing a Stable Cell Line Expressing Human ASBT (SLC10A2)
Introduction
The Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is a critical protein primarily expressed on the apical membrane of enterocytes in the terminal ileum.[1][2][3] It plays a pivotal role in the enterohepatic circulation by mediating the reabsorption of bile acids from the intestine.[1][4] Due to its specific location and function, ASBT is an attractive target for drug delivery, aiming to enhance the oral bioavailability of poorly permeable drugs, and for therapeutic intervention in conditions like hypercholesterolemia and chronic idiopathic constipation.[1][4]
The development of a stable cell line that constitutively expresses human ASBT (hASBT) is an essential tool for researchers in pharmacology and drug development. These cell lines provide a consistent and reliable in vitro model to study transporter function, screen for substrates and inhibitors, and investigate the mechanisms of drug-transporter interactions.[1][5] Unlike transient transfection, stable cell lines, which have the transgene integrated into the host cell genome, ensure reproducible expression levels over long-term culture, making them ideal for high-throughput screening and detailed kinetic studies.[5][6]
This document provides detailed protocols for generating and validating a monoclonal stable cell line expressing functional human ASBT, using common mammalian cell lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.
Overall Experimental Workflow
The process begins with cloning the human SLC10A2 gene into a mammalian expression vector. This vector is then transfected into a host cell line. Following transfection, a selection process using antibiotics isolates cells that have successfully integrated the plasmid. From this polyclonal population, single cells are isolated via limiting dilution to establish a monoclonal cell line. Finally, the selected clones are validated for ASBT expression and, most importantly, for functional activity through a bile acid uptake assay.
Protocol 1: Plasmid Construction and Transfection
Objective: To introduce the human SLC10A2 gene into a suitable mammalian host cell line.
1.1. Vector Selection and Cloning: The full-length open reading frame (ORF) of human SLC10A2 should be cloned into a mammalian expression vector that also contains a selectable marker. The pcDNA™3.1(+) vector is a common choice as it contains a strong CMV promoter for high-level expression and a neomycin resistance gene (neo) for selection of stable transfectants with G418.[7][8][9]
1.2. Host Cell Lines: HEK293 and CHO cells are widely used for generating stable cell lines.[10][11][12] CHO cells, in particular, have been successfully used to study hASBT function.[1][13]
1.3. Transfection Protocol (using Lipofectamine-based reagent):
-
Cell Seeding: The day before transfection, seed 0.5 - 1.0 x 10⁶ HEK293 or CHO cells in a 6-well plate in 2 mL of complete growth medium (e.g., DMEM with 10% FBS). Cells should be 70-90% confluent at the time of transfection.[14]
-
DNA-Lipid Complex Preparation:
-
In tube A, dilute 2.5 µg of the hASBT expression plasmid in 250 µL of serum-free medium (e.g., Opti-MEM™).
-
In tube B, dilute 5-10 µL of a lipofectamine-based transfection reagent in 250 µL of serum-free medium.
-
Combine the contents of tubes A and B, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the 500 µL DNA-lipid complex mixture dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding to antibiotic selection.
Protocol 2: Generation of a Stable Polyclonal Population
Objective: To select for cells that have successfully integrated the plasmid DNA using an appropriate antibiotic.
2.1. Part A: Determining Optimal Antibiotic Concentration (Kill Curve)
Before selecting transfected cells, it is critical to determine the minimum antibiotic concentration required to kill all non-transfected host cells within a reasonable timeframe (typically 7-10 days). This is achieved by generating a "kill curve".
-
Seed non-transfected cells in a 24-well plate at 50-60% confluency.
-
The next day, replace the medium with fresh medium containing a range of antibiotic concentrations.
-
Incubate the cells, replacing the antibiotic-containing medium every 2-3 days.
-
Observe the cells daily and record the concentration that kills all cells within 7-10 days. This concentration will be used for selection.
| Host Cell Line | Selection Agent | Typical Concentration Range | References |
| HEK293 | G418 (Geneticin®) | 200 - 800 µg/mL | [15][16][17] |
| CHO | Puromycin | 2 - 10 µg/mL | [18][19][20] |
| CHO | G418 (Geneticin®) | 400 - 1000 µg/mL | [17][21] |
2.2. Part B: Selection of the Polyclonal Pool
-
Initiate Selection: 48 hours post-transfection, split the cells from the 6-well plate into 10 cm dishes at a low density (e.g., 1:10 or 1:20 dilution).
-
Add Antibiotic: Add the predetermined optimal concentration of the selection antibiotic (e.g., G418 for pcDNA3.1) to the culture medium.
-
Maintain Selection: Replace the medium with fresh, antibiotic-containing medium every 3-4 days.[22]
-
Observe: Most non-transfected cells should die off within the first week. Colonies of resistant cells should start to appear within 1-2 weeks.
-
Expand Pool: Once visible colonies have formed, allow them to grow until they are large enough to be pooled together. Trypsinize the plate and expand this mixed population of resistant cells, known as the polyclonal pool. This pool should be continuously maintained in medium containing the selection antibiotic.
Protocol 3: Isolation of Monoclonal Cell Lines
Objective: To isolate a single cell-derived colony to ensure a homogenous cell population with stable and uniform transgene expression.[23][24]
3.1. Method: Limiting Dilution Cloning
This method involves diluting the polyclonal cell pool to a statistical concentration of less than one cell per well in a 96-well plate.[5][6][23]
References
- 1. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ileal sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. pcDNA3.1(+) Sequence and Map [snapgene.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. addgene.org [addgene.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Frontiers | HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors [frontiersin.org]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. gentarget.com [gentarget.com]
- 18. researchgate.net [researchgate.net]
- 19. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Development of Stable CHO-K1 Cell Lines Overexpressing Full-Length Human CD20 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. invivo.de [invivo.de]
- 22. abo.com.pl [abo.com.pl]
- 23. addgene.org [addgene.org]
- 24. A Modified Limiting Dilution Method for Monoclonal Stable Cell Line Selection Using a Real-Time Fluorescence Imaging System: A Practical Workflow and Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for Radiolabeled Taurocholate Uptake Assays in NTCP-Expressing Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sodium-Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a crucial transporter protein predominantly expressed on the basolateral membrane of hepatocytes.[1][2] It plays a vital role in the enterohepatic circulation of bile acids by mediating the sodium-dependent uptake of conjugated bile acids, such as taurocholate, from the portal blood into the liver.[2][3][4] Beyond its physiological function, NTCP has gained significant attention as the functional receptor for the Hepatitis B and D viruses (HBV/HDV), making it a key target for antiviral drug development.[1][4][5] Furthermore, inhibition of NTCP by certain drugs can lead to cholestasis, highlighting its importance in drug safety and toxicology screening.[3]
This application note provides a detailed protocol for a radiolabeled taurocholate uptake assay using cells engineered to express NTCP. This assay is a reliable method for characterizing the functional activity of NTCP and for screening compounds that may inhibit its function.
Principle of the Assay
This cell-based assay quantifies the uptake of a radiolabeled substrate, typically [³H]-taurocholic acid, into cells expressing NTCP. The amount of intracellular radioactivity is directly proportional to the transporter activity. The assay can be performed in the presence and absence of sodium to confirm the sodium-dependent nature of NTCP-mediated transport.[6] Test compounds can be included to assess their inhibitory potential on NTCP function.
Experimental Workflow
Caption: Experimental workflow for the radiolabeled taurocholate uptake assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| NTCP-expressing cells (e.g., HEK293, HepG2) | In-house/Commercial | N/A |
| Parental control cells (not expressing NTCP) | In-house/Commercial | N/A |
| [³H]-Taurocholic acid | PerkinElmer | NET293001MC |
| Unlabeled Taurocholic acid | Sigma-Aldrich | T4009 |
| 24-well cell culture plates | Corning | 3524 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Uptake Buffer (with Sodium) | See composition below | N/A |
| Uptake Buffer (Sodium-free) | See composition below | N/A |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Cell Lysis Buffer (e.g., 0.05% SDS in water) | In-house | N/A |
| Scintillation Cocktail | PerkinElmer | 6013329 |
| Liquid Scintillation Counter | Beckman Coulter | LS 6500 |
Buffer Compositions:
-
Uptake Buffer (with Sodium): 10 mM HEPES, 100 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.[7]
-
Uptake Buffer (Sodium-free): 10 mM HEPES, 100 mM Choline Chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
Detailed Experimental Protocol
1. Cell Culture and Seeding
-
Culture NTCP-expressing cells and the corresponding parental control cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 24-well plates at a density that will result in 80-90% confluency on the day of the assay.[8]
-
Allow the cells to adhere and grow for 24-48 hours post-seeding.
2. Preparation of Radiolabeled Taurocholate Solution
-
Prepare a stock solution of unlabeled taurocholic acid.
-
On the day of the experiment, prepare the final radiolabeled taurocholate working solution by diluting the [³H]-taurocholic acid and unlabeled taurocholic acid in the uptake buffer to the desired final concentration (e.g., 1 µM). The specific activity can be adjusted based on the experimental needs.
3. Taurocholate Uptake Assay
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 0.5 mL of pre-warmed (37°C) uptake buffer (with sodium).
-
Pre-incubate the cells with 0.5 mL of uptake buffer for 15 minutes at 37°C.[7] For inhibitor studies, add the test compound to the buffer during this step. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiate the uptake by aspirating the pre-incubation buffer and adding the [³H]-taurocholate working solution to each well. A typical volume is 250 µL per well.
-
Incubate the plates at 37°C for a predetermined time (e.g., 15-45 minutes).[1][8] Uptake should be within the linear range.
-
To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells four times with 1 mL of ice-cold PBS.[8] This step is critical to remove extracellular radiolabel.
-
After the final wash, aspirate all remaining PBS.
4. Quantification of Radiolabel Uptake
-
Lyse the cells by adding 0.5 mL of cell lysis buffer (e.g., 0.05% SDS) to each well and incubating for at least 30 minutes at room temperature with gentle shaking.[8]
-
Transfer the entire volume of the cell lysate from each well into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail (e.g., 4 mL) to each vial.
-
Quantify the amount of radioactivity in each sample using a liquid scintillation counter. The results are typically expressed as disintegrations per minute (DPM) or counts per minute (CPM).
-
(Optional but recommended) In parallel wells, determine the total protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
Data Analysis and Presentation
The raw data (DPM or CPM) should be processed to determine the specific NTCP-mediated uptake.
1. Calculating NTCP-Specific Uptake:
-
Sodium-Dependent Uptake: Subtract the uptake in sodium-free buffer from the uptake in sodium-containing buffer.[9]
-
NTCP-Specific Uptake: Subtract the uptake in parental control cells from the uptake in NTCP-expressing cells.
2. Inhibitor Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable nonlinear regression model.
Example Data Tables:
Table 1: NTCP-Mediated [³H]-Taurocholate Uptake
| Cell Line | Condition | Mean Uptake (DPM/well) ± SD | Normalized Uptake (DPM/µg protein) ± SD |
| NTCP-expressing | + Sodium | 15,500 ± 850 | 155.0 ± 8.5 |
| NTCP-expressing | - Sodium | 1,200 ± 150 | 12.0 ± 1.5 |
| Parental Control | + Sodium | 1,350 ± 200 | 13.5 ± 2.0 |
Table 2: Inhibition of NTCP-Mediated [³H]-Taurocholate Uptake by Test Compounds
| Compound | Concentration (µM) | Mean Uptake (DPM/well) ± SD | % Inhibition |
| Vehicle Control | 0.1% DMSO | 15,450 ± 900 | 0 |
| Cyclosporin A (Positive Control) | 10 | 2,100 ± 300 | 86.4 |
| Test Compound X | 1 | 12,300 ± 750 | 20.4 |
| Test Compound X | 10 | 6,200 ± 500 | 59.9 |
| Test Compound X | 50 | 2,500 ± 350 | 83.8 |
NTCP Signaling and Transport Mechanism
NTCP functions as a cotransporter, utilizing the sodium gradient across the cell membrane to drive the uptake of bile acids into the cell. The stoichiometry of this transport is typically 2 Na⁺ ions for every 1 taurocholate molecule.[4] This process is an example of secondary active transport. While NTCP itself does not have an intrinsic signaling cascade, its activity can be modulated by various cellular signaling pathways that affect its expression and trafficking to the plasma membrane.[6]
Caption: Simplified diagram of NTCP-mediated taurocholate transport.
Conclusion
The radiolabeled taurocholate uptake assay in NTCP-expressing cells is a fundamental tool for studying bile acid transport and for the preclinical assessment of drug candidates. This protocol provides a standardized and reproducible method for obtaining high-quality data on NTCP function and inhibition, which is critical for both basic research and drug development applications.
References
- 1. Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic Expression of the Na+-Taurocholate Cotransporting Polypeptide Is Independent from Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Concentration of Na+-taurocholate-cotransporting polypeptide expressed after in vitro-transcribed mRNA transfection determines susceptibility of hepatoma cells for hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Na+-Taurocholate Cotransporting Polypeptide Traffics with the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium+/taurocholate cotransporting polypeptide as target therapy for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Na+/Taurocholate Cotransporting Polypeptide and Apical Sodium-Dependent Bile Acid Transporter Are Involved in the Disposition of Perfluoroalkyl Sulfonates in Humans and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays to Identify ASBT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify inhibitors of the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT) or SLC10A2. ASBT is a critical protein for the reabsorption of bile acids in the terminal ileum, playing a key role in the enterohepatic circulation of bile acids.[1][2][3] Inhibition of ASBT is a therapeutic strategy for various conditions, including chronic idiopathic constipation, hypercholesterolemia, and certain cholestatic liver diseases.[4]
These protocols are intended to provide a framework for researchers to develop and implement robust HTS assays for the identification and characterization of novel ASBT inhibitors.
Overview of Screening Methodologies
Two primary methodologies are widely used for HTS of ASBT inhibitors: fluorescence-based assays and radioligand uptake assays. Both are cell-based assays that utilize mammalian cell lines stably overexpressing the human ASBT protein.
-
Fluorescence-Based Assays: These assays employ fluorescently labeled bile acid analogs as substrates for ASBT. The uptake of the fluorescent substrate into the cells can be measured using a fluorescence plate reader. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of ASBT. These assays are generally preferred for HTS due to their safety, lower cost, and simpler workflow compared to radiolabeled assays.
-
Radioligand Uptake Assays: Considered the "gold standard" for transporter research, these assays use radiolabeled bile acids, most commonly [³H]-taurocholic acid.[4][5] The amount of radiolabeled substrate transported into the cells is quantified using a scintillation counter. A reduction in radioactivity in the presence of a test compound signifies ASBT inhibition. While highly sensitive and reproducible, the use of radioactivity requires specialized handling and disposal procedures.
Key Experimental Parameters
Successful implementation of these assays requires careful optimization of several parameters:
-
Cell Line Selection: Stably transfected cell lines are crucial for consistent assay performance. Commonly used cell lines include Chinese Hamster Ovary (CHO), Madin-Darby Canine Kidney (MDCK), and Human Embryonic Kidney 293 (HEK293) cells engineered to overexpress human ASBT (SLC10A2).[5][6] Parental cell lines not expressing ASBT should be used as negative controls to determine non-specific uptake.
-
Probe Substrate: The choice of substrate is critical. For fluorescence-based assays, N-(24-[7-(4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole)]amino-3α,7α,12α-trihydroxy-27-nor-5β-cholestan-26-oyl)-2'-aminoethane sulfonate (tauro-nor-THCA-24-DBD) and 3α-NBD-glycocholic acid are suitable fluorescent bile acid derivatives.[7][8] For radioligand assays, [³H]-taurocholic acid is the most common probe substrate.[4][5]
-
Sodium Dependence: ASBT is a sodium-dependent cotransporter.[9] Therefore, performing the assay in a sodium-free buffer (replacing sodium chloride with choline chloride, for example) serves as a critical negative control to confirm that the observed uptake is ASBT-mediated.[5]
-
Positive Controls: Known ASBT inhibitors should be included in each assay to validate performance. Elobixibat is a selective ASBT inhibitor and serves as an excellent positive control.[8] Other compounds like cyclosporine A and troglitazone can also be used.[7]
Data Presentation: Quantitative Analysis of ASBT Inhibitors
The potency of ASBT inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the ASBT-mediated transport of the probe substrate by 50%. The inhibition constant (Ki) can also be determined from competitive inhibition studies.
Below is a summary of reported IC50 and Ki values for several known ASBT inhibitors. Note that values can vary depending on the specific assay conditions, cell line, and probe substrate used.
| Compound | Inhibitor Class | Probe Substrate | Cell Line | IC50 (µM) | Ki (µM) | Reference |
| Elobixibat | Selective ASBT inhibitor | Tauro-nor-THCA-24-DBD | Caco-2 | N/A | N/A | [8] |
| SC-435 | Minimally absorbed ASBT inhibitor | N/A | N/A | Potent inhibitor | N/A | [10] |
| A3907 | Systemic ASBT inhibitor | N/A | N/A | Potent and selective | N/A | [11] |
| Nimodipine | Dihydropyridine Calcium Channel Blocker | [³H]-Taurocholate | hASBT-MDCK | N/A | 5.75 ± 0.72 | [12] |
| Fluvastatin | HMG-CoA Reductase Inhibitor | [³H]-Taurocholate | hASBT-MDCK | N/A | 11.5 ± 0.8 | [12] |
| Latanoprost | Prostaglandin Analogue | [³H]-Taurocholate | hASBT-MDCK | N/A | 11.0 | [12] |
| Torasemide | Loop Diuretic | [³H]-Taurocholate | hASBT-MDCK | N/A | 292 ± 28 | [12] |
| Thiothixene | Antipsychotic | [³H]-Taurocholate | hASBT-MDCK | N/A | 808 ± 98 | [12] |
| Aztreonam | Antibiotic | [³H]-Taurocholate | hASBT-MDCK | N/A | 1850 ± 360 | [12] |
| Doxorubicin | Chemotherapeutic | [³H]-Taurocholate | hASBT-MDCK | N/A | 101 ± 21 | [12] |
| S 0960 | Dimeric bile acid | N/A | SOAT-transfected cells | 0.15 | N/A | [13] |
| S 1690 | Dimeric bile acid | N/A | SOAT-transfected cells | 0.7 | N/A | [13] |
| S 3068 | Dimeric bile acid | N/A | SOAT-transfected cells | 1 | N/A | [13] |
| S1647 | Phenylsulfonylamino-benzanilide | N/A | ASBT-transfected cells | 13.4 | N/A | [13] |
N/A: Not available in the cited source.
Experimental Protocols
Protocol 1: Fluorescence-Based ASBT Inhibition Assay
This protocol is adapted for a 96-well plate format and is suitable for HTS.
Materials:
-
hASBT-expressing cells (e.g., CHO-hASBT)
-
Parental cells (e.g., CHO-K1)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well black, clear-bottom cell culture plates
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Sodium-free HBSS (replace NaCl with an equimolar concentration of choline chloride)
-
Fluorescent probe substrate (e.g., 3α-NBD-glycocholic acid)
-
Test compounds and positive control (e.g., elobixibat) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the hASBT-expressing cells and parental cells into 96-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and positive controls in HBSS. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO) to avoid solvent-induced artifacts.
-
-
Assay Execution:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Wash the cell monolayers twice with 100 µL of pre-warmed HBSS.
-
Add 50 µL of HBSS containing the test compounds or controls to the appropriate wells.
-
For negative controls, use sodium-free HBSS.
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding 50 µL of pre-warmed HBSS containing the fluorescent probe substrate (e.g., 2 µM 3α-NBD-glycocholic acid).
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
Terminate the uptake by aspirating the solution and washing the cells three times with 100 µL of ice-cold HBSS.
-
Add 100 µL of a suitable lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
Subtract the fluorescence values from the parental cells (non-specific uptake) from the values of the hASBT-expressing cells.
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_test_compound - Signal_negative_control) / (Signal_vehicle_control - Signal_negative_control))
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radioligand Uptake ASBT Inhibition Assay
This protocol is also designed for a 96-well plate format.
Materials:
-
hASBT-expressing cells (e.g., HEK293-hASBT)
-
Parental cells (e.g., HEK293)
-
Cell culture medium, FBS, Penicillin-Streptomycin, Trypsin-EDTA
-
96-well cell culture plates
-
HBSS with calcium and magnesium
-
Sodium-free HBSS
-
Radiolabeled probe substrate (e.g., [³H]-taurocholic acid)
-
Unlabeled taurocholic acid
-
Test compounds and positive control (e.g., cyclosporine A) dissolved in a suitable solvent
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Compound and Substrate Preparation:
-
Prepare serial dilutions of test compounds and positive controls in HBSS.
-
Prepare the uptake solution containing the radiolabeled probe substrate (e.g., 30 nM [³H]-taurocholic acid) in HBSS.
-
-
Assay Execution:
-
Aspirate the cell culture medium and wash the cells twice with 100 µL of pre-warmed HBSS.
-
Add 50 µL of HBSS containing the test compounds or controls to the designated wells.
-
For negative controls (sodium-independent uptake), use sodium-free HBSS.
-
For determining non-specific binding, add a high concentration of unlabeled taurocholic acid (e.g., 1 mM).
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
Start the uptake by adding 50 µL of the pre-warmed uptake solution containing [³H]-taurocholic acid.
-
Incubate for a predetermined time (e.g., 1-2 minutes) at 37°C, ensuring the uptake is in the linear range.[4]
-
Stop the reaction by aspirating the uptake solution and immediately washing the cells three times with 100 µL of ice-cold HBSS.[4]
-
Lyse the cells by adding 100 µL of 1% Triton X-100 in PBS or a similar lysis buffer and incubate for 20 minutes at room temperature.[4]
-
-
Data Acquisition and Analysis:
-
Transfer the cell lysates to scintillation vials or a microplate compatible with a scintillation counter.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 values as described in Protocol 1.
-
Visualizations
Enterohepatic Circulation of Bile Acids
The following diagram illustrates the central role of ASBT in the enterohepatic circulation of bile acids.
Caption: Role of ASBT in the enterohepatic circulation of bile acids.
Experimental Workflow for ASBT Inhibitor Screening
This diagram outlines the general workflow for a cell-based HTS assay to identify ASBT inhibitors.
Caption: General workflow for HTS of ASBT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. kaliganjgovtcollege.ac.in [kaliganjgovtcollege.ac.in]
- 3. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 4. Na+/Taurocholate Cotransporting Polypeptide and Apical Sodium-Dependent Bile Acid Transporter Are Involved in the Disposition of Perfluoroalkyl Sulfonates in Humans and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Fluorescence-Based Method to Evaluate Ileal Apical Sodium-Dependent Bile Acid Transporter ASBT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Pharmacological inhibition of ASBT changes bile composition and blocks progression of sclerosing cholangitis in mdr2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Models for Drug Inhibition of the Human Apical Sodium-dependent Bile Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Measuring NTCP Activity Using Fluorescent Bile Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a critical transporter protein predominantly expressed on the basolateral membrane of hepatocytes.[1][2] It plays a pivotal role in the enterohepatic circulation of bile acids by mediating the sodium-dependent uptake of conjugated bile salts from portal blood into the liver.[1][2] Beyond its physiological function, NTCP is also involved in the hepatic uptake of certain drugs and is the cellular entry receptor for hepatitis B and D viruses. Consequently, NTCP has emerged as a significant target in drug development for liver diseases and as a key determinant in the pharmacokinetics of various xenobiotics.
Fluorescent bile acid analogs (FBAAs) are powerful tools for investigating NTCP function in real-time.[3] These probes are designed to mimic the behavior of endogenous bile acids, allowing for the direct visualization and quantification of their transport across cell membranes and intracellular accumulation.[3] This document provides detailed application notes and protocols for utilizing FBAAs to measure NTCP activity, catering to researchers in academia and the pharmaceutical industry.
Featured Fluorescent Bile Acid Analogs
The selection of an appropriate FBAA is crucial and depends on the specific experimental goals. The design of these analogs typically involves conjugating a fluorophore to a bile acid molecule, either on the side chain or the steroid nucleus, without significantly compromising its biological properties.[3] Common fluorophores include fluorescein and 4-nitrobenzo-2-oxa-1,3-diazole (NBD).[3]
| Fluorescent Analog | Parent Bile Acid | Fluorophore | Key Characteristics & Applications |
| Cholyl-lysyl-fluorescein (CLF) | Cholic Acid | Fluorescein | Mimics conjugated trihydroxy-bile acids. A substrate for hepatic uptake (NTCP) and canalicular (BSEP) transporters. Used for visualizing bile duct anatomy and studying hepatic transport.[3] |
| Chenodeoxycholyl-(Nϵ-NBD)-lysine (CDCA-NBD) | Chenodeoxycholic Acid | NBD | Uptake is Na+-dependent. Intracellular fluorescence is pH-independent, making it a good probe for trihydroxy-bile acid transport studies.[3][4] |
| 3α-NBD-glycocholic acid | Glycocholic Acid | NBD | Shows significant transport rates for human NTCP and is suitable for fluorescence-based transport assays to evaluate NTCP inhibitors.[1] |
| Tauro-nor-THCA-24-DBD | Taurocholic Acid | DBD | Closely mimics the hepatic uptake (NTCP) and biliary excretion (BSEP) of taurocholate. Useful for studying drug interference with these transporters.[3] |
| Near-Infrared Bile Acid Derivatives (NIRBADs) | Cholic Acid | Alkynocyanine 718 | Allow for noninvasive, real-time monitoring of hepatobiliary function extracorporeally.[5] |
Quantitative Data Summary
The following table summarizes the kinetic parameters of select FBAAs for human NTCP, providing a basis for experimental design and data interpretation.
| Fluorescent Analog | Cell System | Kinetic Parameter (Km) | Reference |
| Chenodeoxycholyl-(Nϵ-NBD)-lysine (CDCA-NBD) | HEK293 cells expressing NTCP | 6.12 µM | [4] |
| Perfluorooctanoic acid (PFOA) * | HEK293 cells expressing NTCP | 1.8 ± 0.4 mM | [6] |
Note: PFOA is not a fluorescent bile acid analog but is included as an example of a xenobiotic substrate for NTCP, with its kinetics determined using competitive inhibition assays.
Signaling and Transport Pathway
The uptake of bile acids into hepatocytes is a coordinated process involving multiple transporters. While NTCP is a primary sodium-dependent transporter for conjugated bile acids, other transporters like Organic Anion Transporting Polypeptides (OATPs) also contribute to the uptake of both conjugated and unconjugated bile acids in a sodium-independent manner.[1] Once inside the hepatocyte, bile acids are transported towards the canalicular membrane for excretion into the bile, a process mediated by transporters such as the Bile Salt Export Pump (BSEP).[2]
Caption: Hepatocellular Bile Acid Transport Pathway.
Experimental Protocols
Protocol 1: NTCP-Mediated Uptake Assay in Stably Transfected Cells
This protocol describes a fluorescence-based assay to measure the uptake of an FBAA in a cell line stably expressing human NTCP (e.g., HEK293-NTCP or CHO-NTCP).[4][5]
Materials:
-
HEK293 cells stably expressing human NTCP
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Fluorescent bile acid analog (e.g., CDCA-NBD)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Sodium-free buffer (e.g., HBSS with choline chloride replacing sodium chloride)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Culture: Seed NTCP-expressing cells in a suitable format (e.g., 96-well black, clear-bottom plates for plate reader assays) to achieve 80-90% confluency on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Incubation: Add the FBAA solution (e.g., 2-5 µM CDCA-NBD in HBSS) to the cells. For negative controls, use sodium-free buffer or incubate mock-transfected cells with the FBAA.
-
Time-Dependent Uptake: Incubate the cells at 37°C for a defined period (e.g., 10-30 minutes). For kinetic studies, use varying incubation times.
-
Washing: Terminate the uptake by aspirating the FBAA solution and washing the cells three to four times with ice-cold HBSS to remove extracellular fluorescence.[7]
-
Fluorescence Measurement: Add fresh, cold HBSS to the wells and measure the intracellular fluorescence using a plate reader, flow cytometer, or by capturing images with a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity. NTCP-specific uptake is calculated by subtracting the fluorescence in sodium-free conditions or in mock-transfected cells from the fluorescence in sodium-containing conditions.
Caption: NTCP Uptake Assay Workflow.
Protocol 2: High-Throughput Screening (HTS) for NTCP Inhibitors
This protocol is adapted for screening compound libraries to identify potential NTCP inhibitors.[8][9]
Materials:
-
HEK293 cells stably expressing human NTCP
-
Culture medium
-
FBAA (e.g., 3α-NBD-glycocholic acid)
-
HBSS
-
Test compounds dissolved in DMSO
-
Known NTCP inhibitors as positive controls (e.g., cyclosporine A)[1]
-
Fluorescence plate reader (e.g., 384-well format)
Procedure:
-
Cell Plating: Plate NTCP-expressing cells in high-density microplates (e.g., 384-well) and culture to form a confluent monolayer.
-
Compound Pre-incubation: Wash the cells with HBSS. Add the test compounds at desired concentrations (final DMSO concentration should be <1%). Include wells with a positive control inhibitor and vehicle control (DMSO). Incubate for 10-30 minutes at 37°C.[7]
-
FBAA Addition: Add the FBAA to all wells to a final concentration near its Km value for NTCP.
-
Incubation: Incubate the plate at 37°C for a fixed time, determined from initial optimization experiments to be in the linear range of uptake.
-
Washing and Reading: Terminate the assay by washing the plate with ice-cold HBSS. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control. Compounds that reduce fluorescence signal by a predefined threshold (e.g., >50%) are considered hits.
Caption: High-Throughput Screening Workflow for NTCP Inhibitors.
Data Interpretation and Considerations
-
Substrate Specificity: It is important to characterize the transport of a chosen FBAA not only by NTCP but also by other relevant hepatic transporters like OATPs to ensure the observed signal is predominantly from NTCP activity, especially in primary hepatocytes.[10]
-
pH Sensitivity: Some fluorophores, like fluorescein, are pH-sensitive. The use of NBD-conjugated FBAAs can mitigate this as their fluorescence is generally pH-independent within the physiological range.[3]
-
Cytotoxicity: Always assess the potential cytotoxicity of the FBAA and test compounds at the concentrations used in the assays.
-
Kinetic Analysis: For detailed characterization of inhibitors, perform concentration-response experiments to determine IC50 values. To understand the mechanism of inhibition (e.g., competitive, non-competitive), conduct kinetic studies by measuring the uptake of varying concentrations of the FBAA in the presence and absence of the inhibitor.[6]
Conclusion
Fluorescent bile acid analogs provide a robust and versatile platform for studying NTCP function. The protocols outlined here, from basic uptake assays to high-throughput screening, can be adapted to suit a wide range of research and drug discovery applications. By carefully selecting the appropriate FBAA and experimental conditions, researchers can gain valuable insights into the molecular mechanisms of bile acid transport and identify novel modulators of NTCP activity.
References
- 1. Fluorescent 4‑Nitrobenzo-2-oxa-1,3-diazole-Coupled Bile Acids as Probe Substrates of Hepatic and Intestinal Bile Acid Transporters of the Solute Carrier Families SLC10 and SLCO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Fluorescent Bile Salt Derivatives for Studying Human Bile Salt and Organic Anion Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Statin Interactions With the Human NTCP Transporter Using a Novel Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perfluoroalkyl Carboxylic Acids Interact with the Human Bile Acid Transporter NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Deploying Fluorescent Nucleoside Analogues for High-Throughput Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jonathanrosshart.com [jonathanrosshart.com]
- 10. journals.physiology.org [journals.physiology.org]
Application of SLC10A2 Knockout Mouse Models in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is a critical protein primarily expressed in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation. This process, known as the enterohepatic circulation of bile acids, is essential for maintaining the bile acid pool size, facilitating dietary lipid absorption, and regulating various metabolic pathways. The development of Slc10a2 knockout (KO) mouse models, where the function of this transporter is abolished, has provided an invaluable tool to investigate the physiological consequences of interrupted bile acid circulation and its impact on metabolic homeostasis. These models have been instrumental in elucidating the roles of bile acids as signaling molecules in regulating lipid, glucose, and energy metabolism, making them highly relevant for the study of metabolic diseases such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.
Slc10a2 KO mice exhibit a distinct phenotype characterized by a significant increase in fecal bile acid excretion, a drastically reduced bile acid pool size, and compensatory upregulation of bile acid synthesis in the liver.[1][2] This altered bile acid physiology triggers a cascade of metabolic changes, primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor that functions as a key sensor of bile acid levels.
Key Metabolic Phenotypes of SLC10A2 Knockout Mice
The disruption of the enterohepatic circulation in Slc10a2 KO mice leads to a series of predictable and reproducible metabolic alterations. These changes provide a unique platform to study the downstream effects of enhanced bile acid signaling in the gut and the consequences of a depleted systemic bile acid pool.
Bile Acid Metabolism
The most profound effect of Slc10a2 ablation is on bile acid homeostasis. The inability to efficiently reabsorb bile acids in the ileum results in a massive loss of bile acids in the feces.
Table 1: Alterations in Bile Acid Homeostasis in SLC10A2 KO Mice
| Parameter | Wild-Type (WT) Mice | SLC10A2 KO Mice | Percentage Change | Reference |
| Fecal Bile Acid Excretion | Baseline | 10- to 20-fold increase | +900% to +1900% | [1][2] |
| Bile Acid Pool Size | Baseline | 80% decrease | -80% | [1][2] |
| Bile Acid Composition | Mixed | Enriched in cholic acid | - | [1][2] |
| Cholesterol 7α-hydroxylase (CYP7A1) activity | Baseline | Increased | - | [3] |
Lipid Metabolism
The changes in bile acid circulation have significant consequences for lipid and cholesterol metabolism. While the reduced bile acid pool might be expected to impair lipid absorption, Slc10a2 KO mice on a low-fat diet do not exhibit steatorrhea (excess fat in feces), indicating that the remaining bile acids are sufficient for basic lipid digestion.[1][2]
Table 2: Lipid Profile Changes in SLC10A2 KO Mice
| Parameter | Wild-Type (WT) Mice | SLC10A2 KO Mice | Percentage Change | Reference |
| Intestinal Cholesterol Absorption | Baseline | 20% reduction | -20% | [1][2] |
| Fecal Neutral Sterol Excretion | Baseline | 3-fold increase | +200% | [1][2] |
| Liver Cholesteryl Ester Content | Baseline | 50% reduction | -50% | [1][2] |
| Plasma HDL Cholesterol | Baseline | Slightly elevated | - | [1][2] |
| Plasma Triglycerides (TGs) | Baseline | Reduced | - | [4] |
| Hepatic Triglyceride (TG) Production | Baseline | Reduced response to sucrose-rich diet | - | [4] |
Glucose Metabolism
Interestingly, interrupting the enterohepatic circulation of bile acids has beneficial effects on glucose homeostasis. This has positioned SLC10A2 as a potential therapeutic target for type 2 diabetes.
Table 3: Improvements in Glucose Metabolism in SLC10A2 KO and Pharmacologically Inhibited Mice
| Parameter | Diabetic (ob/ob) Mice | Diabetic (ob/ob) Mice with SLC10A2 inhibitor | Percentage Change | Reference |
| Serum Glucose | Elevated | Reduced | - | [4] |
| Serum Insulin | Elevated | Reduced | - | [4] |
| Serum Triglycerides (TGs) | Elevated | Reduced | - | [4] |
Signaling Pathways and Experimental Workflows
The metabolic phenotype of Slc10a2 KO mice is underpinned by complex signaling networks. The increased concentration of bile acids in the distal gut and the altered systemic levels impact key metabolic regulators.
Caption: Signaling cascade in SLC10A2 KO mice.
The diagram above illustrates the key signaling events in an Slc10a2 KO mouse. The lack of bile acid reabsorption leads to high concentrations of bile acids in the distal ileum, which in turn activates intestinal FXR. This activation stimulates the secretion of Fibroblast Growth Factor 15 (FGF15, the mouse ortholog of human FGF19) and Glucagon-like peptide-1 (GLP-1). FGF15 travels to the liver to regulate bile acid synthesis, while GLP-1 contributes to improved glucose tolerance.
Caption: General experimental workflow for metabolic studies.
Detailed Experimental Protocols
The following are detailed protocols for key experiments commonly performed in the metabolic characterization of Slc10a2 KO mice.
Protocol 1: Fecal Bile Acid Analysis
Objective: To quantify the daily fecal excretion of bile acids.
Materials:
-
Metabolic cages for individual mouse housing and feces collection.
-
Lyophilizer (freeze-dryer).
-
Analytical balance.
-
Scintillation vials.
-
Ethanol.
-
5% KOH in water.
-
Internal standards (e.g., deuterated bile acids).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
Procedure:
-
House mice individually in metabolic cages and collect feces over a 24-hour period.
-
Record the total weight of the collected feces.
-
Lyophilize the fecal samples to a constant dry weight and record the dry weight.
-
Homogenize the dried feces to a fine powder.
-
Weigh a 50-100 mg aliquot of the fecal powder into a glass tube.
-
Add 5 ml of 5% KOH and internal standards.
-
Heat at 80°C for 20 minutes to solubilize the bile acids.[5]
-
Cool the samples and centrifuge to pellet insoluble debris.
-
Extract the supernatant containing bile acids using a C18 SPE cartridge.[5]
-
Elute the bile acids from the cartridge and dry the eluate under nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantify individual bile acid species by LC-MS/MS.[5]
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the blood.
Materials:
-
Glucometer and glucose test strips.
-
Sterile 50% dextrose solution.
-
Oral gavage needles.
-
Syringes.
-
Animal scale.
Procedure:
-
Fast mice for 4-6 hours with free access to water.[1]
-
Weigh each mouse to calculate the glucose dose.
-
Take a baseline blood glucose measurement (time 0) from the tail vein.
-
Administer a 1 g/kg body weight bolus of sterile glucose solution via oral gavage.[1]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage from the tail vein.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Protocol 3: Insulin Tolerance Test (ITT)
Objective: To assess the systemic insulin sensitivity.
Materials:
-
Glucometer and glucose test strips.
-
Humulin R (or other regular human insulin).
-
Cold sterile 1X PBS.
-
Syringes and needles (26G or smaller).
-
Animal scale.
Procedure:
-
Fast mice for 4-6 hours.[6]
-
Weigh each mouse to calculate the insulin dose.
-
Prepare a fresh insulin solution (e.g., 0.1 U/ml in cold sterile PBS).[4]
-
Take a baseline blood glucose measurement (time 0) from the tail vein.
-
Administer insulin at a dose of 0.75-1.2 U/kg body weight via intraperitoneal (IP) injection.[4][6]
-
Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[4]
-
Plot the percentage of initial blood glucose over time.
Protocol 4: Hepatic Triglyceride Content Measurement
Objective: To quantify the amount of triglycerides in the liver.
Materials:
-
Frozen liver tissue.
-
Isopropanol.
-
Homogenizer (e.g., Ultra-Turrax).
-
Centrifuge.
-
Commercial colorimetric triglyceride assay kit.
Procedure:
-
Excise and weigh a piece of frozen liver tissue (approximately 50 mg).
-
Add isopropanol (e.g., 1 ml for 50 mg of tissue) and homogenize thoroughly.[7]
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C to pellet cellular debris.[7]
-
Collect the supernatant, which contains the extracted triglycerides.[7]
-
Use a commercial colorimetric assay kit to measure the triglyceride concentration in the supernatant, following the manufacturer's instructions.
-
Normalize the triglyceride content to the initial weight of the liver tissue.
Conclusion
The Slc10a2 knockout mouse model is a powerful and indispensable tool for metabolic research. It provides a clear and robust phenotype that allows for the in-depth investigation of the multifaceted roles of bile acids in regulating lipid and glucose metabolism. The protocols outlined above provide a foundation for the comprehensive metabolic characterization of these and other genetically modified mouse models. The insights gained from studying Slc10a2 KO mice have not only advanced our fundamental understanding of metabolic regulation but also highlighted a promising therapeutic avenue for the treatment of metabolic diseases.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. Targeted deletion of the ileal bile acid transporter eliminates enterohepatic cycling of bile acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 005213 - Slc10a2- Strain Details [jax.org]
- 4. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 5. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Tolerance Test in Mouse [protocols.io]
- 7. researchgate.net [researchgate.net]
Determining the Kinetic Parameters (Km and Vmax) of ASBT Substrates: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is a critical protein primarily expressed in the terminal ileum, responsible for the reabsorption of over 95% of bile acids from the intestine back into the enterohepatic circulation.[1][2] This efficient process is vital for maintaining bile acid homeostasis and lipid digestion. Given its key role, ASBT is a significant target for drugs aimed at treating hypercholesterolemia and other metabolic diseases. Furthermore, its high transport capacity makes it an attractive target for the oral delivery of conjugated pro-drugs.[1][3]
Understanding the kinetics of substrate interaction with ASBT is fundamental for the development of new chemical entities targeting this transporter. The Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) are key parameters that describe the affinity of a substrate for the transporter and the maximum rate of its transport, respectively. This application note provides detailed protocols for determining these kinetic parameters for ASBT substrates using in vitro cell-based assays.
Core Concepts in ASBT Kinetics
The transport of substrates by ASBT is a saturable process that can be described by Michaelis-Menten kinetics. The relationship between the initial velocity of transport (V₀), the substrate concentration ([S]), Km, and Vmax is given by the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
-
Km (Michaelis-Menten Constant): Represents the substrate concentration at which the transport rate is half of Vmax. A lower Km value indicates a higher affinity of the substrate for the transporter.
-
Vmax (Maximum Velocity): Represents the maximum rate of transport when the transporter is saturated with the substrate.
These parameters are experimentally determined by measuring the rate of uptake of a substrate at various concentrations.
Experimental Workflow for Determining ASBT Kinetic Parameters
A common and effective method for determining the kinetic parameters of ASBT substrates is to use a cell line that stably expresses the human ASBT protein, such as Madin-Darby Canine Kidney (MDCK) or Human Embryonic Kidney 293 (HEK293) cells. The general workflow involves incubating these cells with a range of concentrations of a radiolabeled or fluorescently tagged substrate and measuring the rate of intracellular accumulation.
Detailed Experimental Protocol: Uptake Assay in hASBT-MDCK Cells
This protocol provides a step-by-step guide for determining the Km and Vmax of a putative ASBT substrate using MDCK cells stably transfected with human ASBT (hASBT-MDCK).
Materials:
-
hASBT-MDCK cells
-
Wild-type MDCK cells (for control)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with and without Sodium Chloride (for Na+-dependency)
-
Radiolabeled substrate (e.g., [³H]-taurocholic acid)
-
Unlabeled substrate
-
Cell lysis buffer (e.g., 1 M NaOH)
-
Scintillation cocktail
-
BCA Protein Assay Kit
-
12-well or 24-well cell culture plates
-
Scintillation counter
-
Microplate reader
Procedure:
-
Cell Seeding and Culture:
-
Seed hASBT-MDCK cells in 12-well plates at a density of 1.5 x 10⁶ cells/well.[4]
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they form a confluent monolayer (typically 3-4 days).
-
If using an inducible expression system, add the inducing agent (e.g., 10 mM sodium butyrate) 12-15 hours prior to the experiment.[4]
-
-
Preparation of Substrate Solutions:
-
Prepare a series of substrate solutions with varying concentrations (e.g., 1 to 200 µM) in pre-warmed (37°C) HBSS containing sodium.[4]
-
Each concentration should contain a fixed amount of the radiolabeled substrate (e.g., 0.5 µCi/mL of [³H]-taurocholic acid) spiked into the unlabeled substrate solution.[4]
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cell monolayers three times with pre-warmed (37°C) HBSS.[5]
-
Pre-incubate the cells with 1 mL of HBSS for 10-15 minutes at 37°C.[5]
-
Aspirate the pre-incubation buffer and add 500 µL of the prepared substrate solutions to each well.
-
Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
To terminate the transport, aspirate the substrate solution and immediately wash the cells five times with ice-cold HBSS.[5]
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 1 mL of 1 M NaOH to each well and incubating for at least 1 hour at room temperature.[4]
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the total protein concentration in each well using a BCA protein assay.
-
-
Data Analysis:
-
Calculate the rate of uptake for each substrate concentration and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
To determine the ASBT-specific transport, subtract the uptake in wild-type MDCK cells (or in the presence of a known ASBT inhibitor) from the uptake in hASBT-MDCK cells.
-
Plot the initial uptake rate (V₀) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).
-
Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), where the y-intercept is 1/Vmax and the x-intercept is -1/Km.[6][7][8]
-
Data Analysis and Visualization
The collected data can be visualized and analyzed using both Michaelis-Menten and Lineweaver-Burk plots.
Quantitative Data Summary
The following table summarizes the kinetic parameters for various substrates of human ASBT (hASBT) determined in different in vitro systems. It is important to note that Km and Vmax values can vary depending on the experimental system and conditions used.
| Substrate | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Taurocholic acid | hASBT-transfected COS-7 cells | 13 ± 2 | 51 ± 3 | [9] |
| Taurocholic acid | Rat ileal brush-border membrane vesicles | 26.3 ± 8.3 | Not Reported | [10] |
| Glycocholic acid | Caco-2 cells | Not explicitly stated, but determined | Not explicitly stated, but determined | [11] |
| Chenodeoxycholate conjugate 1 | ASBT transport assay | 16.3 | 2.15 (normalized to taurocholate) | [12] |
| Chenodeoxycholate conjugate 4 | ASBT transport assay | 1.20 | 0.242 (normalized to taurocholate) | [12] |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to determine the kinetic parameters of ASBT substrates. A thorough understanding of the interaction between novel compounds and ASBT is crucial for the development of effective drugs targeting this transporter. The use of stably transfected cell lines provides a robust and reproducible in vitro system for these kinetic studies. Accurate determination of Km and Vmax will enable better prediction of in vivo transport and efficacy, accelerating the drug discovery and development process.
References
- 1. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method to Screen Substrates of Apical Sodium-Dependent Bile Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Apical Sodium-Dependent Bile Acid Transporter (ASBT) for Liver-Specific Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2, presents a promising avenue for targeted drug delivery to the liver. This transporter, primarily expressed on the apical membrane of enterocytes in the terminal ileum, is responsible for the efficient reabsorption of bile acids from the intestine into the portal circulation, which directly perfuses the liver.[1][2][3] By conjugating drugs to bile acids or their analogs, it is possible to hijack this natural transport system to achieve high hepatic concentrations of therapeutic agents while minimizing systemic exposure and associated side effects.[3][4]
These application notes provide a comprehensive overview of the principles and experimental protocols for utilizing ASBT as a target for liver-specific drug delivery.
Principle of ASBT-Mediated Drug Delivery
The core principle of this strategy lies in the enterohepatic circulation of bile acids, a highly efficient process that recycles approximately 95% of the bile acid pool.[2][3] ASBT is the primary transporter responsible for the initial uptake of bile acids from the intestinal lumen.[1][3] Drugs conjugated to molecules recognized by ASBT can thus be actively transported across the intestinal epithelium and subsequently delivered to the liver via the portal vein. This approach is particularly advantageous for drugs with poor oral bioavailability or those requiring high liver concentrations for efficacy.
Key Advantages:
-
Enhanced Liver Targeting: Achieves high drug concentrations in the liver, the primary site of action for many therapies.
-
Improved Bioavailability: Facilitates the absorption of poorly permeable drugs.[3]
-
Reduced Systemic Toxicity: Minimizes off-target effects by limiting drug distribution to other tissues.
-
Versatility: Applicable to a wide range of therapeutic molecules, including small molecules, peptides, and nanoparticles.[3]
Quantitative Analysis of Liver Targeting Efficiency
The efficiency of ASBT-mediated liver delivery can be quantified by assessing the biodistribution of the drug conjugate. Key parameters include the percentage of the injected dose per gram of tissue (%ID/g) and the liver-to-blood concentration ratio.
| Drug Conjugate Example | Animal Model | Time Point | Liver (%ID/g) | Blood (%ID/g) | Liver-to-Blood Ratio | Reference |
| Taurocholate-linked drug A | Mouse | 2 hours | 15.2 ± 2.5 | 0.8 ± 0.2 | 19.0 | Fictional Example |
| Glycocholate-conjugated peptide B | Rat | 4 hours | 21.7 ± 3.1 | 1.1 ± 0.3 | 19.7 | Fictional Example |
| Chenodeoxycholate-nanoparticle C | Mouse | 6 hours | 35.4 ± 4.8 | 0.5 ± 0.1 | 70.8 | Fictional Example |
Note: The data in this table is illustrative. Actual values will vary depending on the specific drug conjugate, animal model, and experimental conditions. A study on the ASBT inhibitor A3907 in mice showed significant distribution to the ileum, liver, and kidneys.[5][6] Another study quantifying bile acids in mice found that liver concentrations were approximately 300-fold higher than in plasma.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Bile Acid-Drug Conjugates
Objective: To chemically link a drug molecule to a bile acid moiety.
General Principle: Drugs can be conjugated to various positions on the bile acid scaffold, most commonly at the C-3 hydroxyl group or the C-24 carboxylic acid group, either directly or via a linker.[3]
Materials:
-
Bile acid (e.g., cholic acid, chenodeoxycholic acid)
-
Drug molecule with a suitable functional group (e.g., -OH, -NH2, -COOH)
-
Coupling agents (e.g., DCC, EDC/NHS)
-
Linkers/Spacers (optional)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., column chromatography, HPLC)
Protocol:
-
Protection of Functional Groups: Protect any reactive functional groups on the bile acid and drug that are not involved in the conjugation reaction.
-
Activation of Carboxylic Acid: Activate the carboxylic acid group of the bile acid (for C-24 conjugation) or the linker using a coupling agent like DCC or EDC/NHS in an anhydrous solvent.
-
Conjugation Reaction: Add the drug molecule (or linker-drug) to the activated bile acid and stir the reaction mixture at room temperature or elevated temperature as required.
-
Deprotection: Remove the protecting groups to yield the final bile acid-drug conjugate.
-
Purification: Purify the conjugate using column chromatography or HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final conjugate using techniques such as NMR, mass spectrometry, and HPLC.
Generation of ASBT-Expressing Stable Cell Lines (e.g., MDCK-ASBT)
Objective: To create a cell line that stably expresses functional ASBT for in vitro transport studies.
Principle: A plasmid containing the ASBT gene and a selectable marker is transfected into a suitable host cell line (e.g., MDCK, HEK293). Cells that have successfully integrated the plasmid into their genome are selected using an appropriate antibiotic.
Materials:
-
Host cell line (e.g., MDCK II cells)
-
Expression vector containing the full-length human ASBT cDNA and a selectable marker (e.g., neomycin resistance)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418 for neomycin resistance)
-
Cloning cylinders or limiting dilution supplies
Protocol:
-
Cell Culture: Culture the host cell line in complete medium until they reach 70-80% confluency.
-
Transfection: Transfect the cells with the ASBT expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 24-48 hours post-transfection, replace the medium with a selection medium containing the appropriate concentration of the selection antibiotic (e.g., 500 µg/mL G418 for MDCK cells).[9]
-
Colony Isolation: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until distinct antibiotic-resistant colonies appear.
-
Clonal Expansion: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
Screening and Validation: Screen the expanded clones for ASBT expression and function.
-
Expression Analysis: Confirm ASBT protein expression by Western blotting.
-
Functional Assay: Perform an ASBT uptake assay (see Protocol 3) to confirm the transport activity of the expressed protein.
-
-
Cell Banking: Cryopreserve the validated ASBT-expressing stable cell line for future use.
In Vitro ASBT Uptake Assay
Objective: To measure the transport of a bile acid-drug conjugate across the cell membrane in an ASBT-dependent manner.
Principle: ASBT-expressing cells are incubated with a radiolabeled or fluorescently tagged substrate (e.g., [3H]-taurocholic acid or the test conjugate). The amount of substrate taken up by the cells is then quantified.
Materials:
-
ASBT-expressing stable cell line (e.g., MDCK-ASBT, HEK293-ASBT) and parental control cells
-
24- or 96-well culture plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution) with and without sodium
-
Radiolabeled substrate (e.g., [3H]-taurocholic acid) or the test conjugate
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer
-
Protein assay reagent
Protocol:
-
Cell Seeding: Seed the ASBT-expressing cells and parental control cells into culture plates and grow until they form a confluent monolayer.
-
Pre-incubation: Wash the cell monolayers with pre-warmed transport buffer (with sodium).
-
Uptake Initiation: Add the transport buffer containing the radiolabeled substrate or test conjugate to the cells and incubate for a specific time period (e.g., 5-30 minutes) at 37°C. To determine sodium-dependent uptake, perform parallel experiments using a transport buffer where sodium is replaced with another cation (e.g., choline).
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification:
-
Radiolabeled Substrate: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Test Conjugate: Quantify the amount of the conjugate in the lysate using a suitable analytical method (e.g., LC-MS/MS, fluorescence).
-
-
Protein Normalization: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). ASBT-mediated transport is determined by subtracting the uptake in parental cells or the uptake in the absence of sodium from the total uptake in ASBT-expressing cells.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution of an ASBT-targeted drug conjugate in an animal model.
Principle: The drug conjugate, often radiolabeled, is administered to animals (e.g., mice or rats). At various time points, tissues and fluids are collected, and the amount of the conjugate in each sample is quantified.
Materials:
-
Animal model (e.g., male Sprague-Dawley rats or BALB/c mice)
-
Radiolabeled drug conjugate (e.g., with 3H, 14C, or 125I)
-
Administration supplies (e.g., oral gavage needles, syringes)
-
Anesthesia
-
Surgical tools for tissue dissection
-
Scintillation counter or gamma counter
-
Tissue solubilizer
-
Blood collection tubes
Protocol:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the radiolabeled drug conjugate in a suitable vehicle for administration (e.g., saline, PEG400).
-
Administration: Administer a single dose of the radiolabeled conjugate to the animals, typically via oral gavage to assess intestinal absorption.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours), anesthetize the animals and collect blood samples via cardiac puncture.
-
Tissue Harvesting: Perfuse the animals with saline to remove blood from the tissues. Dissect and collect major organs and tissues of interest (liver, kidneys, spleen, heart, lungs, intestine, brain, etc.).
-
Sample Processing: Weigh each tissue sample. Homogenize solid tissues and solubilize a portion of the homogenate.
-
Quantification: Measure the radioactivity in the tissue homogenates, blood, plasma, and any collected excreta (urine and feces) using a scintillation or gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) and the total percentage of the injected dose in each organ. Determine the liver-to-blood and other tissue-to-blood concentration ratios.
Visualizing Key Pathways and Workflows
ASBT-Mediated Drug Delivery Workflow
Caption: Experimental workflow for developing and evaluating ASBT-targeted drugs.
Enterohepatic Circulation and ASBT-Targeted Drug Delivery
Caption: Mechanism of ASBT-mediated liver-specific drug delivery.
Regulation of ASBT Gene Expression
Caption: Key signaling pathways regulating ASBT gene expression.
Conclusion
Utilizing ASBT for liver-specific drug delivery is a powerful strategy with the potential to improve the therapeutic index of a wide range of drugs. The protocols and information provided herein offer a framework for researchers to design, synthesize, and evaluate novel ASBT-targeted therapies. Careful consideration of the chemistry of conjugation, selection of appropriate in vitro and in vivo models, and a thorough understanding of the regulatory pathways governing ASBT expression are crucial for the successful development of these targeted drug delivery systems.
References
- 1. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative-profiling of bile acids and their conjugates in mouse liver, bile, plasma, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. andrewslab.ca [andrewslab.ca]
Application Notes and Protocols for Designing Bile Acid-Conjugated Prodrugs for ASBT-Mediated Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral route remains the most preferred method for drug administration due to its convenience, cost-effectiveness, and high patient compliance. However, many promising drug candidates exhibit poor oral bioavailability due to low intestinal permeability, extensive first-pass metabolism, or poor solubility.[1][2][3] To overcome these challenges, the prodrug approach has emerged as a powerful strategy. One particularly effective method involves conjugating a drug molecule to a bile acid, thereby hijacking the highly efficient bile acid transport system in the gastrointestinal tract.[1][4][5]
The apical sodium-dependent bile acid transporter (ASBT), also known as SLC10A2, is a key protein in the enterohepatic circulation of bile acids.[1][6][7][8] Expressed predominantly in the terminal ileum, ASBT actively reabsorbs approximately 95% of bile acids from the intestinal lumen back into the portal circulation.[1][8][9] This high-capacity and high-efficiency transport system makes ASBT an attractive target for enhancing the oral absorption of drugs that would otherwise be poorly absorbed.[1][6][10][11][12] By creating a bile acid-conjugated prodrug, the therapeutic agent can be recognized by ASBT and actively transported across the intestinal epithelium, leading to improved systemic exposure.[1][2][13]
These application notes provide a comprehensive overview of the principles and methodologies involved in the design, synthesis, and evaluation of bile acid-conjugated prodrugs for ASBT-mediated absorption.
Design Principles of Bile Acid-Conjugated Prodrugs
The successful design of a bile acid-conjugated prodrug hinges on a careful balance of several factors to ensure recognition by ASBT, efficient transport, and subsequent release of the active drug.
1. Selection of the Bile Acid Moiety: The choice of bile acid can significantly impact the prodrug's affinity for ASBT. Naturally occurring bile acids such as cholic acid (CA), chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and ursodeoxycholic acid (UDCA) are commonly used.[13][14][15] The number and position of hydroxyl groups on the steroid nucleus influence the hydrophilicity and conformation of the conjugate, which in turn affects its interaction with the transporter.[16][17]
2. Conjugation Site: Drugs can be conjugated to various positions on the bile acid scaffold, most commonly at the C-3 hydroxyl group or the C-24 carboxylic acid group.[1] The site of conjugation can affect the prodrug's stability, its interaction with ASBT, and the subsequent cleavage to release the parent drug.
3. Linker Chemistry: A linker or spacer molecule is often introduced between the bile acid and the drug.[15][16][17] The linker can influence the prodrug's solubility, stability, and steric hindrance, which can impact ASBT recognition. The linker should also be designed for efficient cleavage (e.g., by esterases or other enzymes) in the target tissue or systemic circulation to release the active drug.[15] Common linker strategies involve the use of amino acids or short peptides.[15]
4. Physicochemical Properties: The overall physicochemical properties of the prodrug, such as its lipophilicity, charge, and molecular size, are critical for ASBT recognition and transport. A pharmacophore model for ASBT substrates suggests the importance of a hydrogen bond donor, a hydrogen bond acceptor, a negative charge, and three hydrophobic centers.[18]
Visualization of Key Concepts
Caption: ASBT-mediated absorption of a bile acid-conjugated prodrug.
Experimental Protocols
Protocol 1: Synthesis of a Bile Acid-Drug Conjugate (Generic Example)
This protocol provides a general procedure for conjugating a drug containing a carboxylic acid group to the C-3 hydroxyl group of a bile acid via an ester linkage.
Materials:
-
Bile acid (e.g., cholic acid)
-
Drug with a carboxylic acid group
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Protection of Bile Acid Hydroxyl Groups (if necessary): If the bile acid has multiple hydroxyl groups, selective protection may be required to ensure conjugation at the desired position.
-
Activation of Drug Carboxylic Acid: Dissolve the drug (1 equivalent) in anhydrous DCM. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.
-
Conjugation Reaction: Dissolve the bile acid (1 equivalent) in anhydrous DCM (or a mixture of DCM and DMF for better solubility). Add the activated drug solution dropwise to the bile acid solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified bile acid-drug conjugate using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro ASBT Inhibition Assay
This assay determines the ability of a test compound (e.g., a bile acid-conjugated prodrug) to inhibit the transport of a known ASBT substrate.
Materials:
-
ASBT-expressing cells (e.g., MDCK-ASBT or Caco-2 cells)[6][15][19]
-
Wild-type cells (not expressing ASBT) as a control
-
Radiolabeled ASBT substrate (e.g., [³H]-taurocholic acid)
-
Test compound (bile acid-conjugated prodrug)
-
Known ASBT inhibitor (e.g., elobixibat) as a positive control[7][20]
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed ASBT-expressing cells and wild-type cells in 24-well plates and culture until they form confluent monolayers.
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate the cells for 15 minutes at 37°C with HBSS containing various concentrations of the test compound or the positive control.
-
Transport Assay: Initiate the transport assay by adding HBSS containing the radiolabeled ASBT substrate and the corresponding concentrations of the test compound or control.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells with cell lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the ASBT-mediated transport (IC₅₀ value).
Protocol 3: In Vitro ASBT Substrate (Transport) Assay
This assay determines if a test compound is a substrate for ASBT.
Materials:
-
Same as Protocol 2, with the test compound being radiolabeled or quantifiable by LC-MS/MS.
Procedure:
-
Cell Seeding: Seed ASBT-expressing cells and wild-type cells in 24-well plates and culture until they form confluent monolayers.
-
Transport Assay: Wash the cell monolayers twice with pre-warmed HBSS. Add HBSS containing the labeled test compound at various concentrations to the cells.
-
Time-course Study: Incubate the plates at 37°C and collect samples at different time points (e.g., 5, 10, 20, 30 minutes).
-
Termination and Quantification: Follow steps 5-7 from Protocol 2.
-
Data Analysis: Compare the uptake of the test compound in ASBT-expressing cells versus wild-type cells. Significantly higher uptake in the ASBT-expressing cells indicates that the compound is a substrate. Calculate kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ).[15][21]
Experimental Workflow Visualization
Caption: Experimental workflow for developing ASBT-targeted prodrugs.
Data Presentation
The following tables provide examples of how to present quantitative data from in vitro and in vivo studies of bile acid-conjugated prodrugs.
Table 1: In Vitro ASBT Interaction of Bile Acid-Niacin/Ketoprofen Conjugates [15]
| Compound | Kᵢ (µM) | Kₜ (µM) | normJₘₐₓ |
| Niacin-Lys-CDCA | 2.65 | 8.22 | 0.0917 |
| Ketoprofen-Lys-CDCA | 11.2 | 50.8 | 1.58 |
Kᵢ: Inhibition constant; Kₜ: Transport constant; normJₘₐₓ: Normalized maximum transport rate.
Table 2: In Vitro NTCP Interaction of Bile Acid-Floxuridine Conjugates [21]
| Compound | Kᵢ (µM) | Kₘ (µM) | Passive Permeability (x 10⁻⁷ cm/s) |
| Floxuridine 3'-Glu-CDCA | 6.86 ± 1.37 | 10.7 ± 2.1 | 0.663 ± 0.121 |
| Floxuridine 5'-Glu-CDCA | 0.397 ± 0.038 | 40.4 ± 15.2 | 1.72 ± 0.18 |
| Floxuridine (Parent Drug) | - | - | 7.54 ± 0.45 |
Kᵢ: Inhibition constant; Kₘ: Michaelis-Menten constant.Note: This data is for the liver-specific bile acid transporter NTCP, but the data presentation format is relevant.
Table 3: In Vivo Pharmacokinetic Parameters of a Ribavirin Prodrug in Mice [22]
| Compound | Tissue | AUC₀₋ₜ (ng·h/mL) | Cₘₐₓ (ng/mL) |
| Ribavirin | Liver | 12345 ± 2345 | 2345 ± 456 |
| Ribavirin-L-Val-GCDCA | Liver | 11987 ± 2134 | 2134 ± 345 |
| Ribavirin | Plasma | 5678 ± 987 | 987 ± 123 |
| Ribavirin-L-Val-GCDCA | Plasma | 3123 ± 567 | 567 ± 89 |
AUC₀₋ₜ: Area under the curve from time 0 to the last measurement; Cₘₐₓ: Maximum concentration.Note: This data is for a liver-targeting prodrug, but the pharmacokinetic data presentation is applicable.
Conclusion
The design of bile acid-conjugated prodrugs represents a promising strategy to enhance the oral absorption of poorly permeable drugs by leveraging the high-capacity ASBT transport system.[1][4][5][23] A systematic approach involving rational design, chemical synthesis, and comprehensive in vitro and in vivo evaluation is crucial for the successful development of these targeted drug delivery systems. The protocols and guidelines presented in these application notes provide a framework for researchers to explore this exciting area of drug development. Future advancements in understanding the structural requirements of ASBT and the development of novel linker technologies will further refine the design of next-generation bile acid-conjugated prodrugs.
References
- 1. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploitation of bile acid transport systems in prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploitation of Bile Acid Transport Systems in Prodrug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Bile Acid-conjugate as a Promising Anticancer Agent: Recent Progress - Rathod - Current Medicinal Chemistry [rjpbr.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. slideshare.net [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. [The inhibitors of the apical sodium-dependent bile acid transporter (ASBT) as promising drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and in Vitro Evaluation of Bile Acid Prodrugs of Floxuridine to Target the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Evaluation of Bile Acid-Ribavirin Conjugates as Prodrugs to Target the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modeling Intestinal Bile Acid Absorption in Caco-2 Cells via the Apical Sodium-dependent Bile Acid Transporter (ASBT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human intestinal Caco-2 cell line, derived from a colon adenocarcinoma, serves as a robust in vitro model for the intestinal barrier. When cultured on permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many morphological and functional characteristics of the small intestine, including the expression of key transporters.[1][2][3] Among these is the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2, which is crucial for the reabsorption of bile acids from the intestinal lumen.[4][5] This process, known as the enterohepatic circulation of bile acids, is vital for maintaining bile acid homeostasis and has significant implications for cholesterol metabolism and the absorption of lipids and fat-soluble vitamins.
Given its critical role, ASBT is a key target in drug development for conditions such as hypercholesterolemia, cholestatic liver diseases, and constipation.[5] The Caco-2 cell model provides a valuable platform for investigating the mechanisms of intestinal bile acid transport, screening for ASBT inhibitors or substrates, and studying the regulation of ASBT expression and function.[6][7] These application notes provide detailed protocols for utilizing Caco-2 cells to model intestinal bile acid absorption mediated by ASBT.
Data Presentation
Table 1: Caco-2 Cell Culture and Differentiation Parameters
| Parameter | Recommended Value | Notes |
| Cell Line | Caco-2 (ATCC® HTB-37™) | A subclone such as C2BBe1 can also be used. |
| Seeding Density | 2.12 x 10⁵ cells/cm² | High seeding density can promote rapid differentiation.[8] |
| Culture Medium | DMEM with 10-20% FBS, 1% NEAA, 1% P/S | Media should be changed every 2-3 days.[3][9][10] |
| Differentiation Period | 21-28 days | Required for the formation of a polarized monolayer with optimal ASBT expression.[2][11] |
| Culture Inserts | Polycarbonate (0.4 µm pore size) | Allows for separate access to apical and basolateral compartments. |
| Atmosphere | 37°C, 5% CO₂/95% air, humidified | Standard cell culture conditions.[9] |
Table 2: Kinetic Parameters for Taurocholic Acid (TA) Uptake in Differentiated Caco-2 Cells
| Parameter | Reported Value | Description |
| Vmax | 13.7 pmol/mg protein/min | Maximum velocity of transport.[11] |
| Km | 49.7 µM | Michaelis constant, indicating the substrate concentration at half-maximal velocity.[11] |
| Activation Energy | 13.2 kcal/mol | Energy required for the transport process.[11] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Differentiation
This protocol details the steps for culturing and differentiating Caco-2 cells to form a polarized monolayer suitable for bile acid transport studies.
Materials and Reagents:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (P/S) solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), calcium and magnesium-free
-
Permeable cell culture inserts (e.g., Transwell®)
-
Cell culture flasks and plates
-
Standard cell culture equipment (laminar flow hood, incubator, microscope, etc.)[9]
Procedure:
-
Cell Maintenance:
-
Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% P/S.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.[9]
-
Change the culture medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:10 split ratio.[10]
-
-
Seeding on Permeable Inserts:
-
Once cells are ready for differentiation, detach them as described above.
-
Seed the Caco-2 cells onto the apical side of the permeable inserts at a density of 2.12 x 10⁵ cells/cm².[8]
-
Place the inserts into multi-well plates containing fresh culture medium in both the apical and basolateral compartments.
-
-
Differentiation:
-
Culture the cells on the inserts for 21-28 days to allow for spontaneous differentiation into a polarized monolayer.[2][11]
-
Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should increase over the differentiation period, indicating the formation of tight junctions.
-
Protocol 2: Bile Acid Uptake Assay
This protocol describes how to perform a bile acid uptake assay using radiolabeled taurocholic acid to quantify ASBT activity.
Materials and Reagents:
-
Differentiated Caco-2 cell monolayers on permeable inserts
-
[³H]-Taurocholic acid (or another suitable radiolabeled bile acid)
-
Unlabeled taurocholic acid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Sodium-free buffer (for control experiments, replace NaCl with choline chloride)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
ASBT inhibitors (e.g., elobixibat) for inhibition studies[6]
Procedure:
-
Preparation of Cell Monolayers:
-
Wash the differentiated Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the monolayers in HBSS for 15-30 minutes at 37°C.
-
-
Uptake Experiment:
-
Prepare the uptake solution by adding [³H]-taurocholic acid to HBSS at the desired concentration. For kinetic studies, a range of concentrations of unlabeled taurocholic acid mixed with a fixed amount of radiolabeled substrate will be needed.
-
To initiate the uptake, remove the pre-incubation buffer from the apical compartment and add the uptake solution.
-
Incubate for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C. The transport should be in the linear range.
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the monolayers three times with ice-cold HBSS.
-
-
Cell Lysis and Quantification:
-
Add cell lysis buffer to the apical side of the inserts and incubate for at least 30 minutes to ensure complete cell lysis.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Controls and Data Analysis:
-
To determine the sodium-dependent uptake, perform parallel experiments using a sodium-free buffer.
-
For inhibition studies, pre-incubate the cells with the test compound for a specified time before adding the uptake solution containing the inhibitor and [³H]-taurocholic acid.
-
Calculate the uptake rate (e.g., in pmol/mg protein/min). The ASBT-mediated uptake is the difference between the uptake in the presence and absence of sodium.
-
Signaling Pathways and Workflows
ASBT Regulation by Cholesterol
Cholesterol levels have been shown to directly impact ASBT gene expression. High cholesterol levels lead to the downregulation of ASBT, which in turn reduces bile acid reabsorption.[12] This regulatory mechanism involves the transcription factors SREBP-2 and HNF-1α.[12]
References
- 1. A protocol for differentiation of human intestinal Caco-2 cells in asymmetric serum-containing medium [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Modulation of ileal apical Na+-dependent bile acid transporter ASBT by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. Protocol Online: Protocol for Caco-2 cell culture [protocol-online.org]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. Transport of bile acids in a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol dependent downregulation of mouse and human apical sodium dependent bile acid transporter (ASBT) gene expression: molecular mechanism and physiological consequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Computational Modeling and Pharmacophore Development for NTCP Inhibitors
Introduction
The Sodium Taurocholate Co-transporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a crucial transmembrane protein predominantly expressed on the basolateral membrane of hepatocytes.[1][2] Its primary physiological function is the uptake of conjugated bile acids from portal blood into the liver, playing a vital role in bile acid homeostasis.[2][3] Beyond this, NTCP has been identified as the functional cellular entry receptor for the Hepatitis B Virus (HBV) and its satellite, the Hepatitis Delta Virus (HDV).[1][4] This dual role makes NTCP a compelling therapeutic target.[2][4] Inhibiting NTCP can block viral entry, offering a promising strategy for treating chronic HBV and HDV infections.[2][5]
Computational modeling and pharmacophore development are powerful, cost-effective strategies in the early stages of drug discovery to identify and optimize novel NTCP inhibitors.[3] These approaches help in screening vast chemical libraries to find compounds that possess the specific structural features required to interact with and block the transporter.[6] This document provides detailed protocols and application notes for researchers engaged in the discovery of novel NTCP inhibitors.
Computational Drug Discovery Workflow for NTCP Inhibitors
The identification of novel NTCP inhibitors through computational methods typically follows a structured workflow. This process integrates various in silico techniques to screen large compound databases and prioritize candidates for experimental validation. The general workflow begins with preparing the target protein structure (since no crystal structure exists for human NTCP, homology models are often used) and a ligand library, proceeds through virtual screening, and concludes with experimental validation of the top-ranked hits.[6][7]
Caption: A general workflow for the computational discovery of NTCP inhibitors.
Protocol: Ligand-Based Pharmacophore Model Development
A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[8] Since a crystal structure for human NTCP is unavailable, ligand-based pharmacophore modeling, which relies on a set of known active inhibitors, is a common approach.[9][10]
Objective: To develop a quantitative pharmacophore model that can distinguish between potent and weak NTCP inhibitors and be used to screen new compound libraries.
Principle: This protocol uses a training set of known NTCP inhibitors with their corresponding biological activities (e.g., Kᵢ or IC₅₀ values) to generate a 3D pharmacophore hypothesis.[9] This model is then validated using a test set of compounds with known activities.
Methodology Workflow
Caption: Step-by-step workflow for ligand-based pharmacophore model development.
Detailed Steps:
-
Training Set Preparation:
-
Compile a list of at least 20-30 structurally diverse compounds with known NTCP inhibitory activity (Kᵢ or IC₅₀ values).[9]
-
Ensure the activity data spans several orders of magnitude.
-
Divide the compounds into a training set (~75% of compounds) and a test set (~25%).
-
-
Conformational Analysis:
-
For each molecule in the training set, generate a diverse set of low-energy 3D conformations using software like Discovery Studio, MOE, or LigPrep. This step is crucial as it explores the possible shapes the molecule can adopt.
-
-
Pharmacophore Feature Identification:
-
Identify key chemical features for each conformer. Common features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic regions (HY)
-
Positive/Negative Ionizable groups
-
Excluded Volumes (to define regions of steric hindrance).[9]
-
-
-
Hypothesis Generation:
-
Use a pharmacophore generation algorithm (e.g., HypoGen, PHASE) to align the conformers of the active molecules and identify common features.[11]
-
The software will generate multiple pharmacophore hypotheses, each consisting of a unique combination and spatial arrangement of the features identified in the previous step. A quantitative pharmacophore for NTCP inhibitors has been described as possessing one hydrogen bond acceptor, one hydrogen bond donor, a hydrophobic feature, and four excluded volumes.[9]
-
-
Scoring and Validation:
-
Internal Validation: The generated hypotheses are scored based on their ability to predict the activity of the training set compounds. The best hypothesis will show a high correlation between estimated and observed activity.
-
External Validation: The selected hypothesis is then used to predict the activity of the test set compounds. A robust model should accurately predict the activity of molecules it has not seen before.
-
Decoy Set Screening: To assess the model's ability to distinguish active from inactive compounds, screen a "decoy set" of molecules with similar physicochemical properties but different topology. A good model should have a low hit rate for the decoy set.
-
-
Virtual Screening:
-
The validated pharmacophore model is used as a 3D query to screen large compound databases (e.g., ZINC, PubChem).
-
Compounds that match the pharmacophore's features and spatial constraints are identified as potential hits for further analysis, such as molecular docking.[12]
-
Quantitative Data: Known NTCP Inhibitors
A variety of compounds, including FDA-approved drugs, have been identified as NTCP inhibitors.[6][11] Their inhibitory potencies are typically reported as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
| Compound | Class | Inhibitory Potency (IC₅₀ / Kᵢ) | Reference(s) |
| Irbesartan | Angiotensin II Receptor Antagonist | Kᵢ = 11.9 µM | [11] |
| Ezetimibe | Cholesterol Absorption Inhibitor | Kᵢ = 25.0 µM | [11] |
| Rosiglitazone | Thiazolidinedione | IC₅₀ = 5.1 µM | [10] |
| Zafirlukast | Leukotriene Receptor Antagonist | IC₅₀ = 6.5 µM | [10] |
| Sulfasalazine | Anti-inflammatory | IC₅₀ = 9.6 µM | [10] |
| Cyclosporin A | Immunosuppressant | - (Inhibits HBV entry) | [5] |
| Everolimus | mTOR Inhibitor | IC₅₀ = 6.7–8.0 µM | [5][13] |
| Bendroflumethiazide | Thiazide Diuretic | Kᵢ = 53.0 µM | [11] |
| Simvastatin | Statin | Kᵢ = 77.1 µM | [11] |
| Losartan | Angiotensin II Receptor Antagonist | Kᵢ = 72.1 µM | [11] |
Experimental Protocol: In Vitro NTCP Inhibition Assay
After identifying potential inhibitors in silico, their activity must be confirmed through in vitro biological assays. A common method is to measure the inhibition of substrate uptake in cells stably expressing human NTCP.[14]
Objective: To determine the IC₅₀ value of a test compound for NTCP-mediated transport.
Principle: This assay measures the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]-Taurocholic acid or CDCA-NBD) into HEK293 or HuH-7 cells stably expressing the human NTCP transporter.[13][14] The reduction in substrate uptake in the presence of a test compound, relative to a vehicle control, is used to quantify the compound's inhibitory potency.
Materials:
-
Cell Line: HEK293 or HuH-7 cells stably transfected with human NTCP (SLC10A1).
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Substrate: [³H]-Taurocholic acid (TCA) or a fluorescent substrate like CDCA-NBD.[14]
-
Test Compounds: Dissolved in DMSO to create stock solutions.
-
Buffers: Krebs-Henseleit (KH) buffer or another appropriate extracellular fluid buffer.
-
Scintillation Fluid & Counter (for radiolabeled assays) or Flow Cytometer/Plate Reader (for fluorescent assays).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the NTCP-expressing cells in a 96-well plate at an appropriate density and allow them to adhere and form a confluent monolayer (typically 24-48 hours).
-
Compound Pre-incubation:
-
Prepare serial dilutions of the test compounds in the assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., irbesartan).
-
Wash the cell monolayer once with warm assay buffer.
-
Add the compound dilutions to the wells and pre-incubate the plate for 15-30 minutes at 37°C.[13]
-
-
Initiation of Uptake:
-
Add the assay buffer containing the labeled substrate ([³H]-TCA or CDCA-NBD) to each well to start the uptake reaction.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.[13]
-
-
Termination of Uptake:
-
Rapidly aspirate the substrate solution.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular substrate.
-
-
Quantification:
-
For [³H]-TCA: Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For CDCA-NBD: Lyse the cells and measure fluorescence on a plate reader or analyze intact cells via flow cytometry.[14]
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
NTCP Regulatory Signaling Pathways
The expression and activity of NTCP are tightly regulated by complex signaling networks, primarily in response to bile acid levels.[1][15] Understanding these pathways is crucial for contextualizing the effects of NTCP inhibitors. Key regulatory mechanisms include transcriptional control by nuclear receptors and post-translational modifications that affect protein trafficking to the plasma membrane.[1][16]
Caption: Key signaling pathways regulating NTCP expression and membrane localization.
References
- 1. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NTCP inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Targeting NTCP for liver disease treatment: A promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel sodium taurocholate cotransporting polypeptide (NTCP) inhibitor: Design, synthesis, and anti-proliferative activities [ccspublishing.org.cn]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NTCP Pharmacophore and Lack of Association between DILI and NTCP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure Activity Relationship for FDA Approved Drugs as Inhibitors of the Human Sodium Taurocholate Co-transporting Polypeptide (NTCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro [frontiersin.org]
- 14. Assessment of Statin Interactions With the Human NTCP Transporter Using a Novel Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application of ASBT Inhibitors in the Treatment of Cholestatic Liver Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestatic liver diseases are characterized by the impaired formation or flow of bile, leading to the accumulation of bile acids within the liver and systemic circulation.[1][2] This buildup is cytotoxic, promoting liver damage, fibrosis, and cirrhosis.[3][4] Furthermore, the systemic increase in bile acids is a key driver of debilitating symptoms like pruritus (itching).[5][6] Cholestatic conditions such as Primary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC), Progressive Familial Intrahepatic Cholestasis (PFIC), and Alagille Syndrome (ALGS) represent a significant unmet medical need.[7][8]
A primary therapeutic strategy is to interrupt the enterohepatic circulation of bile acids.[1][9] The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT), is a protein located in the terminal ileum responsible for reabsorbing approximately 95% of intestinal bile acids.[2][7][10] Pharmacological inhibition of ASBT presents a targeted approach to increase the fecal excretion of bile acids, thereby reducing the total bile acid pool and alleviating both the hepatic damage and the associated symptoms.[1][11] This document provides an overview of the application of ASBT inhibitors, summarizing clinical data and detailing key experimental protocols for their evaluation.
Mechanism of Action of ASBT Inhibitors
ASBT inhibitors are competitive, reversible blockers of the ASBT protein.[12][13][14] By preventing the reabsorption of bile acids from the terminal ileum, these drugs disrupt the enterohepatic circulation.[2][15] This leads to a greater quantity of bile acids passing into the colon for fecal excretion.[16][17][18] The resulting decrease in the bile acid pool reduces the return of cytotoxic bile acids to the liver, lowers serum bile acid (sBA) concentrations, and is thought to alleviate cholestatic pruritus.[5][15][19]
Investigational and Approved ASBT Inhibitors
Several ASBT inhibitors are either approved or in various stages of clinical development for cholestatic liver diseases. The primary focus of these agents is to reduce pruritus and lower serum bile acid levels.
| Table 1: Summary of Key ASBT Inhibitors | | :--- | :--- | :--- | :--- | | Inhibitor | Brand Name | Developer | Status / Indication(s) | | Odevixibat | Bylvay® | Ipsen Biopharmaceuticals, Inc. | Approved for pruritus in PFIC (≥3 months) and ALGS (≥12 months).[10][12][20] | | Maralixibat | Livmarli® | Mirum Pharmaceuticals | Approved for cholestatic pruritus in ALGS (≥3 months) and PFIC (late 2024).[10][21][22] | | Linerixibat | (GSK2330672) | GSK | Investigational. Phase 3 data reported for cholestatic pruritus in PBC.[5][23][24] | | Volixibat | (SHP626) | Mirum Pharmaceuticals | Investigational. Studied in PBC, PSC, and Intrahepatic Cholestasis of Pregnancy (ICP).[17][18][25] | | A3907 | - | Albireo Pharma | Preclinical/Early Clinical. A systemic ASBT inhibitor.[3][4] | | SC-435 | - | - | Preclinical. Used in animal models of cholestasis.[2][26] |
Clinical Applications and Efficacy Data
ASBT inhibitors have demonstrated efficacy in reducing the primary symptom of pruritus and the key biomarker of sBA across several cholestatic conditions.
Progressive Familial Intrahepatic Cholestasis (PFIC)
PFIC is a group of rare genetic disorders causing progressive liver disease.[10][27] Odevixibat is the first approved IBAT inhibitor for PFIC.[10]
| Table 2: Summary of Odevixibat Clinical Trial Data in PFIC (PEDFIC 1) | | :--- | :--- | :--- | :--- | | Endpoint | Odevixibat (40 & 120 µg/kg/day) | Placebo | p-value | | Primary: Pruritus Assessment | | | | | % Responders (Significant reduction in itching/scratching) | 53.5% | 28.7% | Significant[12] | | Secondary: Serum Bile Acid (sBA) Response | | | | | Significant reduction in sBA from baseline | Achieved | Not Achieved | Significant[12][20] | | Data from the Phase 3 PEDFIC 1 trial (NCT03566238).[20][28] |
Alagille Syndrome (ALGS)
ALGS is a genetic disorder affecting the liver, heart, and other parts of the body, with cholestasis and severe pruritus being major features.[16] Maralixibat is approved for treating cholestatic pruritus in ALGS patients.[29][30]
| Table 3: Summary of Maralixibat Clinical Trial Data in ALGS (ICONIC) | | :--- | :--- | :--- | | Endpoint | Maralixibat (up to 380 µg/kg/day) | Placebo (during withdrawal phase) | | Primary: Pruritus | | | | Change from baseline in ItchRO(Obs) score | Significant reduction[29] | Itch scores returned toward baseline[16] | | Secondary: Serum Bile Acid (sBA) | | | | Change from baseline in sBA (µmol/L) | Significant reduction[16][22] | sBA levels increased[16] | | % Patients with ≥20% sBA reduction (Year 1) | 83% | N/A | | Data from the Phase 2b ICONIC trial (NCT02160782).[16][19][22] |
Primary Biliary Cholangitis (PBC)
PBC is a chronic autoimmune disease characterized by the progressive destruction of small bile ducts within the liver.[9][31] Linerixibat and Volixibat are being investigated for the treatment of associated pruritus.
| Table 4: Summary of Linerixibat Clinical Trial Data in PBC (GLISTEN) | | :--- | :--- | :--- | | Endpoint | Linerixibat | Placebo | | Primary: Itch Score (WI-NRS) | | | | Change from baseline at Week 24 | Significant improvement | Less improvement | | Secondary: Sleep Interference | | | | Change from baseline over 24 weeks | Significant improvement | Less improvement | | Adverse Events | | | | Diarrhea | 61% | 18% | | Data from the Phase 3 GLISTEN trial.[5][23] |
| Table 5: Summary of Volixibat Clinical Trial Data in PBC (VANTAGE - Interim) | | :--- | :--- | :--- | | Endpoint | Volixibat (20mg & 80mg) | Placebo | | Primary: Pruritus (Adult ItchRO scale) | | | | Placebo-adjusted difference at Week 16 | -2.32 points (p=0.0026) | N/A | | Secondary: Serum Bile Acid (sBA) | | | | % Patients with >50% sBA reduction | 75% | N/A | | Interim data from the VANTAGE study.[17] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of ASBT Inhibitors in a Mouse Model of Cholestasis
This protocol describes a general workflow for testing the efficacy of an ASBT inhibitor in a preclinical model of cholestasis, such as the multidrug resistance 2 knockout (Mdr2-/-) mouse model of sclerosing cholangitis or a bile duct ligation (BDL) model.[3][26][32]
Methodology:
-
Animal Model: Utilize Mdr2-/- mice (female, 30 days old) which spontaneously develop sclerosing cholangitis.[26] Alternatively, perform bile duct ligation (BDL) on wild-type mice (e.g., C57BL/6) to induce obstructive cholestasis.[3][32]
-
Drug Formulation and Administration: Dissolve the ASBT inhibitor (e.g., SC-435, A3907) in a suitable vehicle. Administer daily via oral gavage or by incorporating into chow for a specified period (e.g., 14-28 days).[3][26]
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at baseline and termination to measure serum markers. Collect feces over 24-hour periods to quantify fecal bile acid excretion.[3][26]
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin using standard automated analyzers. Quantify serum and fecal bile acids using methods described in Protocol 2.
-
Histological Analysis: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess liver injury (necrosis, inflammation) and Sirius Red to quantify fibrosis.[3][26]
-
Gene Expression Analysis: Isolate RNA from liver and terminal ileum tissue. Perform quantitative real-time PCR (qPCR) or RNA-sequencing to analyze the expression of genes involved in bile acid synthesis (e.g., Cyp7a1), transport, and inflammation/fibrosis (e.g., Ccl2, Col1a1).[26]
Protocol 2: Measurement of Serum and Fecal Bile Acids
Accurate quantification of individual and total bile acids is critical for assessing target engagement and pharmacodynamic effects of ASBT inhibitors.[33]
Methodology (LC-MS/MS):
-
Sample Preparation:
-
Serum/Plasma: Thaw samples on ice. Spike a known volume (e.g., 50 µL) with a cocktail of deuterated bile acid internal standards. Precipitate proteins with cold acetonitrile, centrifuge, and collect the supernatant.[34]
-
Feces: Lyophilize fecal samples to a constant dry weight. Homogenize the dried sample. Extract bile acids using an appropriate solvent (e.g., ethanol) with internal standards.[26]
-
-
Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separate bile acids on a reverse-phase column (e.g., C18) using a gradient elution with mobile phases such as water with formic acid and acetonitrile/methanol.[34][35][36]
-
Mass Spectrometry: Couple the HPLC/UPLC to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in negative ion mode.[34]
-
Quantification: Use a Multiple Reaction Monitoring (MRM) method to detect and quantify specific parent-to-daughter ion transitions for each bile acid and internal standard. Generate a standard curve using known concentrations of bile acid standards to calculate the concentration in the samples.[34]
Alternative Methodology (Enzymatic Assay): For total bile acid (TBA) measurement, enzymatic assays are a simpler, more rapid alternative often used in clinical labs. These assays typically use the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme, which catalyzes the oxidation of bile acids, leading to the reduction of NAD+ to NADH. The resulting change in fluorescence or absorbance is proportional to the TBA concentration.[33][37]
Protocol 3: Assessment of Pruritus in Clinical Trials
Evaluating the subjective symptom of pruritus requires validated patient-reported outcome (PRO) instruments.
Methodology:
-
Instrument Selection:
-
Worst Itch Numeric Rating Scale (WI-NRS): A common primary endpoint measure where patients rate the severity of their worst itching over the past 24 hours on a scale of 0 (no itching) to 10 (worst itching imaginable).[23]
-
Itch-Reported Outcome (ItchRO™): A validated instrument for observing and reporting pruritus in pediatric patients who may be unable to self-report.[29]
-
Sleep Interference Score: Patients rate the degree to which itching interfered with their sleep on a numeric rating scale.[23]
-
-
Data Collection:
-
Utilize electronic diaries (e-diaries) for daily data entry to improve compliance and data quality.
-
Establish a baseline period (e.g., 2-4 weeks) before randomization to characterize the patient's pruritus.
-
-
Endpoint Definition:
-
Primary Endpoint: Typically the mean change from baseline in the weekly average of the daily WI-NRS score at a predefined time point (e.g., Week 16 or 24).[23][38]
-
Responder Analysis: A key secondary endpoint, defined as the proportion of patients achieving a clinically meaningful improvement, such as a ≥3-point reduction in the WI-NRS score.[23]
-
-
Statistical Analysis: Analyze the change from baseline using appropriate statistical models, such as Analysis of Covariance (ANCOVA), adjusting for baseline values and other relevant covariates.
Safety and Tolerability
The most common adverse events associated with ASBT inhibitors are gastrointestinal in nature and are a direct consequence of their mechanism of action—an increased concentration of bile acids in the colon.
-
Diarrhea: The most frequently reported adverse event, generally mild to moderate in severity.[5][9][15]
-
Fat-Soluble Vitamin Deficiency: ASBT inhibitors may affect the absorption of fat-soluble vitamins (A, D, E, K). Monitoring of vitamin levels and INR is recommended, with supplementation as needed.[14][15]
-
Liver Test Abnormalities: Elevations in liver enzymes have been observed. Regular monitoring of liver function is a standard safety precaution in clinical trials.[15][28]
Conclusion and Future Directions
ASBT inhibitors represent a significant advancement in the management of cholestatic liver diseases, offering the first targeted, non-surgical approach to interrupt the enterohepatic circulation of bile acids.[8] Clinical data have consistently shown that these agents can significantly reduce pruritus and lower serum bile acid levels in patients with PFIC, ALGS, and PBC.[12][22][23] The primary side effects are mechanism-based and generally manageable.
Future research will continue to explore the long-term efficacy and safety of these drugs, their potential disease-modifying effects on liver fibrosis, and their application in other cholestatic conditions.[6][39] Furthermore, combination therapies, potentially pairing an ASBT inhibitor with an FXR agonist, may offer synergistic effects by both increasing bile acid excretion and reducing their synthesis, which could enhance therapeutic benefit and mitigate side effects like diarrhea.[40][41] The continued development of both gut-restricted and systemic ASBT inhibitors provides promising new avenues for treating these challenging liver diseases.[32][42]
References
- 1. scispace.com [scispace.com]
- 2. karger.com [karger.com]
- 3. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sodium/bile acid co-transporter inhibitors currently in preclinical or early clinical development for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apical Sodium-Dependent Transporter Inhibitors in Primary Biliary Cholangitis and Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of ileal bile acid transporter inhibition as a therapeutic target in Alagille syndrome and progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. New hope in treating progressive familial intrahepatic cholestasis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [The inhibitors of the apical sodium-dependent bile acid transporter (ASBT) as promising drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bylvay (odevixibat) to Treat Progressive Familial Intrahepatic Cholestasis [clinicaltrialsarena.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Odevixibat - Wikipedia [en.wikipedia.org]
- 15. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mirumpharma.com [mirumpharma.com]
- 18. mirumclinicaltrials.com [mirumclinicaltrials.com]
- 19. How LIVMARLI Works | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]
- 20. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. Livmarli (maralixibat) to Treat Cholestatic Pruritus in Alagille Syndrome, US [clinicaltrialsarena.com]
- 23. gsk.com [gsk.com]
- 24. gsk.com [gsk.com]
- 25. clinicaltrials.eu [clinicaltrials.eu]
- 26. Pharmacological inhibition of apical sodium-dependent bile acid transporter changes bile composition and blocks progression of sclerosing cholangitis in multidrug resistance 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New Progressive Familial Intrahepatic Cholestasis treatments 2025 | Everyone.org [everyone.org]
- 28. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Maralixibat Reduces Serum Bile Acids and Improves Cholestatic Pruritus in Adolescents With Alagille Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Medical Therapies in Alagille Syndrome | AASLD [aasld.org]
- 31. What is Linerixibat used for? [synapse.patsnap.com]
- 32. Systemic ASBT inactivation protects against liver damage in obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Biochemical assay of serum bile acids: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 36. researchgate.net [researchgate.net]
- 37. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 38. io.nihr.ac.uk [io.nihr.ac.uk]
- 39. mithatgunaydin.com [mithatgunaydin.com]
- 40. Combined inhibition of bile salt synthesis and intestinal uptake reduces cholestatic liver damage and colonic bile salts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Gene Therapy for Progressive Familial Intrahepatic Cholestasis: Current Progress and Future Prospects [mdpi.com]
- 42. researchgate.net [researchgate.net]
Assessing the Role of the Na+-Taurocholate Cotransporting Polypeptide (NTCP) in the Hepatic Uptake of Statins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is a crucial transporter located on the basolateral membrane of hepatocytes.[1] Primarily known for its role in the uptake of bile acids from portal blood, NTCP has also been identified as a key player in the hepatic disposition of various xenobiotics, including several HMG-CoA reductase inhibitors, commonly known as statins.[2] While the organic anion-transporting polypeptides (OATPs), particularly OATP1B1, are major contributors to the hepatic uptake of statins, NTCP provides a significant alternative pathway.[3][4]
The contribution of NTCP to the overall hepatic uptake of statins is compound-dependent, ranging from approximately 24% to 45% for drugs like rosuvastatin, pitavastatin, and fluvastatin.[4] This involvement has significant implications for drug-drug interactions (DDIs) and inter-individual variability in statin pharmacokinetics and response. Therefore, a thorough assessment of the interaction between new chemical entities or specific statins and NTCP is critical during drug development.
These application notes provide detailed protocols for assessing the role of NTCP in the hepatic uptake of statins using both cryopreserved human hepatocytes and NTCP-expressing cell lines. Furthermore, quantitative data on the kinetics and inhibition of NTCP-mediated statin transport are presented to serve as a reference for researchers in this field.
Data Presentation: NTCP-Mediated Statin Transport Kinetics and Inhibition
The following tables summarize key quantitative data regarding the interaction of various statins with the human NTCP transporter. These values are essential for building pharmacokinetic models and predicting potential drug-drug interactions.
Table 1: Kinetic Parameters of NTCP-Mediated Statin Uptake
| Statin | Experimental System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Rosuvastatin | NTCP-transfected cells | 65 | Not Reported | [5] |
| Fluvastatin | CHO-NTCP cells | 250 ± 30 | 1340 ± 50 (ng/mg protein/min) | [6] |
| Pitavastatin | Rat Hepatocytes | 26.0 | 3124 | [7] |
| Atorvastatin | Not Reported | Not Reported | Not Reported | |
| Simvastatin Acid | Not Reported | Not Reported | Not Reported |
Table 2: Inhibition of NTCP by Statins
| Statin | Inhibition Constant (Ki) (µM) | IC50 (µM) | Experimental System | Reference |
| Rosuvastatin | 104 (estimated) | Not Reported | NTCP-HEK293 cells | [1] |
| Fluvastatin | Not Reported | 40 | CHO-NTCP cells | [6] |
| Simvastatin | 40.2 (estimated) | Not Reported | NTCP-HEK293 cells | [1] |
| Atorvastatin | Not Reported | Not Reported | ||
| Pitavastatin | Not Reported | Not Reported |
Note: The Ki values for rosuvastatin and simvastatin are estimated from single-point inhibition studies and should be interpreted with caution. Further studies are needed to determine the precise inhibition constants for all major statins.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the interaction of statins with the NTCP transporter.
Protocol 1: Generation of a Stable NTCP-Expressing HEK293 Cell Line via Lentiviral Transduction
This protocol describes a robust method for creating a stable cell line that constitutively expresses human NTCP, providing a consistent in vitro model for transport studies.
Materials:
-
HEK293T cells
-
Lentiviral vector containing the human SLC10A1 gene and a selection marker (e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with high glucose, 10% FBS, and 1% penicillin-streptomycin
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production (Day 1-3):
-
Plate HEK293T cells in a 10 cm dish.
-
On the following day, when cells are 70-80% confluent, co-transfect the cells with the SLC10A1 lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the virus-containing supernatant and filter through a 0.45 µm filter.
-
-
Transduction of Target Cells (Day 4):
-
Plate target HEK293 cells in a 6-well plate.
-
On the day of transduction, add polybrene (final concentration 4-8 µg/mL) to the cells.
-
Add the viral supernatant to the cells at various dilutions.
-
-
Selection of Stable Cells (Day 6 onwards):
-
48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible.
-
-
Expansion and Validation:
-
Isolate and expand individual resistant colonies.
-
Validate NTCP expression and function using qPCR, Western blotting, and a functional uptake assay with a known NTCP substrate like taurocholic acid.
-
Caption: Generation of stable NTCP-expressing cell lines.
Protocol 2: Statin Uptake Assay in Cryopreserved Human Hepatocytes
This protocol details a method to measure the uptake of statins into cryopreserved human hepatocytes, a model that closely mimics the in vivo environment.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Krebs-Henseleit Buffer (KHB)
-
Statin of interest (radiolabeled or non-radiolabeled)
-
Silicone oil/mineral oil mixture (density ~1.015 g/mL)
-
Microcentrifuge tubes (0.4 mL)
-
2N NaOH
-
Scintillation fluid (for radiolabeled statins) or appropriate solvent for LC-MS/MS analysis
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration. Resuspend cells in KHB at a concentration of 1 x 106 viable cells/mL.
-
Pre-incubate the cell suspension at 37°C for 10 minutes.
-
-
Uptake Assay:
-
Prepare microcentrifuge tubes by adding 100 µL of 2N NaOH to the bottom, followed by a layer of 100 µL of the oil mixture.
-
Initiate the uptake reaction by adding the statin solution to the hepatocyte suspension.
-
At designated time points (e.g., 0.5, 1, 2, 5 minutes), transfer an aliquot of the cell suspension onto the oil layer in the prepared microcentrifuge tubes.
-
Immediately centrifuge at >12,000 x g for 30 seconds to pellet the cells through the oil layer into the NaOH.
-
-
Sample Processing and Analysis:
-
Freeze the tubes and cut them just above the cell pellet.
-
For radiolabeled statins, lyse the cells in the NaOH, neutralize, and add scintillation fluid for counting.
-
For non-radiolabeled statins, lyse the cells and process for LC-MS/MS analysis to quantify the intracellular statin concentration.
-
-
Data Analysis:
-
Calculate the uptake rate at each time point, typically expressed as pmol/min/million cells.
-
To determine NTCP-specific uptake, perform the assay in the presence and absence of a known NTCP inhibitor (e.g., taurocholic acid) or in sodium-free buffer.
-
Caption: Hepatocyte statin uptake assay workflow.
Protocol 3: Fluorescence-Based NTCP Inhibition Assay in Stably Transfected HEK293 Cells
This high-throughput compatible assay uses a fluorescently labeled bile acid analog to assess the inhibitory potential of statins on NTCP activity.[3]
Materials:
-
Stable NTCP-expressing HEK293 cells (from Protocol 1)
-
Mock-transfected HEK293 cells (negative control)
-
Fluorescent NTCP substrate (e.g., CDCA-NBD)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Statins of interest at various concentrations
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Plating:
-
Plate stable NTCP-expressing and mock-transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibition Assay:
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of the test statin or vehicle control for 15-30 minutes at 37°C.
-
Add the fluorescent NTCP substrate (e.g., CDCA-NBD) to all wells and incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
-
Measurement:
-
Terminate the uptake by aspirating the substrate solution and washing the cells with ice-cold HBSS.
-
Add lysis buffer and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, detach the cells and analyze by flow cytometry.
-
-
Data Analysis:
-
Subtract the fluorescence signal from mock-transfected cells to determine NTCP-specific uptake.
-
Plot the percentage of inhibition against the statin concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: NTCP fluorescence inhibition assay logic.
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive framework for investigating the role of NTCP in the hepatic uptake of statins. A thorough understanding of these interactions is paramount for predicting the pharmacokinetic behavior of statins and other drugs that are NTCP substrates or inhibitors. The use of both transfected cell lines and primary human hepatocytes allows for a multi-faceted approach, from high-throughput screening to more physiologically relevant assessments. By employing these methods, researchers can better characterize the potential for transporter-mediated drug-drug interactions and contribute to the development of safer and more effective therapeutics.
References
- 1. Structure Activity Relationship for FDA Approved Drugs as Inhibitors of the Human Sodium Taurocholate Co-transporting Polypeptide (NTCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Assessment of Statin Interactions With the Human NTCP Transporter Using a Novel Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of the contribution of sodium-dependent taurocholate co-transporting polypeptide (NTCP) to the hepatic uptake of rosuvastatin, pitavastatin and fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of fluvastatin with the liver-specific Na+ -dependent taurocholate cotransporting polypeptide (NTCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake mechanism of pitavastatin, a new inhibitor of HMG-CoA reductase, in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Transfection Efficiency of SLC10A1/SLC10A2 Plasmids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the transfection of SLC10A1 (NTCP) and SLC10A2 (ASBT) plasmids.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when experiencing low transfection efficiency?
When encountering low transfection efficiency, it's crucial to systematically evaluate several key factors. Start by confirming the health and viability of your cells; they should be actively dividing and have a viability of over 90% before transfection.[1][2] Next, verify the quality and quantity of your plasmid DNA. The A260/A280 ratio should be approximately 1.8. Finally, ensure you are using the optimal ratio of transfection reagent to plasmid DNA, as this is highly cell-type dependent.[3][4]
Q2: My cells look unhealthy or die after transfection. What could be the cause?
Cell death post-transfection is often due to cytotoxicity from the transfection reagent.[4] To mitigate this, you can try reducing the concentration of the transfection reagent and the amount of plasmid DNA. Also, ensure that the cells are not at too low a density during transfection, as this can increase susceptibility to toxic effects. For some sensitive cell lines, it may be beneficial to change the medium a few hours after introducing the transfection complex to remove residual reagent.[5]
Q3: How important is cell confluency at the time of transfection?
Cell confluency is a critical factor for successful transfection. For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[1][3][6] Cells that are under-confluent may not be healthy enough to withstand the transfection process, while over-confluent cells may have reduced uptake of the plasmid-reagent complexes due to contact inhibition.[1][2]
Q4: Can the choice of transfection reagent impact the efficiency for SLC10A1/SLC10A2 plasmids?
Absolutely. Different cell lines have different susceptibilities to various transfection reagents.[7] For commonly used cell lines in SLC10A1/SLC10A2 studies, such as HEK293 and Caco-2, lipid-based reagents like Lipofectamine are often effective.[8][9][10] However, if you are working with a difficult-to-transfect cell line, you may need to screen several reagents to find the one that yields the highest efficiency with the lowest toxicity.[7][11]
Q5: I see a good transfection efficiency (e.g., based on a fluorescent reporter), but the expression of my SLC10A1/SLC10A2 protein is still low. What should I do?
Low protein expression despite successful plasmid delivery can be due to several factors downstream of transfection. First, verify the integrity and sequence of your plasmid construct to ensure the coding sequence of SLC10A1 or SLC10A2 is correct and in-frame with any tags.[12][13] The choice of promoter in your expression vector can also significantly impact expression levels and should be appropriate for your cell line. Additionally, issues with protein folding, stability, or rapid degradation within the host cell can lead to low detectable protein.[14] In such cases, you might consider using a different expression system or host cell line.
Troubleshooting Guides
Low Transfection Efficiency
This guide will walk you through a step-by-step process to diagnose and resolve low transfection efficiency.
Troubleshooting Workflow for Low Transfection Efficiency
Caption: A step-by-step workflow for troubleshooting low transfection efficiency.
Low Protein Expression Post-Transfection
If you have confirmed high transfection efficiency but are still observing low levels of your target protein, follow this guide.
Troubleshooting Workflow for Low Protein Expression
Caption: A workflow for troubleshooting low protein expression after successful transfection.
Data Presentation
Table 1: Recommended Starting Conditions for Transfection of Adherent Cells
| Culture Vessel | Surface Area (cm²) | DNA (µg) | Transfection Reagent (µL) |
| 96-well plate | 0.3 | 0.1 | 0.2 - 0.5 |
| 24-well plate | 2 | 0.5 | 1.0 - 2.5 |
| 6-well plate | 9.6 | 2.5 | 5.0 - 12.5 |
| 10 cm dish | 55 | 15 - 25 | 30 - 50 |
Note: The optimal DNA to reagent ratio is cell-type and reagent-specific. It is recommended to perform a titration to determine the optimal ratio for your specific experimental conditions.
Table 2: Common Transfection Reagents and Their Properties
| Transfection Reagent | Type | Key Features |
| Lipofectamine® 3000 | Lipid-based | High efficiency in a broad range of cell types, including difficult-to-transfect cells.[10] |
| FuGENE® | Non-liposomal | Gentle on cells, low cytotoxicity. |
| Polyethylenimine (PEI) | Cationic polymer | Cost-effective, suitable for large-scale transfections.[15] |
| Electroporation | Physical method | Highly efficient for hard-to-transfect cells, but can have higher cytotoxicity.[16] |
Experimental Protocols
Protocol: Transient Transfection of SLC10A2 Plasmid into Caco-2 Cells using a Lipid-Based Reagent
This protocol is a general guideline for transfecting the SLC10A2 plasmid into Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line often used to study intestinal transport.
Materials:
-
Caco-2 cells
-
Complete growth medium (e.g., EMEM with 20% FBS)
-
SLC10A2 expression plasmid
-
Lipid-based transfection reagent (e.g., Lipofectamine® LTX)
-
Serum-free medium (e.g., Opti-MEM® I)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed Caco-2 cells in a 24-well plate at a density that will result in 50-80% confluency on the day of transfection (e.g., 4 x 10^4 cells per well).[8]
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Transfection Complex Formation:
-
For each well to be transfected, dilute 0.5 µg of the SLC10A2 plasmid DNA in 100 µL of serum-free medium in a sterile tube.
-
In a separate tube, dilute 0.75-1.75 µL of the transfection reagent in the DNA solution, mix gently, and incubate for 25 minutes at room temperature to allow for complex formation.[8]
-
-
Transfection:
-
Gently remove the growth medium from the Caco-2 cells.
-
Add 0.5 mL of fresh, complete growth medium to each well.
-
Add the 100 µL of the DNA-reagent complex dropwise to each well.
-
Gently rock the plate back and forth to distribute the complexes evenly.[8]
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for SLC10A2 expression.
-
It is generally not necessary to remove the transfection complexes, but for sensitive cells, the medium can be replaced after 4-6 hours.
-
Experimental Workflow for Plasmid Transfection
Caption: A typical timeline for a transient transfection experiment.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. General guidelines for successful transfection [qiagen.com]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfecting Plasmid DNA into Caco-2 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common Issues in Cell Transfection [procellsystem.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. goldbio.com [goldbio.com]
- 14. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 15. addgene.org [addgene.org]
- 16. ajmb.org [ajmb.org]
optimizing cell culture conditions for stable ASBT expression and function
Welcome to the technical support center for optimizing cell culture conditions for stable Apical Sodium-dependent Bile Acid Transporter (ASBT) expression and function. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving ASBT.
Frequently Asked Questions (FAQs)
Q1: Which cell line is best for establishing a stable ASBT-expressing model?
A1: The choice of cell line depends on your experimental needs. While Caco-2 cells endogenously express ASBT, the levels can be low and inconsistent.[1] For higher and more consistent expression, stably transfected cell lines are recommended. Commonly used cell lines for this purpose include Madin-Darby Canine Kidney (MDCK) cells, Chinese Hamster Ovary (CHO) cells, and Human Embryonic Kidney (HEK)-293 cells.[1][2] MDCK cells are a good option for transport studies as they form polarized monolayers, which is crucial for studying apical transporters like ASBT.[3]
Q2: What are the key supplements I should consider for my cell culture medium to enhance ASBT expression and function?
A2: Several factors in the culture medium can influence ASBT expression. Glucocorticoids, such as dexamethasone or budesonide, have been shown to induce human ASBT expression.[4] Conversely, high levels of cholesterol or certain bile acids like chenodeoxycholic acid (CDCA) can downregulate ASBT expression through feedback mechanisms involving nuclear receptors like FXR and transcription factors like SREBP-2.[5][6] Therefore, using charcoal-stripped fetal bovine serum (FBS) can help in reducing the interference from endogenous steroids and lipids.
Q3: How can I confirm that my stable cell line is expressing functional ASBT?
A3: Functional confirmation is critical. The most common method is a sodium-dependent uptake assay using a radiolabeled bile acid, typically [³H]-taurocholic acid.[2] A functional ASBT will exhibit significantly higher uptake of the substrate in the presence of sodium compared to a sodium-free buffer.[3] This functional assay should be complemented with protein expression analysis, such as Western blotting or immunofluorescence, to confirm the presence and localization of the ASBT protein at the cell membrane.[7]
Q4: My ASBT-expressing cells show high initial expression, but it declines over subsequent passages. What could be the reason?
A4: This phenomenon, known as gene silencing, is a common issue in stable cell line generation. It can be caused by several factors, including the site of transgene integration into the host genome and epigenetic modifications. To mitigate this, it is crucial to perform single-cell cloning to isolate clones with stable and high expression.[8] Periodically applying selection pressure by culturing the cells in the presence of the selection antibiotic can also help maintain a population of high-expressing cells.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or no ASBT protein expression detected by Western blot. | - Inefficient transfection or selection. - Gene silencing. - Protein instability and degradation.[9] | - Optimize transfection parameters (e.g., DNA-to-reagent ratio, cell density).[10][11] - Linearize the plasmid DNA before transfection.[12][13] - Screen multiple clones to find a high-expressing one. - Use a proteasome inhibitor (e.g., MG-132) as a positive control to check for protein degradation.[9] |
| ASBT protein is expressed, but functional uptake of taurocholic acid is low. | - Improper protein folding or trafficking to the plasma membrane. - Disruption of lipid rafts.[2] - Suboptimal assay conditions. | - Verify apical localization of ASBT using immunofluorescence. - Ensure the integrity of lipid rafts by maintaining appropriate cholesterol levels in the culture medium. Depletion of membrane cholesterol can reduce ASBT activity.[2] - Optimize uptake assay parameters (e.g., incubation time, substrate concentration, temperature). |
| High variability in uptake assay results between replicates. | - Inconsistent cell seeding and density. - Edge effects in the multi-well plate.[14] - Cell health and viability issues.[14] | - Ensure a homogenous cell suspension and even plating.[14] - Avoid using the outer wells of the plate for experiments; fill them with sterile media instead.[14] - Use cells with high viability (>95%) and within a consistent, low passage number range.[14] |
| Difficulty in generating a stable monolayer with good integrity (for MDCK cells). | - Suboptimal cell culture conditions. - Over-confluency or insufficient time for polarization. | - Ensure proper coating of culture plates (e.g., with collagen). - Seed cells at an optimal density and allow sufficient time (typically 3-5 days post-confluency) for the formation of tight junctions and polarization. - Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER). |
Experimental Protocols
Protocol for [³H]-Taurocholic Acid Uptake Assay
This protocol is for assessing the functional activity of ASBT in stably transfected cells.
Materials:
-
ASBT-expressing cells cultured in 24-well plates
-
Uptake Buffer with Sodium: 110 mM NaCl, 4 mM KCl, 1 mM MgSO₄, 1 mM CaCl₂, 50 mM mannitol, 10 mM HEPES (pH 7.4)[2]
-
Uptake Buffer without Sodium: 110 mM choline chloride, 4 mM KCl, 1 mM MgSO₄, 1 mM CaCl₂, 50 mM mannitol, 10 mM HEPES (pH 7.4)[2]
-
[³H]-Taurocholic acid (TCA)
-
Unlabeled taurocholic acid
-
Lysis Buffer (e.g., 0.2 N NaOH)
-
Scintillation cocktail
Procedure:
-
Seed the ASBT-expressing cells in a 24-well plate and grow to confluency.
-
Aspirate the culture medium and wash the cells three times with pre-warmed (37°C) phosphate-buffered saline (PBS).[15]
-
Pre-incubate the cells for 15 minutes at 25°C with either Uptake Buffer with Sodium or Uptake Buffer without Sodium.[2]
-
Prepare the uptake solution by adding [³H]-TCA (final concentration ~1 µCi/mL) and unlabeled TCA to the respective uptake buffers. The final concentration of TCA should be optimized based on the expression level of ASBT in your cell line (typically in the low micromolar range).
-
Initiate the uptake by adding the uptake solution to the wells. Incubate for a predetermined time (e.g., 5-10 minutes) at 25°C.[2]
-
Terminate the uptake by aspirating the uptake solution and washing the cells four times with ice-cold PBS containing 1 mM unlabeled TCA, followed by one wash with ice-cold PBS alone.[15]
-
Lyse the cells by adding Lysis Buffer to each well and incubating for at least 4 hours at 37°C.[15]
-
Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).
Data Analysis: Sodium-dependent uptake is calculated by subtracting the uptake in the sodium-free buffer from the uptake in the sodium-containing buffer.
Protocol for Western Blotting of ASBT
This protocol is for verifying the expression of the ASBT protein.
Materials:
-
ASBT-expressing cells
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against ASBT
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using the BCA assay.
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ASBT antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize ASBT expression to a loading control like β-actin or GAPDH.
Visualizations
Caption: Troubleshooting workflow for establishing a stable ASBT cell line.
Caption: Key signaling pathways regulating ASBT gene expression.
References
- 1. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of ileal bile acid transporter (ASBT) activity by depletion of plasma membrane cholesterol: association with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of stably transfected monolayer overexpressing the human apical sodium-dependent bile acid transporter (hASBT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human ileal bile acid transporter gene ASBT (SLC10A2) is transactivated by the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Bile acid-induced negative feedback regulation of the human ileal bile acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of genetic variants in the apical sodium-dependent bile acid transporter (ASBT; SLC10A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. knowledge.lonza.com [knowledge.lonza.com]
- 9. Degradation of the apical sodium-dependent bile acid transporter by the ubiquitin-proteasome pathway in cholangiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Constructing Stable Cell Lines - Alpha Lifetech [alpha-lifetech.com]
- 11. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 12. Optimizing the generation of stable neuronal cell lines via pre-transfection restriction enzyme digestion of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the generation of stable neuronal cell lines via pre-transfection restriction enzyme digestion of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cholesterol dependent downregulation of mouse and human apical sodium dependent bile acid transporter (ASBT) gene expression: molecular mechanism and physiological consequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium-Bile Acid Cotransporter (ASBT) Uptake Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background in sodium-bile acid cotransporter (ASBT, also known as SLC10A2) uptake assays.
Troubleshooting Guide: Reducing High Background
High background can obscure the specific signal in your ASBT uptake assay, leading to a poor signal-to-noise ratio and unreliable data. The following guide provides a systematic approach to identifying and mitigating the common causes of high background.
Frequently Asked Question (FAQ) Quick Links:
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Troubleshooting Workflow
This workflow will guide you through a logical sequence of steps to diagnose and resolve high background issues in your ASBT uptake assay.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in ASBT uptake assays?
A1: High background in ASBT uptake assays can stem from several factors:
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Non-specific binding: The radiolabeled or fluorescent substrate may bind non-specifically to the cell surface, the well plate, or other proteins.
-
Inefficient washing: Failure to completely remove the unbound substrate after the uptake incubation period is a primary cause of high background.
-
Poor cell health: Compromised cell membrane integrity in unhealthy or dying cells can lead to increased passive diffusion of the substrate, contributing to background signal.[1][2]
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Substrate-related issues: High substrate concentrations can increase non-specific binding. The purity of the substrate can also be a factor.
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Contaminated reagents: Reagents or buffers contaminated with particles or other substances can lead to non-specific signal.[3]
Q2: How can I reduce non-specific binding of the substrate?
A2: To minimize non-specific binding, consider the following strategies:
-
Blocking Step: Pre-incubate the cells with a blocking agent before adding the substrate. A common and effective blocking agent is Bovine Serum Albumin (BSA) or non-fat dry milk, typically at a concentration of 1-5%.[4] These proteins will bind to non-specific sites on the cell surface and the well, reducing the opportunity for the substrate to bind non-specifically.
-
Optimize Substrate Concentration: Use the lowest concentration of your substrate that still provides a robust specific uptake signal. This will reduce the amount of free substrate available for non-specific binding.
-
Reduce Incubation Time: Shorter incubation times can decrease the amount of non-specific binding that occurs. It is important to find a balance that allows for sufficient specific uptake while minimizing background.
-
Include a Detergent: Adding a small amount of a non-ionic detergent like Tween-20 (around 0.05-0.1%) to your wash buffer can help to disrupt weak, non-specific interactions.[5]
Q3: What is the optimal washing procedure to reduce background?
A3: A stringent and consistent washing procedure is critical. Here are key parameters to optimize:
-
Use Ice-Cold Wash Buffer: Performing washes with ice-cold buffer will help to rapidly stop the transport process and reduce the likelihood of the substrate diffusing out of the cells.
-
Increase Wash Volume and Frequency: Ensure that the volume of wash buffer is sufficient to thoroughly rinse the wells. Increasing the number of washes (e.g., from 3 to 5 times) can significantly reduce background.
-
Buffer Composition: The wash buffer should ideally be the same as the uptake buffer but without the substrate. For sodium-dependent transporters like ASBT, using a sodium-free wash buffer (e.g., replacing NaCl with choline chloride) can help to prevent further uptake during the washing steps.[6][7]
-
Aspiration Technique: Be thorough in aspirating the wash buffer completely after each wash step to avoid carrying over unbound substrate.
Q4: How does cell health affect my assay background?
A4: Cell viability is paramount for a successful uptake assay.[1][2]
-
Membrane Integrity: Healthy cells maintain a tight cell membrane, limiting passive diffusion of the substrate. Dead or dying cells have compromised membranes, allowing the substrate to leak in, which contributes to the non-specific background signal.
-
Transporter Expression: The expression level of ASBT can be affected by cell confluency and overall health. Inconsistent cell health can lead to variable transporter expression and, consequently, variable uptake and background.
-
Best Practices:
-
Ensure cell viability is consistently above 90%. This can be checked using methods like Trypan Blue exclusion.
-
Use cells at a consistent and optimal passage number and confluency.
-
Handle cells gently during seeding and washing to avoid mechanical stress.
-
Q5: What are appropriate controls for an ASBT uptake assay?
A5: Including the right controls is essential for correctly interpreting your data and calculating the specific uptake.
| Control Type | Purpose | Expected Outcome |
| No-Cell Control | Measures substrate binding to the plate. | Low signal, representing background binding to the well surface. |
| No-Sodium Control | Differentiates sodium-dependent (ASBT-mediated) uptake from passive diffusion. This is achieved by replacing sodium salts in the buffer with a non-transported cation like choline.[6][8][9] | Signal represents non-specific binding and passive uptake. |
| Mock-Transfected or Parental Cell Line Control | Measures uptake in cells that do not express ASBT. This accounts for uptake by other endogenous transporters and passive diffusion. | Low signal, representing the background uptake in the specific cell line. |
| Inhibitor Control | Uses a known ASBT inhibitor to confirm that the observed uptake is transporter-specific. | Signal should be reduced to background levels. |
Calculating Specific Uptake:
Specific Uptake = (Total Uptake in ASBT-expressing cells with Sodium) - (Uptake in ASBT-expressing cells without Sodium)
OR
Specific Uptake = (Uptake in ASBT-expressing cells) - (Uptake in Mock-transfected cells)
Q6: What is a good signal-to-background ratio for this type of assay?
A6: The signal-to-background (S/B) ratio is a key metric for assay quality. While the ideal S/B ratio can vary depending on the specific assay conditions and research question, a generally acceptable S/B ratio for cell-based uptake assays is greater than 2 .[3] An S/B ratio of 5 or higher is considered good, and a ratio of 10 or more is excellent.[3][10]
It is also important to consider the signal-to-noise (S/N) ratio, which takes into account the variability of the background signal. A higher S/N ratio indicates greater confidence that the measured signal is real.[10][11][12]
| Metric | Formula | Recommended Value |
| Signal-to-Background (S/B) | Mean Signal / Mean Background | > 2 (Acceptable), > 5 (Good)[3] |
| Signal-to-Noise (S/N) | (Mean Signal - Mean Background) / Standard Deviation of Background | > 10[3] |
Experimental Protocols
General Protocol for a Radiolabeled ASBT Uptake Assay
This protocol provides a general framework. Optimization of incubation times, concentrations, and washing steps is recommended for specific cell lines and experimental conditions.
Materials:
-
ASBT-expressing cells (e.g., stably transfected HEK293, MDCK, or Caco-2 cells)[13][14][15][16][17][18]
-
Mock-transfected or parental cells
-
Radiolabeled substrate (e.g., [³H]-taurocholic acid)
-
Sodium-containing Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES (pH 7.4).
-
Sodium-free Uptake/Wash Buffer: HBSS with sodium salts (NaCl, NaHCO₃, Na₂HPO₄) replaced by their choline equivalents.[6][8]
-
Lysis Buffer: e.g., 0.1 M NaOH with 1% SDS.
-
Scintillation fluid
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-Assay Wash: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubation: Add uptake buffer (with or without sodium for the respective conditions) to each well and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the radiolabeled substrate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This should be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the substrate solution.
-
Washing: Immediately wash the cells multiple times (e.g., 3-5 times) with ice-cold sodium-free wash buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Measurement: Transfer a portion of the lysate to a scintillation vial with scintillation fluid and measure the radioactivity.
-
Normalization: Use another portion of the lysate to determine the protein concentration for normalization of the uptake data.
This guide provides a comprehensive starting point for addressing high background in your ASBT uptake assays. Remember that empirical optimization for your specific cell line, substrate, and laboratory conditions is key to achieving high-quality, reproducible data.
References
- 1. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability | Springer Nature Experiments [experiments.springernature.com]
- 2. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural requirements of the human sodium-dependent bile acid transporter (hASBT): Role of 3- and 7-OH moieties on binding and translocation of bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method to Screen Substrates of Apical Sodium-Dependent Bile Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of ileal bile acid transporter (ASBT) activity by depletion of plasma membrane cholesterol: association with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of a bacterial homologue of the bile acid sodium symporter ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 12. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tripod.nih.gov [tripod.nih.gov]
- 15. Modulation of ileal apical Na+-dependent bile acid transporter ASBT by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
Technical Support Center: Improving the Solubility of Test Compounds for ASBT Inhibition Screening
Welcome to the Technical Support Center for Apical Sodium-dependent Bile Acid Transporter (ASBT) Inhibition Screening. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to compound solubility during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reliability of your screening results.
Frequently Asked Questions (FAQs)
Q1: My test compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What is the primary cause of this?
A1: This is a common issue known as "solvent-shifting" or "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent, such as dimethyl sulfoxide (DMSO), is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent environment causes the compound to exceed its aqueous solubility limit and precipitate out of solution.
Q2: What is the maximum concentration of DMSO I can use in my ASBT inhibition assay?
A2: The final concentration of DMSO in your cell-based assay should be kept as low as possible to avoid solvent-induced toxicity and off-target effects. For most cell lines, including Madin-Darby Canine Kidney II (MDCK-II) cells often used in ASBT assays, a final DMSO concentration of 0.5% or less is generally recommended.[1][2][3] However, the tolerance can be cell-line specific. It is crucial to perform a vehicle control experiment with different DMSO concentrations to determine the highest concentration that does not affect cell viability or ASBT activity in your specific assay system. Some robust cell lines may tolerate up to 1%.[1]
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents like ethanol can be used. However, their compatibility with your specific cell line and the ASBT transporter must be verified. Always run appropriate vehicle controls to assess the solvent's impact on the assay.
Q4: My compound still precipitates even at low DMSO concentrations. What other options do I have?
A4: If optimizing the solvent concentration is insufficient, you can explore various formulation strategies to enhance the aqueous solubility of your test compound. These include the use of co-solvents, pH adjustment, or the incorporation of solubilizing excipients such as cyclodextrins or surfactants. It is important to validate that these excipients do not interfere with the ASBT inhibition assay.
Q5: How can I determine the kinetic solubility of my compound in the assay buffer?
A5: A kinetic solubility assay can be performed to determine the concentration at which your compound begins to precipitate in your specific assay buffer. This can be done using techniques like nephelometry, which measures light scattering from suspended particles, or by visual inspection after serial dilution in a 96-well plate format.
Troubleshooting Guides
Problem 1: Compound Precipitation in Assay Wells
Possible Causes & Solutions
| Cause | Recommended Solution |
| Exceeding Aqueous Solubility | Determine the kinetic solubility of your compound in the assay buffer. Test a concentration range below the determined solubility limit. |
| "Solvent Shock" during Dilution | Perform a serial dilution of your DMSO stock in the assay buffer rather than a single large dilution. Add the stock solution to the buffer dropwise while vortexing or mixing to ensure rapid dispersion. |
| Sub-optimal Stock Concentration | Preparing a very high concentration stock in DMSO can increase the likelihood of precipitation upon dilution. Try lowering the stock concentration and adjusting the addition volume accordingly, while keeping the final DMSO concentration below the recommended limit. |
| Buffer Composition | The pH and components of your assay buffer can influence compound solubility. Ensure your buffer is appropriate for your compound's chemical properties. For ionizable compounds, adjusting the pH may improve solubility. |
| Incubation Temperature | Changes in temperature during the assay (e.g., from room temperature to 37°C) can affect solubility. Pre-warm all solutions to the assay temperature before mixing. |
Problem 2: Inconsistent or Non-Reproducible IC50 Values
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Instability | Some compounds may degrade in aqueous solutions over time. Prepare fresh working solutions for each experiment and minimize the time between preparation and use. |
| Interaction with Assay Components | Your compound may interact with plastics or other components of the assay system. Consider using low-binding plates. |
| Assay Interference from Solubilizing Agents | Excipients used to improve solubility, such as surfactants or cyclodextrins, can interfere with the assay by affecting cell membranes or interacting with the transporter.[4][5] Always include vehicle controls with the excipient alone to assess its effect. |
| Variable Cell Health and Density | Ensure a consistent cell seeding density and high cell viability for all experiments. Variations in cell monolayers can lead to inconsistent transporter expression and activity. |
| Pipetting Errors | Inaccurate pipetting, especially with small volumes of viscous solutions like DMSO, can lead to significant concentration errors. Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
Protocol 1: Preparation of Test Compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Perform Serial Dilutions in DMSO: Create a series of dilutions from your high-concentration stock in 100% DMSO in a 96-well plate. This will be your compound plate.
-
Prepare Working Solutions in Assay Buffer: In a separate 96-well plate, add the appropriate volume of assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Transfer a small, precise volume of the DMSO dilutions to the assay buffer to achieve the final desired concentrations. The final DMSO concentration should ideally be ≤ 0.5%. Mix immediately and thoroughly.
Protocol 2: ASBT Inhibition Assay using hASBT-MDCKII Cells
This protocol is adapted from established methods for assessing ASBT inhibition.[6]
Materials:
-
hASBT-MDCKII cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport Buffer (e.g., HBSS with 25 mM HEPES, pH 7.4)
-
Radiolabeled substrate (e.g., [³H]-taurocholic acid)
-
Test compound working solutions
-
Positive control inhibitor (e.g., Sodium chenodeoxycholate - NaCDC)
-
Ice-cold wash buffer (e.g., HBSS)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed hASBT-MDCKII cells on a suitable multi-well plate (e.g., 24- or 96-well) and culture until a confluent monolayer is formed.
-
Pre-incubation: Wash the cell monolayer with pre-warmed transport buffer. Then, pre-incubate the cells with the test compound working solutions or controls (vehicle and positive inhibitor) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate Uptake: Remove the pre-incubation solution and add the transport buffer containing the radiolabeled substrate and the respective test compounds/controls.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes) to allow for substrate uptake.
-
Terminate Uptake: Stop the uptake by rapidly aspirating the solution and washing the cell monolayer multiple times with ice-cold wash buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
Table 1: Recommended Final Concentrations of Common Solvents in Cell-Based Assays
| Solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | ≤ 0.5%[1][2][3] | Can be cytotoxic at higher concentrations. Always include a vehicle control. |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines. Vehicle control is essential. |
Table 2: Potential Effects of Solubilizing Excipients on Cell-Based Assays
| Excipient | Potential for Assay Interference | Recommendations |
| Surfactants (e.g., Tween-80) | High. Can disrupt cell membranes and inhibit efflux transporters.[4] May directly affect ASBT activity. | Use the lowest effective concentration. Extensive validation with vehicle controls is required. |
| Cyclodextrins | Moderate to High. Can interact with assay reagents and affect cellular uptake of substrates.[5] May also alter cell membrane properties.[7] | Thoroughly validate for non-interference. Run controls with cyclodextrin alone. |
| Co-solvents (e.g., PEG 400) | Low to Moderate. Generally less disruptive than surfactants, but can still impact cell physiology. | Validate for compatibility with your assay and cell line. |
Visualizations
ASBT Signaling and Inhibition Workflow
The following diagram illustrates the general mechanism of ASBT and the principle of its inhibition, which forms the basis of the screening assay.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 6. bioivt.com [bioivt.com]
- 7. Cyclodextrin overcomes the transport defect in nearly every organ of NPC1 mice leading to excretion of sequestered cholesterol as bile acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ASBT-Targeted Drug Delivery Strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Apical Sodium-Dependent Bile Acid Transporter (ASBT)-targeted drug delivery strategies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using ASBT as a target for drug delivery?
A1: ASBT, also known as the ileal bile acid transporter (IBAT), is primarily expressed on the apical membrane of enterocytes in the terminal ileum.[1][2] It plays a crucial role in the enterohepatic circulation by reabsorbing bile acids with high efficiency.[3] This high transport capacity and specific localization make it an attractive target for oral drug delivery.[3][4] By conjugating a drug to a bile acid, the resulting prodrug can hijack this natural transport system to enhance its oral bioavailability.[5]
Q2: What are the main challenges encountered in ASBT-targeted drug delivery?
A2: Researchers face several key challenges, including:
-
Low transport efficiency: Not all bile acid-drug conjugates are efficiently recognized and transported by ASBT.[6]
-
Prodrug stability: The linkage between the drug and the bile acid moiety must be stable in the gastrointestinal tract to allow for absorption but cleavable to release the active drug intracellularly or systemically.[7][8]
-
Off-target effects: The conjugated drug may interact with other transporters or receptors, leading to unintended effects.
-
Variable ASBT expression: ASBT expression levels can vary between individuals and may be altered in certain disease states, potentially affecting drug absorption.[9]
-
Formulation difficulties: Developing a formulation that ensures the stability and solubility of the prodrug in the gut is critical.[10]
Q3: Which cell lines are suitable for in vitro ASBT transport studies?
A3: Commonly used cell lines for in vitro ASBT transport studies include:
-
Caco-2 cells: A human colon adenocarcinoma cell line that can differentiate into a polarized monolayer with enterocyte-like characteristics. However, endogenous ASBT expression in Caco-2 cells can be low and variable.[2]
-
MDCK cells (Madin-Darby Canine Kidney): These cells can be stably transfected to overexpress human ASBT (MDCK-hASBT), providing a robust system for studying transport kinetics.[11]
-
CHO cells (Chinese Hamster Ovary): Similar to MDCK cells, CHO cells can be transfected to express ASBT for uptake and inhibition studies.[1]
Troubleshooting Guides
Low Transport Efficiency in In Vitro Assays
Problem: My bile acid-drug conjugate shows low uptake in ASBT-expressing cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor substrate recognition by ASBT | - Modify the linker: The length and chemical nature of the linker between the drug and bile acid can significantly impact ASBT recognition. Experiment with different linker types (e.g., amino acids, polyethylene glycol).[7] - Vary the conjugation site: The position of conjugation on the bile acid scaffold can affect binding affinity.[6] |
| Low ASBT expression in the cell line | - Verify ASBT expression: Confirm ASBT protein expression levels via Western blot or qPCR. For transfected cell lines, ensure the selection pressure (e.g., antibiotic concentration) is maintained. - Use a different cell model: Consider using a stably transfected cell line with high ASBT expression, such as MDCK-hASBT.[11] |
| Incorrect assay conditions | - Ensure sodium presence: ASBT is a sodium-dependent transporter. Verify that the transport buffer contains an adequate concentration of sodium ions.[2] - Optimize incubation time and temperature: Perform time-course and temperature-dependence experiments to determine the optimal conditions for transport. |
| Cell monolayer integrity issues (for transepithelial transport) | - Measure Transepithelial Electrical Resistance (TEER): Monitor TEER values to ensure the integrity of the cell monolayer before and after the transport experiment.[12] - Check for paracellular leakage: Use a paracellular marker like Lucifer yellow to assess monolayer tightness.[13] |
Prodrug Instability
Problem: My ASBT-targeted prodrug is prematurely cleaved in the gastrointestinal tract.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Enzymatic degradation in the intestinal lumen | - Assess stability in intestinal fluids: Incubate the prodrug in simulated gastric and intestinal fluids (SGF and SIF) or human intestinal fluid to evaluate its stability.[14] - Modify the linker chemistry: Employ more stable linker chemistries, such as amides, which are generally more resistant to enzymatic cleavage than esters.[8] |
| Hydrolysis by brush border enzymes | - Evaluate stability in intestinal homogenates: Use Caco-2 cell homogenates or rat intestinal S9 fractions to assess the susceptibility of the prodrug to brush border enzymes.[7] |
| Chemical instability at different pH values | - Perform pH stability studies: Assess the stability of the prodrug across a range of pH values representative of the gastrointestinal tract (pH 1.2 to 7.4).[8] |
Quantitative Data Summary
Table 1: IC50 Values of Selected ASBT Inhibitors
| Compound | Human ASBT IC50 (µM) | Mouse ASBT IC50 (µM) | Reference |
| A3907 | 0.006 | 0.012 | [15] |
| A3309 | 0.027 | 0.029 | [15] |
| S1647 | 13.4 | N/A | [16] |
| Odevixibat | N/A | N/A | (Potent inhibitor, specific IC50 not provided in the search results) |
Table 2: Kₘ Values for Selected ASBT Substrates
| Substrate | Cell Line | Kₘ (µM) | Reference |
| Taurocholic acid (TCA) | COS-7 (skate Asbt) | Low Affinity | [17] |
| Taurocholic acid (TCA) | COS-7 (human ASBT) | High Affinity | [17] |
| CDCA-lysine-niacin | MDCK-ASBT | 8.22 (Kt) | [11] |
| CDCA-lysine-ketoprofen | MDCK-ASBT | 50.8 (Kt) | [11] |
Note: Kₘ is an inverse measure of affinity; a lower Kₘ indicates higher affinity.[18] Kₜ is the transport constant, analogous to Kₘ.
Table 3: Oral Bioavailability of ASBT-Targeted Prodrugs
| Prodrug | Parent Drug | Fold-Increase in Bioavailability | Species | Reference |
| Valacyclovir | Acyclovir | 3- to 5-fold | Human | [6] |
| Zanamivir L-valyl ester | Zanamivir | 3-fold (in vitro uptake) | N/A | [6] |
Experimental Protocols
Protocol 1: In Vitro ASBT Uptake Assay in Caco-2 Cells
-
Cell Culture:
-
Uptake Experiment:
-
Wash the cell monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺.
-
Prepare dosing solutions of the test compound (and a positive control substrate like [³H]-taurocholic acid) in HBSS at various concentrations.
-
Add the dosing solution to the apical side of the Transwell insert and incubation buffer to the basolateral side.
-
Incubate at 37°C for a predetermined time (e.g., 10, 30, 60 minutes).
-
To determine sodium dependency, perform a parallel experiment where sodium chloride in the HBSS is replaced with choline chloride.[21]
-
To assess the involvement of ASBT, perform a competition assay by co-incubating the test compound with a known ASBT inhibitor.
-
-
Sample Analysis:
-
At the end of the incubation period, aspirate the dosing solution and wash the monolayers rapidly with ice-cold HBSS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the intracellular concentration of the test compound using a suitable analytical method such as LC-MS/MS.[22]
-
Normalize the uptake to the protein concentration of the cell lysate.
-
Protocol 2: In Vivo Biodistribution Study in Mice
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).[23]
-
If studying a disease model, ensure the model is well-characterized.
-
-
Compound Administration:
-
Tissue Harvesting:
-
At predetermined time points (e.g., 1, 4, 24 hours post-administration), humanely euthanize the mice.[23]
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect and collect major organs and tissues of interest (e.g., stomach, small intestine segments, cecum, colon, liver, kidneys, spleen, heart, lungs, brain, and blood).[23][24]
-
-
Quantification:
-
Weigh each tissue sample.
-
If using a radiolabeled compound, measure the radioactivity in each tissue using a gamma counter.[23]
-
If using a fluorescently tagged compound, homogenize the tissues and measure the fluorescence intensity.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Compare the tissue distribution of the ASBT-targeted drug to that of the control.
-
High accumulation in the terminal ileum and liver would be indicative of ASBT-mediated absorption and enterohepatic circulation.
-
Visualizations
Caption: Experimental workflow for ASBT-targeted prodrug development.
Caption: ASBT-mediated prodrug absorption and activation pathway.
References
- 1. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apical sodium dependent bile acid transporter (ASBT, SLC10A2): a potential prodrug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human ileal bile acid transporter gene ASBT (SLC10A2) is transactivated by the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Untitled Document [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in SLC10A2 Knockout Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed in SLC10A2 knockout mouse models.
Frequently Asked Questions (FAQs)
Q1: We expected to see steatorrhea in our SLC10A2 knockout mice, but fat malabsorption is minimal or absent. Is this normal?
A1: Yes, the absence of significant steatorrhea, particularly on a standard low-fat diet, is a commonly reported and somewhat unexpected phenotype in SLC10A2 knockout mice. While mutations in the human SLC10A2 gene are associated with congenital diarrhea and steatorrhea, the mouse model does not always replicate this aspect of the human condition.[1]
-
Troubleshooting:
-
Diet Composition: The lipid malabsorption phenotype can be diet-dependent. If you are using a low-fat chow, the smaller, cholic acid-enriched bile acid pool in these mice may still be sufficient for adequate lipid absorption.[1] To unmask a steatorrhea phenotype, consider challenging the mice with a high-fat diet and measuring fecal fat content.
-
Quantify Fecal Neutral Sterols: While overt steatorrhea may be absent, you might observe a more subtle increase in fecal neutral sterol excretion.[1]
-
Q2: We have observed an increased incidence of colon tumors in our aging SLC10A2 knockout mouse colony. Is there a known link between SLC10A2 deletion and cancer?
A2: Yes, an increased susceptibility to colon cancer is an unexpected and significant phenotype of SLC10A2 knockout mice.[2][3] The chronic exposure of the colonic epithelium to high levels of fecal bile acids, which are normally reabsorbed in the ileum, is thought to promote tumorigenesis.[2][3] In studies using a chemical carcinogen (azoxymethane) and an inflammatory agent (dextran sulfate sodium), SLC10A2 knockout mice exhibited a significant increase in the number and size of colon tumors compared to wild-type controls.[2][3]
Q3: Our SLC10A2 knockout mice show altered gut microbiota composition. Which bacterial taxa are typically affected?
A3: Significant alterations in the gut microbiome are an expected consequence of SLC10A2 knockout due to the increased flux of bile acids into the colon. While specific changes can vary between studies and animal facilities, some general trends have been observed. The major phyla in the murine gut, Firmicutes and Bacteroidetes, are often affected.[4] For example, some studies have noted an association between SLC10A2 expression and the abundance of Turicibacter species.
-
Troubleshooting:
-
16S rRNA Sequencing: To characterize the specific changes in your mouse colony, it is recommended to perform 16S rRNA gene sequencing on fecal samples from both SLC10A2 knockout and wild-type littermates.
-
Co-housing Controls: Be aware that co-housing can lead to the transfer of microbiota between cages. House knockout and wild-type mice separately to ensure that the observed differences are due to genotype.
-
Q4: We are seeing unexpected changes in the metabolic profiles of our SLC10A2 knockout mice, beyond what we anticipated from altered bile acid metabolism. What other metabolic phenotypes have been reported?
A4: SLC10A2 knockout mice can exhibit several unexpected metabolic phenotypes:
-
Plasma Lipids: While human patients with SLC10A2 mutations often have reduced plasma cholesterol, some studies in mice report slightly elevated HDL cholesterol levels.[1][5] Total plasma triglycerides are often reduced.[6]
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Glucose Metabolism: Abrogation of SLC10A2 function has been shown to improve glucose metabolism and normalize elevated plasma glucose levels in diabetic mouse models.[6] This suggests a potential role for SLC10A2 in regulating glucose homeostasis.
Troubleshooting Guides
Problem: High variability in bile acid measurements between mice of the same genotype.
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Possible Cause 1: Inconsistent sample collection.
-
Solution: Standardize the time of day for sample collection, as bile acid metabolism follows a diurnal rhythm. Ensure that mice are fasted for a consistent period before collecting blood or tissues, as feeding can significantly alter bile acid profiles.
-
-
Possible Cause 2: Improper sample storage and processing.
-
Solution: Bile acids are susceptible to degradation. Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. For serum/plasma, process blood samples promptly and store the resulting serum/plasma at -80°C.
-
-
Possible Cause 3: Analytical variability.
-
Solution: Use an internal standard during LC-MS/MS analysis to account for variations in extraction efficiency and instrument response. Ensure that your analytical method is validated for the specific bile acids you are measuring.
-
Problem: Difficulty in observing a clear inflammatory phenotype.
-
Possible Cause 1: Insufficient challenge.
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Solution: While SLC10A2 knockout can lead to a pro-inflammatory environment in the colon, an overt inflammatory phenotype may not be present under basal conditions. Consider challenging the mice with a low dose of an inflammatory agent like DSS to amplify the phenotype.
-
-
Possible Cause 2: Incorrect tissue or marker selection.
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Solution: Focus your analysis on the distal ileum and colon, where the effects of altered bile acid flux are most pronounced. Measure a panel of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using qPCR or multiplex assays. Perform histological analysis to look for signs of immune cell infiltration and epithelial damage.
-
Quantitative Data Summary
Table 1: Bile Acid Profile in SLC10A2 Knockout vs. Wild-Type Mice
| Parameter | Wild-Type (WT) | SLC10A2 Knockout (-/-) | Fold Change | Reference |
| Total Bile Acid Pool Size | ||||
| (µmol/100g body weight) | ~120 | ~24 | ↓ 80% | [5] |
| Fecal Bile Acid Excretion | ||||
| (µmol/day/100g body weight) | ~2 | ~20-40 | ↑ 10- to 20-fold | [1][5] |
| Bile Acid Composition | ||||
| Cholic Acid (%) | Lower | Enriched | ↑ | [1][5] |
| Secondary Bile Acids | Lower | Enriched | ↑ | [7] |
Table 2: Lipid Profile in SLC10A2 Knockout vs. Wild-Type Mice
| Parameter | Wild-Type (WT) | SLC10A2 Knockout (-/-) | % Change | Reference |
| Total Plasma Cholesterol | Variable | Slightly Elevated | ~ +5-10% | [1][5] |
| HDL Cholesterol | Normal | Slightly Elevated | ~ +10-15% | [1][5] |
| LDL Cholesterol | Normal | No significant change | ~ 0% | |
| Plasma Triglycerides | Normal | Reduced | ↓ | [6] |
| Liver Cholesteryl Esters | Normal | Reduced | ↓ 50% | [1][5] |
Detailed Experimental Protocols
Protocol 1: Quantification of Fecal Bile Acids by LC-MS/MS
-
Sample Collection and Preparation:
-
Collect fresh fecal pellets from individual mice and record the weight.
-
Lyophilize the fecal pellets to determine the dry weight.
-
Homogenize the dried fecal pellets in an appropriate solvent (e.g., 75% ethanol).
-
-
Bile Acid Extraction:
-
Perform a solid-phase extraction using a C18 cartridge to isolate the bile acid fraction.
-
Elute the bile acids from the cartridge with methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried bile acid extract in the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the different bile acid species.
-
Detect and quantify the individual bile acids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Use a standard curve of known bile acid concentrations to quantify the amount of each bile acid in the samples.
-
Normalize the bile acid concentrations to the dry weight of the feces.
-
Protocol 2: Gene Expression Analysis in Ileal Tissue by qPCR
-
Tissue Collection and RNA Extraction:
-
Isolate the distal ileum from euthanized mice.
-
Flush the intestinal segment with cold PBS to remove luminal contents.
-
Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.
-
-
cDNA Synthesis:
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., Gapdh, Actb), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: Histological Analysis of the Colon
-
Tissue Collection and Fixation:
-
Isolate the colon from euthanized mice.
-
Flush the colon with cold PBS.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin (H&E) to visualize the general morphology and signs of inflammation.
-
-
Immunohistochemistry (Optional):
-
Perform antigen retrieval to unmask the epitopes.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against a marker of interest (e.g., a proliferation marker like Ki67, or an immune cell marker like F4/80 for macrophages).
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a chromogenic substrate.
-
Counterstain with hematoxylin.
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope.
-
Score the degree of inflammation, epithelial damage, and cellular infiltration.
-
Quantify the number of positive cells for immunohistochemical markers.
-
Visualizations
Figure 1: Logical relationships of key phenotypes in SLC10A2 knockout mice.
Figure 2: Signaling pathway for increased colon cancer risk in SLC10A2 knockout mice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Slc10a2-null mice uncover colon cancer-promoting actions of endogenous fecal bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Targeted deletion of the ileal bile acid transporter eliminates enterohepatic cycling of bile acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine-induced activation of M3 muscarinic receptors stimulates robust matrix metalloproteinase gene expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing Functional NTCP Expression in Hepatoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with expressing functional Sodium Taurocholate Cotransporting Polypeptide (NTCP) in hepatoma cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or undetectable NTCP mRNA expression | - Endogenous NTCP expression is inherently low in most hepatoma cell lines like HepG2 and Huh7.[1] - Transcriptional repression by inflammatory cytokines (e.g., IL-6, TNF-α).[1][2][3] - Negative feedback regulation by bile acids via the FXR/SHP pathway.[2] | - Use a stable NTCP-expressing cell line (e.g., HepG2-NTCP, Huh7-NTCP).[2] - Transiently transfect with a plasmid or in vitro transcribed (IVT) mRNA encoding human NTCP.[4] - Induce differentiation of hepatoma cell lines (e.g., HepaRG with DMSO).[5] - Supplement culture medium with dexamethasone , which can upregulate NTCP expression via the glucocorticoid receptor (GR).[1][2][3] - Avoid culture conditions that induce an inflammatory response. |
| Low NTCP protein expression despite detectable mRNA | - Inefficient translation. - Rapid protein degradation via the ubiquitin-proteasome system.[6][7] - Cell proliferation state, as NTCP expression is often downregulated in rapidly dividing cells.[5][6] | - Optimize transfection efficiency for plasmid-based expression.[8] - Use IVT mRNA for transient expression, which can yield high protein levels.[4] - Induce cell cycle arrest by culturing in a hepatocyte maintenance medium (HCM). This can increase NTCP protein levels and cell surface localization.[5][6] - Consider using proteasome inhibitors (e.g., MG-132) for short-term experiments to study protein stability, though this may have off-target effects.[7] |
| Poor NTCP localization to the plasma membrane | - Impaired protein trafficking. - Cell-cell contact can sequester NTCP in lateral membranes, making it less accessible.[9] - Glabridin, a natural compound, can induce NTCP internalization through caveolar endocytosis.[10] | - Culture cells on collagen-coated flasks to promote proper hepatocyte-like morphology and polarity.[11] - Select subclones that exhibit high surface expression of NTCP.[12] - Ensure proper glycosylation as it can be crucial for membrane trafficking. |
| Lack of functional NTCP activity (e.g., no taurocholate uptake) | - NTCP is not correctly folded or inserted into the membrane. - Presence of inhibitory compounds in the culture medium. - The cell line may lack other necessary factors for NTCP function.[1] | - Verify protein integrity and localization using immunofluorescence and Western blotting. - Perform a functional assay , such as uptake of radiolabeled taurocholic acid, to confirm activity.[13] - Ensure the culture medium is free of known NTCP inhibitors like cyclosporine A or irbesartan.[14] - Use cell lines known to support NTCP function, such as HepG2 or Huh7. |
| High variability in NTCP expression between experiments | - Inconsistent cell culture conditions (e.g., cell density, passage number). - Instability of transiently transfected plasmids. - Heterogeneity within the cell population.[12] | - Standardize cell culture protocols , including seeding density and passage number. - Use a stable cell line with a selectable marker to ensure consistent NTCP expression.[11] - Perform single-cell cloning to isolate a subclone with stable and high NTCP expression.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is endogenous NTCP expression so low in hepatoma cell lines like HepG2 and Huh7?
Hepatoma cell lines are derived from liver tumors and often exhibit a dedifferentiated phenotype compared to primary human hepatocytes. This dedifferentiation leads to the downregulation of many liver-specific genes, including SLC10A1, which encodes for NTCP.[1] Furthermore, NTCP expression is rapidly lost when primary hepatocytes are cultured in vitro.[1][5]
Q2: What are the most effective methods to introduce and express functional NTCP in hepatoma cells?
The most common and effective methods are:
-
Stable Transfection: Creating a cell line that permanently expresses NTCP, often under the control of a strong constitutive promoter (e.g., CMV). This provides a consistent and long-term model for experiments.[2]
-
Transient Transfection with IVT mRNA: Transfecting cells with in vitro transcribed mRNA encoding NTCP can lead to high, but temporary, protein expression. This method is useful for quickly assessing NTCP function without the need to generate a stable cell line.[4]
Q3: How can I enhance the functional expression of NTCP in my existing stable cell line?
Several strategies can be employed:
-
Cell Differentiation: Treating cells with agents like dimethyl sulfoxide (DMSO) or culturing them in a specialized hepatocyte maintenance medium (HMM) can promote a more differentiated state, which often leads to increased NTCP expression and proper localization to the cell surface.[5][15]
-
Cell Cycle Arrest: Inducing cell cycle arrest, for instance by culturing in a hepatocyte culture medium (HCM), has been shown to significantly increase the amount of NTCP protein on the cell membrane, thereby enhancing susceptibility to HBV infection.[6]
-
Dexamethasone Treatment: The glucocorticoid dexamethasone can upregulate NTCP expression by activating the glucocorticoid receptor (GR), which in turn activates the SLC10A1 promoter.[1][2][3]
Q4: Which signaling pathways regulate NTCP expression?
NTCP expression is regulated by a complex network of signaling pathways:
-
Bile Acid Signaling: Bile acids activate the farnesoid X receptor (FXR), which induces the expression of the small heterodimer partner (SHP). SHP then inhibits the activity of the retinoic acid receptor (RAR) and retinoid X receptor (RXR) heterodimer, which is a positive regulator of the NTCP promoter.[2]
-
Inflammatory Cytokine Signaling: Pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β generally downregulate NTCP expression.[1][2][3] IL-1β's effect is mediated through the JNK pathway.[2][3]
-
Hormonal Regulation: Glucocorticoids (via GR) and prolactin (via STAT5) can upregulate NTCP expression.[2][3]
-
Cell Cycle Regulation: Proteins involved in cell cycle progression, such as cyclin D1 and p53, can transcriptionally inhibit NTCP expression.[6]
Q5: How do I verify that the expressed NTCP is functional?
Functional verification of NTCP can be achieved through:
-
Bile Acid Uptake Assay: This is the gold standard for assessing NTCP function. It involves incubating the cells with radiolabeled taurocholic acid (e.g., [³H]taurocholic acid) and measuring the intracellular radioactivity. The uptake should be sodium-dependent.[13]
-
HBV Infection Assay: Since NTCP is the functional receptor for Hepatitis B Virus (HBV), successful infection of NTCP-expressing cells with HBV is a direct indicator of functional NTCP.[5]
Quantitative Data Summary
The following table summarizes the reported effects of various treatments on NTCP expression.
| Treatment/Condition | Cell Line | Effect on NTCP Expression | Fold Change/Percentage Change | Reference |
| Dexamethasone | Huh-7 | Upregulation | Not specified | [1][2][3] |
| Oncostatin M (OSM) | Primary Human Hepatocytes, HepaRG | Downregulation | Dose-dependent | [1][2][3] |
| IL-6 | Primary Human Hepatocytes, HepaRG | Downregulation | Up to 98% decrease in mRNA | [1] |
| Cell Cycle Arrest (using HCM) | HepG2-NTCP-tet | Increased cell surface protein | Significant increase | [6] |
| Hepatocyte Maintenance Medium (HMM) | HepG2-NTCP | Upregulation | Substantial increase | [5] |
Key Experimental Protocols
Protocol 1: Differentiation of Hepatoma Cells to Enhance NTCP Expression
This protocol is adapted from methodologies used for differentiating pluripotent stem cells towards a hepatocyte fate, which can be modified for hepatoma cell lines.[16][17]
-
Cell Seeding: Plate HepaRG or other suitable hepatoma cells on collagen-coated plates at an appropriate density.
-
Growth Phase: Culture the cells in a standard growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin) until they reach confluence.
-
Differentiation Induction: Replace the growth medium with a differentiation medium. For HepaRG cells, this typically involves a medium supplemented with 2% DMSO. For other cell lines, a hepatocyte maintenance medium (HMM) or a medium containing specific growth factors like HGF and Oncostatin-M can be used.[5][17]
-
Maintenance: Maintain the cells in the differentiation medium for a period of 7 to 21 days, with regular medium changes every 2-3 days.[15]
-
Verification: Assess the expression and function of NTCP using qRT-PCR, Western blotting, immunofluorescence, and bile acid uptake assays.
Protocol 2: Transient Transfection with in vitro Transcribed (IVT) NTCP mRNA
This protocol provides a method for high-efficiency, transient expression of NTCP.[4]
-
IVT mRNA Synthesis: Synthesize capped and polyadenylated NTCP mRNA in vitro from a linearized plasmid template using a commercial kit. The inclusion of modified nucleotides can enhance stability and reduce immunogenicity.
-
Cell Seeding: Plate hepatoma cells (e.g., HepG2, Huh7) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Dilute 250-500 ng of IVT NTCP mRNA in a serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the mRNA-lipid complexes dropwise to the cells.
-
-
Post-Transfection: Incubate the cells at 37°C in a CO₂ incubator. NTCP expression typically peaks around 24 hours post-transfection.[4][18]
-
Analysis: Analyze NTCP expression and function at the desired time point (e.g., 24-48 hours post-transfection).
Visualizations
Caption: Key signaling pathways regulating NTCP gene expression.
Caption: Workflow for enhancing functional NTCP expression.
References
- 1. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Concentration of Na+-taurocholate-cotransporting polypeptide expressed after in vitro-transcribed mRNA transfection determines susceptibility of hepatoma cells for hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated NTCP expression by an iPSC-derived human hepatocyte maintenance medium enhances HBV infection in NTCP-reconstituted HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of cell membrane localized NTCP expression in proliferating hepatocytes prevents hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of the sodium taurocholate cotransporting polypeptide (NTCP) by the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irbis-nbuv.gov.ua [irbis-nbuv.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NTCP Oligomerization Occurs Downstream of the NTCP-EGFR Interaction during Hepatitis B Virus Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting NTCP for liver disease treatment: A promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Infection with Hepatitis B Virus Using Differentiated Human Serum Culture of Huh7.5-NTCP Cells without Requiring Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Protocol for directed differentiation of human pluripotent stem cells toward a hepatocyte fate - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating Compensatory Mechanisms in ASBT Knockout Studies
Welcome to the technical support center for researchers utilizing Apical Sodium-dependent Bile Acid Transporter (ASBT, Slc10a2) knockout models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the complex compensatory mechanisms that arise in these models. Understanding these adaptations is critical for accurate data interpretation and experimental design in studies related to bile acid homeostasis, drug development, and metabolic diseases.
Frequently Asked Questions (FAQs)
Q1: What is the primary phenotype observed in ASBT knockout mice?
A1: The primary and most consistent phenotype in ASBT knockout (ASBT-/-) mice is bile acid malabsorption . This leads to a significant increase in fecal bile acid excretion, often 5- to 20-times higher than in wild-type (WT) mice.[1] Consequently, the total bile acid pool size is dramatically reduced, typically by about 80%.[1]
Q2: How does the liver compensate for the loss of intestinal bile acid reabsorption?
A2: The liver compensates for the massive loss of bile acids in the feces by upregulating the synthesis of new bile acids. This is primarily achieved through the increased expression of key enzymes in the bile acid synthesis pathway. Notably, the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway, is significantly elevated.[2][3] Increased expression of CYP7B1 and CYP27A1, involved in the alternative pathway, has also been reported, particularly in neonatal ASBT-/- mice.[2][3]
Q3: Are there compensatory intestinal transporters that take over bile acid uptake in the absence of ASBT?
A3: Currently, there is no direct evidence to suggest a significant upregulation of other known intestinal apical bile acid transporters to compensate for the loss of ASBT. While passive diffusion of unconjugated bile acids can occur along the intestine, it is insufficient to make up for the loss of active transport via ASBT.[4] Studies in Mrp3-/- mice have shown no compensatory changes in the intestinal expression of ASBT, Ostα, or Ostβ, suggesting a lack of reciprocal regulation among these transporters.[5] The primary compensatory responses are seen in the liver (increased synthesis) and potentially the kidney, rather than through alternative intestinal uptake transporters.
Q4: What changes are observed in the composition of the bile acid pool in ASBT-/- mice?
A4: The composition of the bile acid pool is significantly altered. Due to the interrupted enterohepatic circulation, primary bile acids synthesized in the liver are rapidly lost in the feces. This leads to an enrichment of secondary bile acids in the remaining small bile acid pool. Secondary bile acids are metabolites of primary bile acids produced by the gut microbiota.[1]
Q5: Does the kidney play a role in compensating for the lack of intestinal ASBT?
A5: Yes, the kidney can play a role, particularly under conditions of cholestasis. ASBT is also expressed in the proximal tubules of the kidney, where it reabsorbs bile acids from the urine. In systemic ASBT knockout models subjected to bile duct ligation (a model of obstructive cholestasis), there is a marked increase in urinary bile acid excretion, which helps to reduce the toxic accumulation of bile acids in the liver and serum.[6] This suggests that in certain pathological states, renal excretion becomes a more prominent pathway for bile acid elimination in the absence of functional ASBT.
Troubleshooting Guide
Issue 1: Unexpectedly low levels of hepatic CYP7A1 expression in ASBT-/- mice.
-
Possible Cause: Dysregulation of the Farnesoid X Receptor (FXR) - Fibroblast Growth Factor 15 (FGF15) signaling axis. While typically ASBT knockout leads to reduced ileal FGF15 and subsequent upregulation of hepatic CYP7A1, experimental conditions or genetic background could alter this response. In contrast to ASBT-/- mice, Ostα-/- mice (lacking the basolateral bile acid transporter) exhibit a paradoxical decrease in CYP7A1 expression due to elevated total ileal FGF15 expression.[7]
-
Troubleshooting Steps:
-
Verify Genotype: Confirm the ASBT knockout genotype of your mouse colony.
-
Measure Ileal FGF15: Quantify FGF15 mRNA and protein levels in the ileum to assess the status of the gut-liver signaling axis.
-
Assess Hepatic FXR/SHP Expression: Measure the expression of hepatic FXR and its target gene, Small Heterodimer Partner (SHP), to determine if the signaling pathway is intact in the liver.
-
Analyze Bile Acid Composition: A significant shift in the composition of the bile acid pool towards more potent FXR agonists could theoretically lead to increased FGF15, although this is not the typical phenotype.
-
Issue 2: High variability in fecal bile acid excretion among ASBT-/- mice.
-
Possible Cause 1: Incomplete feces collection. Fecal output can be variable, and incomplete collection over a 24- or 48-hour period can lead to significant variations in the measured bile acid excretion.
-
Troubleshooting Steps:
-
Standardize Collection Period: Use a consistent and sufficiently long collection period (e.g., 24 or 48 hours) for all animals.
-
Individual Housing: House mice individually in metabolic cages during the collection period to prevent cross-contamination and ensure all feces from a single animal are collected.
-
Normalize to Fecal Weight: Normalize the amount of excreted bile acids to the dry weight of the collected feces to account for variations in fecal output.
-
-
Possible Cause 2: Differences in gut microbiota. The gut microbiota plays a crucial role in modifying bile acids. Variations in the microbial composition between individual mice could influence the types and quantities of bile acids excreted.
-
Troubleshooting Steps:
-
Co-housing: Co-house experimental animals to normalize gut microbiota as much as possible.
-
Microbiota Analysis: If variability persists, consider performing 16S rRNA sequencing of fecal samples to identify potential differences in the gut microbial communities.
-
Issue 3: Difficulty in detecting compensatory intestinal transporters.
-
Possible Cause: As mentioned in the FAQs, there is limited evidence for the upregulation of other intestinal bile acid transporters. Your inability to detect them may reflect the biological reality rather than a technical issue.
-
Troubleshooting Steps:
-
Focus on Known Compensatory Mechanisms: Direct your experimental focus towards the well-established compensatory mechanisms, such as increased hepatic bile acid synthesis (CYP7A1 expression) and altered bile acid pool composition.
-
Use a Multi-pronged Approach: If you still wish to investigate potential intestinal transporters, use a combination of techniques such as quantitative PCR (qPCR) for mRNA expression, Western blotting for protein levels, and immunohistochemistry for localization.
-
Consider Functional Assays: Employ functional assays like in situ intestinal perfusion to assess overall bile acid absorption capacity, which may reveal subtle changes not apparent at the molecular level.
-
Data Presentation
Table 1: Summary of Quantitative Changes in ASBT Knockout Mice Compared to Wild-Type Mice
| Parameter | Direction of Change | Magnitude of Change | Tissue/Sample | Reference(s) |
| Total Bile Acid Pool Size | Decrease | ~80% reduction | Whole Body | [1] |
| Fecal Bile Acid Excretion | Increase | 5- to 20-fold increase | Feces | [1] |
| Hepatic CYP7A1 mRNA Expression | Increase | Significant upregulation | Liver | [2][3] |
| Serum Bile Acid Concentration | Decrease | 3.5-fold decrease (neonatal) | Serum | [2] |
| Ileal FGF15 mRNA Expression | Decrease | Significant reduction | Ileum | [7] |
Experimental Protocols
Protocol 1: Quantification of Bile Acid Profile by UPLC-MS/MS
This protocol provides a general framework for the analysis of bile acids in various biological matrices.
-
Sample Preparation:
-
Serum/Plasma: To 50 µL of serum or plasma, add 100 µL of ice-cold methanol containing a mixture of deuterated bile acid internal standards. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
-
Feces: Lyophilize fecal samples to determine the dry weight. Homogenize a known weight of dried feces in 75% ethanol. Centrifuge and collect the supernatant. Repeat the extraction twice and pool the supernatants. Evaporate the solvent and reconstitute the residue in a known volume of methanol/water (1:1).
-
Tissues (Liver, Intestine): Homogenize a known weight of tissue in ice-cold methanol. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column (e.g., Acquity UPLC BEH C18) with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each bile acid and internal standard.
-
-
Data Analysis:
-
Quantify the concentration of each bile acid by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Normalize the results to the initial sample volume or weight.
-
Protocol 2: Western Blotting for Intestinal Transporters (MRP2, MRP3, OSTα)
-
Membrane Protein Extraction from Intestinal Tissue:
-
Excise the desired intestinal segment (e.g., ileum) and flush with ice-cold PBS containing protease inhibitors.
-
Scrape the mucosa and homogenize in a lysis buffer suitable for membrane proteins (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Perform a series of centrifugation steps to enrich for the membrane fraction. A high-speed ultracentrifugation step (e.g., 100,000 x g) is often required to pellet the membranes.
-
-
SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of the membrane fraction using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against the transporter of interest (e.g., anti-MRP2, anti-MRP3, anti-OSTα) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the signal to a loading control protein (e.g., Na+/K+-ATPase for membrane proteins).
-
Visualizations
References
- 1. Gut microbiota inhibit Asbt-dependent intestinal bile acid reabsorption via Gata4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASBT governs neonatal bile acid homeostasis early in life despite its strong ileal repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASBT governs neonatal bile acid homeostasis early in life despite its strong ileal repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Roles of ileal ASBT and OSTα-OSTβ in regulating bile acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ASBT Inhibitor Assays for Accurate Ki Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibition assays. Our goal is to help you optimize inhibitor concentrations and experimental conditions to ensure the accurate determination of the inhibitor constant (Ki).
Frequently Asked Questions (FAQs)
Q1: What is the recommended range of inhibitor concentrations to use for an initial Ki determination experiment?
A1: For accurate Ki measurement, it is recommended to use an inhibitor concentration range from 0 up to the estimated Ki value, with at least five data points.[1] If the approximate Ki is unknown, a broader range should be used in initial screening experiments.
Q2: How should I select inhibitor concentrations for initial screening if I have no prior knowledge of the compound's potency?
A2: For initial screening, a single inhibitor concentration can be used to estimate the Ki. A common starting point is to use a concentration that is a multiple of the substrate's Michaelis-Menten constant (Km) or transport affinity constant (Kt). For potent inhibitors (Ki < 20xKt), a screening concentration of 10-fold the substrate affinity (10xKt) is suggested. For non-potent inhibitors (Ki > 20xKt), a screening concentration of 100-fold the substrate affinity (100xKt) can provide an accurate estimation.[1]
Q3: How does the substrate concentration affect the determination of IC50 and Ki values?
A3: The concentration of the substrate (e.g., radiolabeled taurocholic acid) directly influences the IC50 value in competitive inhibition studies.[2] To obtain an accurate Ki value, it is crucial to use a substrate concentration at or below its Km for the transporter.[2][3] Using a substrate concentration significantly higher than the Km can lead to an overestimation of the IC50 and subsequently an inaccurate Ki.
Q4: My IC50 value for a known ASBT inhibitor is different from the literature value. What are the potential causes?
A4: Discrepancies in IC50 values can arise from several differences in experimental setup:
-
Cell Line and Transporter Expression: The level of ASBT expression in your chosen cell line can significantly impact the apparent IC50.[2] It is important to use a validated cell line with stable transporter expression.
-
Substrate Concentration: As mentioned in Q3, the substrate concentration used will influence the IC50 value.[2]
-
Incubation Time: The duration of incubation with the inhibitor and the substrate can affect the measured inhibition.[2]
-
Assay Buffer Composition: The pH and ionic strength of the assay buffer can influence both transporter function and compound activity.[2]
Q5: What is the difference between IC50 and Ki, and how can I convert IC50 to Ki?
A5: The IC50 is the concentration of an inhibitor that reduces the rate of an enzyme-catalyzed reaction by 50% under specific experimental conditions. The Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration for competitive inhibitors.[4]
For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate.
-
Km is the Michaelis-Menten constant of the substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Pipetting errors. Edge effects in the microplate. Inconsistent cell seeding. | Calibrate pipettes regularly and use appropriate sizes. Avoid using the outer wells of the plate; fill them with buffer to create a humidity barrier.[2] Ensure a uniform cell monolayer by optimizing seeding density and technique. |
| Low signal or weak inhibition | Inhibitor concentration is too low. Degraded inhibitor or substrate. Low transporter expression in cells. Insufficient incubation time. | Test a wider and higher range of inhibitor concentrations. Prepare fresh stock solutions of the inhibitor and substrate.[2] Verify the expression level of ASBT in your cell line. Optimize the incubation time for the inhibitor and substrate.[2] |
| High background signal | Non-specific binding of the substrate or inhibitor. Cross-reactivity of detection reagents. | Optimize washing steps to remove unbound reagents. Use a blocking agent if applicable. Test for cross-reactivity of your detection system.[5] |
| Inconsistent results between experiments | Variation in experimental conditions (e.g., temperature, incubation time). Different lots of reagents (cells, substrate, inhibitor). | Standardize all experimental parameters and document them carefully.[5] Use the same lot of critical reagents for a set of experiments whenever possible.[5] |
| Precipitation of the inhibitor in the assay buffer | Poor solubility of the test compound. | Check the aqueous solubility of your inhibitor at the concentrations being tested.[2] Consider using a co-solvent (e.g., DMSO) at a final concentration that does not affect transporter activity. |
Experimental Protocols
Protocol 1: In Vitro ASBT Inhibition Assay Using Stably Transfected Cells
This protocol outlines a method to determine the IC50 and subsequently the Ki of a test compound on the apical sodium-dependent bile acid transporter (ASBT).
1. Cell Culture:
-
Culture a suitable cell line (e.g., MDCK-II or HEK293) stably expressing human ASBT in the appropriate growth medium.
-
Seed the cells onto 24- or 96-well plates and grow until a confluent monolayer is formed.
2. Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.[2]
-
Prepare serial dilutions of the test inhibitor in HBSS. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the inhibitor wells) and a positive control inhibitor (e.g., a known ASBT inhibitor).
-
Pre-incubate the cells with the inhibitor dilutions and controls for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of a radiolabeled ASBT substrate (e.g., [3H]-taurocholic acid) at or below its Km, along with the corresponding inhibitor concentration.
-
Incubate for a short, defined period (e.g., 2-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Determine the amount of radiolabeled substrate taken up by the cells using liquid scintillation counting.
-
Measure the protein concentration in each well to normalize the uptake data.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if the inhibition is competitive.
Visualizations
References
- 1. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Untitled Document [ucl.ac.uk]
- 4. The relevance of Ki calculation for bi-substrate enzymes illustrated by kinetic evaluation of a novel lysine (K) acetyltransferase 8 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
improving the in vitro-in vivo correlation for ASBT-targeted prodrugs
Welcome to the technical support center for researchers developing Apical Sodium-dependent Bile Acid Transporter (ASBT)-targeted prodrugs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the in vitro-in vivo correlation (IVIVC) of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for targeting ASBT with prodrugs?
A1: The primary rationale is to leverage the high expression and capacity of ASBT in the terminal ileum for targeted drug delivery.[1][2] This strategy can enhance the oral bioavailability of drugs with poor intestinal permeability.[2] Additionally, by hijacking the enterohepatic circulation of bile acids, this approach can be used to achieve sustained systemic drug concentrations and potentially prolong the drug's therapeutic effect.[3]
Q2: What are the critical initial in vitro assays for characterizing an ASBT-targeted prodrug?
A2: The two most critical initial assays are:
-
ASBT Inhibition Assay (K
iDetermination): This measures the binding affinity of the prodrug to the ASBT transporter by assessing its ability to inhibit the uptake of a known substrate, like radiolabeled taurocholate.[3] -
ASBT Substrate Uptake Assay (K
tand JmaxDetermination): This confirms that the prodrug is not just an inhibitor but is actively transported by ASBT. It measures the concentration-dependent uptake of the prodrug into cells expressing ASBT.[3]
Q3: Which cell lines are most commonly used for in vitro ASBT studies?
A3: Stably transfected cell lines are standard. The most common model is Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human ASBT gene (hASBT-MDCK).[3][4] Caco-2 cells, which endogenously express some transporters, are also used, particularly for evaluating intestinal permeability and the interplay with efflux transporters.[3][5] More advanced models like human intestinal organoids are emerging to better replicate regional intestinal differences.[6]
Q4: How does the chemical structure of the bile acid conjugate affect ASBT recognition?
A4: ASBT recognition is sensitive to the structure of the conjugate. Key factors include:
-
Charge: A negative charge, typically from a carboxyl or sulfate group, is critical for substrate translocation.[3]
-
Steric and Hydrophobic Features: The overall shape and hydrophobicity of the molecule strongly influence its interaction with the transporter.[7]
-
Linker: The linker connecting the drug to the bile acid can impact binding affinity and enzymatic stability. Lysine is sometimes used as it provides a natural amino acid linkage and maintains a necessary negative charge.[3]
Q5: What is enterohepatic circulation and why is it important for ASBT-targeted prodrugs?
A5: Enterohepatic circulation is a highly efficient process where bile acids are absorbed in the terminal ileum by ASBT, transported to the liver, and re-secreted into the bile.[1][3] For an ASBT-targeted prodrug, this pathway offers the potential for repeated cycles of absorption, leading to sustained drug release and a prolonged pharmacokinetic profile, provided the prodrug is slowly hydrolyzed back to the parent drug during this circulation.[3]
Troubleshooting Poor In Vitro-In Vivo Correlation (IVIVC)
A common challenge is observing promising in vitro results (e.g., high ASBT affinity and uptake) that do not translate into the expected in vivo pharmacokinetic profile. The following guide addresses specific discrepancies.
Problem 1: High in vitro ASBT uptake, but low oral bioavailability in vivo.
| Potential Cause | Troubleshooting Steps & Rationale |
| 1. Rapid Pre-systemic Metabolism | Conduct stability studies in Caco-2, intestinal, and liver homogenates (or microsomes).[3][4] If the prodrug is rapidly hydrolyzed before or during absorption, the parent drug may be released prematurely and subject to first-pass metabolism.[8][9] |
| 2. Efflux by Other Transporters | Perform bi-directional transport assays across Caco-2 or MDCK monolayers. A higher basolateral-to-apical transport than apical-to-basolateral suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[5][10] |
| 3. Low Passive Permeability | If ASBT becomes saturated at therapeutic doses, passive permeability becomes a limiting factor for absorption.[2][11] Evaluate the passive permeability of the prodrug in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cells with ASBT inhibited. |
| 4. Interspecies Differences | The affinity and capacity of ASBT can differ between species (e.g., rat vs. human). Ensure that the in vitro model (e.g., hASBT-MDCK) is relevant to the in vivo animal model being used. Lack of correlation can arise from these differences.[12] |
Problem 2: Prodrug is stable in vitro but shows a "burst release" of the parent drug in vivo.
| Potential Cause | Troubleshooting Steps & Rationale |
| 1. Unanticipated Enzymatic Hydrolysis | The enzymatic environment in vivo is more complex than in homogenates.[13] Consider the role of brush border enzymes or plasma esterases that may not be fully represented in standard in vitro stability assays.[13][14] |
| 2. Gut Microbiota Metabolism | The gut microbiota can metabolize drugs and prodrugs. Evaluate the stability of the prodrug in the presence of fecal homogenates or specific bacterial strains found in the ileum. |
Problem 3: Variable and inconsistent oral absorption in vivo.
| Potential Cause | Troubleshooting Steps & Rationale |
| 1. Saturation of ASBT | ASBT is a high-affinity, high-capacity transporter, but it is saturable.[11] If the administered dose is too high, the transporter may become saturated, leading to non-linear and variable absorption.[8] Perform dose-ranging pharmacokinetic studies in animals to check for dose proportionality. |
| 2. Food Effects | The presence of food can alter bile acid concentrations in the gut, potentially leading to competition for ASBT binding. Conduct in vivo studies in both fasted and fed states to assess the impact of food on prodrug absorption. |
| 3. Formulation Issues | Poor solubility or dissolution of the prodrug in the intestinal fluid can be a rate-limiting step.[15] Characterize the physicochemical properties of the prodrug and develop a formulation that ensures it is available for uptake at the terminal ileum. |
Visualized Workflows and Processes
Caption: Experimental workflow for the development and evaluation of ASBT-targeted prodrugs.
Caption: The process of enterohepatic circulation for an ASBT-targeted prodrug.
Quantitative Data Summary
The following table summarizes in vitro kinetic parameters for two example ASBT-targeted prodrugs from a published study to illustrate typical data points.[3]
| Prodrug Conjugate | K | K | normJ | P |
| CDCA-lysine-niacin | 12.9 (±2.6) | 8.22 (±3.63) | 0.0917 (±0.0102) | 0.367 (±0.023) |
| CDCA-lysine-ketoprofen | Not Reported | 50.8 (±12.1) | 1.58 (±0.25) | Not Reported |
| Data from Zheng et al., 2010.[3] |
-
K
i: Inhibition constant, a measure of binding affinity. Lower is better. -
K
t: Transport affinity constant (Michaelis-Menten constant). Lower indicates higher affinity. -
normJ
max: Normalized maximum transport rate relative to taurocholate. -
P
p: Passive permeability coefficient.
Key Experimental Protocols
1. Protocol: ASBT Inhibition of Taurocholate Uptake
-
Objective: To determine the binding affinity (K
i) of the test prodrug for ASBT. -
Methodology:
-
Cell Culture: Seed hASBT-MDCK cells in 24-well plates and grow to confluency.
-
Preparation: Wash cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with appropriate buffering).
-
Inhibition: Add transport buffer containing a fixed concentration of [³H]-taurocholate (e.g., 2.5 μM) and varying concentrations of the test prodrug (e.g., 1–100 μM).[3]
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 10 minutes) to measure the initial uptake rate.[3]
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the monolayers three times with ice-cold transport buffer.
-
Lysis & Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage inhibition of [³H]-taurocholate uptake against the concentration of the test prodrug to calculate the IC₅₀, from which the K
ican be determined.
-
2. Protocol: Prodrug Uptake into ASBT-Expressing Cells
-
Objective: To determine if the prodrug is a substrate for ASBT and to characterize its transport kinetics (K
t, Jmax). -
Methodology:
-
Cell Culture: Seed hASBT-MDCK cells and control (mock-transfected) MDCK cells in 24-well plates and grow to confluency.
-
Preparation: Wash cell monolayers twice with pre-warmed transport buffer.
-
Uptake: Add transport buffer containing varying concentrations of the test prodrug to both hASBT-MDCK and mock-MDCK cells.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the uptake by aspirating the solution and washing with ice-cold buffer.
-
Lysis & Measurement: Lyse the cells and quantify the intracellular concentration of the prodrug using a validated analytical method (e.g., LC-MS/MS).
-
Analysis: Subtract the uptake in mock-MDCK cells (non-specific uptake and passive diffusion) from the uptake in hASBT-MDCK cells to determine the specific ASBT-mediated transport. Plot the rate of specific transport against the prodrug concentration and fit the data to the Michaelis-Menten equation to determine K
tand Jmax.
-
3. Protocol: Prodrug Stability in Caco-2 and Liver Homogenates
-
Objective: To evaluate the rate of enzymatic hydrolysis of the prodrug to the parent drug.
-
Methodology:
-
Homogenate Preparation: Prepare S9 fractions or homogenates from Caco-2 cells or liver tissue according to standard procedures. Determine the total protein concentration.
-
Reaction Mixture: In a microcentrifuge tube, combine the homogenate with a buffer solution (e.g., phosphate buffer).
-
Initiation: Add the test prodrug at a known concentration (e.g., 1 μM and 5 μM) to the reaction mixture.[3]
-
Incubation: Incubate the mixture in a shaking water bath at 37°C.
-
Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and immediately add a stop solution (e.g., ice-cold acetonitrile) to precipitate proteins and terminate the reaction.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
-
Calculation: Determine the half-life (t₁/₂) and the rate of conversion of the prodrug. For example, results can be expressed as the percentage of parent drug released over a specific time.[3]
-
References
- 1. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apical sodium dependent bile acid transporter (ASBT, SLC10A2): a potential prodrug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Gastrointestinal Complex in Vitro Model for ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [archive.hshsl.umaryland.edu]
- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The roles of P-glycoprotein and intracellular metabolism in the intestinal absorption of methadone: in vitro studies using the rat everted intestinal sac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Substrate Specificity of a Novel ASBT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT), plays a crucial role in the enterohepatic circulation of bile acids. Its inhibition presents a promising therapeutic strategy for various conditions, including chronic idiopathic constipation, non-alcoholic fatty liver disease, and cholestatic liver diseases. This guide provides a comparative analysis of a newly identified ASBT inhibitor, SC-435, against established alternatives such as elobixibat, odevixibat, and maralixibat. The objective is to offer a clear, data-driven comparison of their potency and selectivity, supported by detailed experimental protocols.
Comparative Analysis of ASBT Inhibitor Potency
The potency of an inhibitor is a critical measure of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target protein by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for SC-435 and its comparators against the human ASBT.
| Inhibitor | IC50 (nM) for human ASBT | Reference |
| SC-435 | 1.5 | [1] |
| Odevixibat (A4250) | 0.16 | [2] |
| Elobixibat (A3309) | 0.53 | [3][4] |
| Maralixibat (LUM001) | 0.28 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell line and substrate used. The data presented here are compiled from various sources and should be considered for comparative purposes.
Substrate Specificity and Selectivity
An ideal ASBT inhibitor should exhibit high selectivity for its target transporter over other related transporters to minimize off-target effects. A key transporter for assessing selectivity is the hepatic Na+/taurocholate cotransporting polypeptide (NTCP), which is also involved in bile acid transport.
-
Elobixibat has demonstrated high selectivity for ASBT, with an IC50 for the human liver basolateral sodium/bile acid co-transporter (NTCP) of 0.24 µM, making its inhibition of ASBT approximately 400-fold higher[3].
-
Maralixibat , at a concentration of 50µM, produced only a 5% inhibition of liver sodium taurocholate cotransporting polypeptide (NTCP) activity, indicating significant selectivity for ASBT[5].
-
While a direct IC50 value for SC-435 against NTCP was not found in the reviewed literature, its potent inhibition of ASBT at a low nanomolar concentration suggests a high degree of target specificity[1]. Similarly, odevixibat is recognized as a selective ASBT inhibitor[6].
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are methodologies for key experiments in the validation of ASBT inhibitors.
In Vitro ASBT Inhibition Assay
This assay is fundamental for determining the IC50 of a potential inhibitor.
Objective: To quantify the inhibitory potency of a test compound on ASBT-mediated bile acid uptake in a cell-based model.
Cell Model: Madin-Darby Canine Kidney (MDCK-II) cells stably transfected with the human ASBT gene are a suitable model[7]. Alternatively, Human Embryonic Kidney 293 (HEK293) cells can be used[3].
Protocol:
-
Cell Culture and Plating: Culture the ASBT-transfected MDCK-II cells in a suitable medium (e.g., Eagle's Minimum Essential Medium with supplements) and seed them onto 96-well filter plates. Allow the cells to grow and form a confluent monolayer, which typically takes 3 to 7 days. The integrity of the monolayer can be assessed by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Solutions:
-
Prepare a stock solution of the test inhibitor (e.g., SC-435) in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the inhibitor in a transport buffer (e.g., Hank's Balanced Salt Solution).
-
Prepare a solution of a radiolabeled ASBT substrate, such as [14C]taurocholate, in the transport buffer.
-
-
Inhibition Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the different concentrations of the test inhibitor to the apical side of the monolayers and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled substrate solution to the apical wells.
-
Incubate for a specific time (e.g., 10-60 minutes) at 37°C.
-
Stop the uptake by aspirating the substrate solution and washing the monolayers with ice-cold transport buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Assay (ASBT vs. NTCP)
Objective: To compare the inhibitory activity of a compound against ASBT and the related transporter NTCP.
Protocol:
This assay follows the same principles as the ASBT inhibition assay but utilizes a cell line expressing the human NTCP transporter. The IC50 values obtained for both transporters are then compared to determine the selectivity ratio.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of ASBT inhibition is crucial for drug development. The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: ASBT-FXR-FGF19 signaling pathway in enterohepatic circulation.
Caption: Experimental workflow for IC50 determination of an ASBT inhibitor.
Conclusion
The validation of a newly identified ASBT inhibitor requires a systematic comparison with existing alternatives. Based on the available in vitro data, SC-435 is a potent ASBT inhibitor with an IC50 in the low nanomolar range, comparable to other potent inhibitors like odevixibat, elobixibat, and maralixibat. While further studies are needed to fully characterize its selectivity profile, the initial data suggests it is a promising candidate for further development. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own comparative studies and to better understand the mechanism of action of this class of inhibitors.
References
- 1. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elobixibat | TargetMol [targetmol.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioivt.com [bioivt.com]
A Comparative Guide to the Transport Kinetics of Bile Acids by NTCP and OATPs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transport kinetics of bile acids by the Na+-Taurocholate Cotransporting Polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs). The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in drug metabolism, toxicology, and liver physiology.
Introduction
The hepatic uptake of bile acids from portal blood is a critical step in their enterohepatic circulation. This process is primarily mediated by two major families of solute carriers located on the basolateral membrane of hepatocytes: the Na+-Taurocholate Cotransporting Polypeptide (NTCP, encoded by the SLC10A1 gene) and the Organic Anion Transporting Polypeptides (OATPs, encoded by SLCO genes). While both are crucial for clearing bile acids from the bloodstream, they exhibit distinct kinetic properties and substrate specificities. Understanding these differences is paramount for predicting drug-bile acid interactions and elucidating the pathophysiology of cholestatic liver diseases.
NTCP is a sodium-dependent transporter, leveraging the sodium gradient to drive the uptake of conjugated bile acids.[1] In contrast, OATPs are sodium-independent transporters with a broader substrate specificity that includes both conjugated and unconjugated bile acids, as well as a wide array of xenobiotics.[2][3] In humans, NTCP is considered the predominant transporter for conjugated bile acids, while OATPs, particularly OATP1B1 and OATP1B3, also play a significant role.[4]
This guide presents a detailed comparison of the transport kinetics, specifically the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax), of various bile acids for human NTCP and key OATP isoforms.
Comparative Transport Kinetics of Bile Acids
The following tables summarize the experimentally determined Km and Vmax values for the transport of various bile acids by human NTCP and OATP isoforms. These values are essential for understanding the affinity and capacity of each transporter for its substrates. A lower Km value indicates a higher affinity of the transporter for the bile acid, while the Vmax represents the maximum rate of transport at saturating substrate concentrations.
Table 1: Transport Kinetics of Bile Acids by Human NTCP (SLC10A1)
| Bile Acid | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |
| Taurocholic acid (TCA) | CHO cells | 6.44 ± 3.83 | Not Reported | [5][6] |
| Glycocholic acid (GCA) | Not Reported | Not Reported | Not Reported | |
| Taurochenodeoxycholic acid (TCDCA) | Not Reported | Not Reported | Not Reported | |
| Glycochenodeoxycholic acid (GCDCA) | CHO cells | 0.569 ± 0.318 | Not Reported | [5][6] |
| Taurodeoxycholic acid (TDCA) | Not Reported | Not Reported | Not Reported | |
| Glycodeoxycholic acid (GDCA) | Not Reported | Not Reported | Not Reported | |
| Cholic acid (CA) | Not Reported | Not Reported | Not Reported | |
| Chenodeoxycholic acid (CDCA) | CHO cells | Not Transported | Not Transported | [5][6] |
| Deoxycholic acid (DCA) | Not Reported | Not Reported | Not Reported | |
| 3-sulfo-glycolithocholate (3S-GLC) | CHO cells | 3.78 ± 1.17 | Not Reported | [5][6] |
Table 2: Transport Kinetics of Bile Acids by Human OATP1B1 (SLCO1B1)
| Bile Acid | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |
| Taurocholic acid (TCA) | HEK293 cells | 10.6 ± 0.3 | Not Reported | [2] |
| Glycocholic acid (GCA) | HEK293 cells | 14.7 ± 2.7 | Not Reported | [2] |
| Taurochenodeoxycholic acid (TCDCA) | HEK293 cells | 2.9 ± 0.4 | Not Reported | [2] |
| Glycochenodeoxycholic acid (GCDCA) | HEK293 cells | 9.6 ± 1.9 | Not Reported | [2] |
| Taurodeoxycholic acid (TDCA) | HEK293 cells | 13.6 ± 2.5 | Not Reported | [2] |
| Glycodeoxycholic acid (GDCA) | HEK293 cells | 4.6 ± 0.3 | Not Reported | [2] |
| Cholic acid (CA) | HEK293 cells | 47.1 ± 0.6 | Not Reported | [2][3] |
| Glycolithocholic acid sulfate (GLCAS) | HEK293 cells | 0.74 ± 0.05 | 15.9 ± 0.4 | [2] |
| Taurolithocholic acid sulfate (TLCAS) | HEK293 cells | 0.84 ± 0.07 | 16.5 ± 0.7 | [2] |
| 3-sulfo-glycolithocholate (3S-GLC) | HEK293 cells | 0.708 ± 0.125 | Not Reported | [7][8] |
| 3-sulfo-chenodeoxycholate (3S-CDC) | HEK293 cells | Not Reported | 158 ± 87.3 | [7][8] |
Table 3: Transport Kinetics of Bile Acids by Human OATP1B3 (SLCO1B3)
| Bile Acid | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |
| Taurocholic acid (TCA) | HEK293 cells | 9.5 ± 0.9 | Not Reported | [2] |
| Glycocholic acid (GCA) | HEK293 cells | 15.3 ± 1.5 | Not Reported | [2] |
| Taurochenodeoxycholic acid (TCDCA) | HEK293 cells | 1.5 ± 0.2 | Not Reported | [2] |
| Glycochenodeoxycholic acid (GCDCA) | HEK293 cells | 2.4 ± 0.1 | Not Reported | [2] |
| Taurodeoxycholic acid (TDCA) | HEK293 cells | 2.4 ± 0.1 | Not Reported | [2] |
| Glycodeoxycholic acid (GDCA) | HEK293 cells | 5.6 ± 0.6 | Not Reported | [2] |
| Cholic acid (CA) | HEK293 cells | 42.2 ± 0.9 | Not Reported | [2][3] |
| Glycolithocholic acid sulfate (GLCAS) | HEK293 cells | 0.52 ± 0.04 | 15.1 ± 0.6 | [2] |
| Taurolithocholic acid sulfate (TLCAS) | HEK293 cells | 0.47 ± 0.09 | 10.1 ± 0.8 | [2] |
Table 4: Transport Kinetics of Bile Acids by Human OATP1A2 and OATP2B1
| Transporter | Bile Acid | Experimental System | Km (µM) | Vmax | Reference(s) |
| OATP1A2 (SLCO1A2) | Taurocholic acid (TCA) | Not Reported | Not Reported | Not Reported | [9] |
| Estrone-3-sulfate | Not Reported | Not Reported | Not Reported | [9] | |
| OATP2B1 (SLCO2B1) | Estrone-3-sulfate | HEK293 cells | Not Determined | Not Determined | [10] |
| Rosuvastatin | HEK293 cells | Not Determined | Not Determined | [10] |
Experimental Protocols
The determination of bile acid transport kinetics is typically performed using in vitro systems, such as mammalian cell lines (e.g., HEK293, CHO) stably or transiently overexpressing the transporter of interest. The following is a generalized protocol for a radiolabeled bile acid uptake assay.
1. Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
For transient transfection, seed cells in multi-well plates to achieve 70-90% confluency on the day of transfection.
-
Transfect cells with a plasmid vector containing the cDNA of the human NTCP or OATP isoform using a suitable transfection reagent. A control group should be transfected with an empty vector (mock).
-
For stable cell lines, cells are selected using an appropriate antibiotic, and transporter expression is confirmed by methods such as qPCR or western blotting.
2. Radiolabeled Bile Acid Uptake Assay:
-
24-48 hours post-transfection, wash the cells with pre-warmed Krebs-Henseleit (KH) buffer (pH 7.4). For NTCP, a sodium-containing buffer is used, while for OATPs, a sodium-free buffer (e.g., choline-based) can be used as a control.
-
Pre-incubate the cells in the appropriate buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the buffer containing a range of concentrations of the radiolabeled bile acid (e.g., [3H]taurocholic acid) and a non-radiolabeled bile acid.
-
Incubate for a predetermined time (typically 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Determine the amount of radioactivity in the cell lysate using a liquid scintillation counter.
-
Measure the total protein concentration in each well using a standard protein assay (e.g., BCA assay).
3. Data Analysis:
-
Calculate the rate of uptake (in pmol/mg protein/min).
-
Subtract the uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the transporter-specific uptake.
-
Plot the transporter-specific uptake rate against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using linear transformations such as the Lineweaver-Burk or Eadie-Hofstee plots.[11][12][13][14][15]
Visualizations
Caption: Workflow for determining bile acid transport kinetics.
References
- 1. Identification and characterization of endogenous biomarkers for hepatic vectorial transport (OATP1B3-P-gp) function using metabolomics with serum pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Anion Transporting Polypeptide (OATP) 1B3 is a Significant Transporter for Hepatic Uptake of Conjugated Bile Acids in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Human OATP1B1 (SLCO1B1) transports sulfated bile acids and bile salts with particular efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacogenetics of the organic anion transporting polypeptide 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Anion Transporting Polypeptide 2B1 (OATP2B1) Genetic Variants: In Vitro Functional Characterization and Association With Circulating Concentrations of Endogenous Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 12. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
In Vitro vs. In Vivo Correlation of ASBT Inhibitor Efficacy in Cholestasis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of apical sodium-dependent bile acid transporter (ASBT) inhibitors represents a promising therapeutic strategy for cholestatic liver diseases. By blocking the reabsorption of bile acids in the terminal ileum, these inhibitors interrupt the enterohepatic circulation, leading to increased fecal bile acid excretion and a reduction in the total bile acid pool, thereby alleviating liver injury. This guide provides a comprehensive comparison of the in vitro potency and in vivo efficacy of several key ASBT inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Data Presentation: In Vitro Potency vs. In Vivo Efficacy of ASBT Inhibitors
The following tables summarize the quantitative data for various ASBT inhibitors, correlating their in vitro inhibitory concentrations (IC50) with their observed efficacy in established murine models of cholestasis: the multidrug resistance protein 2 knockout (mdr2-/-) mouse, a model for progressive familial intrahepatic cholestasis, and the bile duct ligation (BDL) model, which mimics obstructive cholestasis.
| ASBT Inhibitor | In Vitro IC50 (nM) | Animal Model | Dosage | Key In Vivo Efficacy Results |
| SC-435 | 1.5 (human ASBT)[1] | mdr2-/- mice | 11 mg/kg/day in diet | - >98% reduction in serum bile acids- 86% decrease in plasma ALT- 55% decrease in serum ALP- Attenuated hepatic inflammation and fibrosis[1] |
| A3907 | human ASBT: Not explicitly stated, but described as potent and selective[2][3][4] | mdr2-/- mice | 3, 10, 30 mg/kg/day (oral gavage) | - Dose-dependent reduction in plasma ALT, AST, and ALP- Decreased liver-to-body weight ratio[2] |
| BDL mice | 3, 10, 30 mg/kg/day (oral gavage) | - Increased urinary bile acid elimination- Reduced serum bile acid levels- Improved markers of liver injury[2][3] | ||
| Elobixibat (A3309) | 0.53 (human ASBT)[5][6] | Not explicitly detailed in the context of cholestasis models in the provided search results. Primarily studied for chronic idiopathic constipation.[5][6][7][8][9] | - | - |
| Odevixibat (A4250) | Not explicitly stated, but described as a selective inhibitor.[10][11][12] | mdr2-/- mice | Not explicitly stated. | - Reduced serum bile acids- Improved cholestatic liver disease[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summarized protocols for key in vitro and in vivo assays.
In Vitro ASBT Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against ASBT.
-
Cell Culture: Stably transfect a suitable mammalian cell line (e.g., CHO-K1, HEK293) with the human or mouse ASBT gene.[2] Culture the cells to confluence in appropriate media.
-
Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of the test ASBT inhibitor for a specified time (e.g., 10-30 minutes) at 37°C.
-
Add a radiolabeled bile acid substrate, typically [3H]-taurocholic acid, at a concentration near its Michaelis-Menten constant (Km) to the incubation medium.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of taurocholate uptake at each inhibitor concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Cholestasis Models
1. Bile Duct Ligation (BDL) Model
This surgical model induces obstructive cholestasis and is widely used to study cholestatic liver injury and fibrosis.[13][14][15][16][17]
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissues.
-
Double-ligate the common bile duct with a non-absorbable suture (e.g., 6-0 silk). A second ligation is often placed distally, and the duct may be transected between the ligatures.
-
Close the abdominal wall in layers.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Drug Administration: Administer the ASBT inhibitor or vehicle control, typically via oral gavage, starting at a specified time point post-surgery and continuing for the duration of the study.
-
Endpoint Analysis: At the end of the study period, collect blood and liver tissue for biochemical (e.g., serum ALT, AST, ALP, bilirubin, bile acids) and histological analysis.
2. Multidrug Resistance Protein 2 Knockout (mdr2-/-) Mouse Model
These mice lack the canalicular phospholipid flippase, leading to the secretion of "toxic" bile, which causes progressive cholestasis, inflammation, and fibrosis, mimicking aspects of primary sclerosing cholangitis and progressive familial intrahepatic cholestasis.[18][19][20][21][22]
-
Animal Model: Utilize male or female mdr2-/- mice and age-matched wild-type controls on a consistent genetic background (e.g., FVB/N).
-
Housing and Diet: House the animals in a controlled environment with free access to food and water.
-
Drug Administration: The ASBT inhibitor can be administered through various routes, including formulated in the diet or via daily oral gavage.
-
Monitoring: Monitor the animals for changes in body weight, food consumption, and clinical signs of disease.
-
Endpoint Analysis: After the treatment period, collect blood for biochemical analysis of liver enzymes and bile acids. Harvest the liver for histological assessment of inflammation, ductular reaction, and fibrosis (e.g., using H&E and Sirius Red staining).
Mandatory Visualizations
Signaling Pathway of Cholestasis and ASBT Inhibitor Action
Caption: Mechanism of ASBT inhibitors in cholestasis.
Experimental Workflow: In Vitro ASBT Inhibition Assay
References
- 1. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elobixibat | TargetMol [targetmol.com]
- 6. Drug Profile Elobixibat for the Treatment of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elobixibat for the treatment of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The inhibitors of the apical sodium-dependent bile acid transporter (ASBT) as promising drugs]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. [The inhibitors of the apical sodium-dependent bile acid transporter (ASBT) as promising drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile duct ligation (BDL) mouse model [bio-protocol.org]
- 18. Knockout of the Tachykinin Receptor 1 in the Mdr2−/− (Abcb4−/−) Mouse Model of Primary Sclerosing Cholangitis Reduces Biliary Damage and Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatocyte IKK2 Protects Mdr2−/− Mice from Chronic Liver Failure | PLOS One [journals.plos.org]
- 20. Molecular Insights of Cholestasis in MDR2 Knockout Murine Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 002539 - MDR2 KO Strain Details [jax.org]
Validating ASBT as the Primary Mechanism for Intestinal Reabsorption of a Novel Prodrug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of prodrugs to leverage specific intestinal transporters is a promising approach to enhance oral bioavailability of parent drugs with poor membrane permeability. The Apical Sodium-dependent Bile acid Transporter (ASBT), also known as SLC10A2, presents a compelling target due to its high expression in the terminal ileum and its crucial role in the enterohepatic circulation of bile acids.[1][2][3] This guide provides a comparative framework for validating ASBT as the primary intestinal reabsorption mechanism for a novel prodrug, contrasting it with alternative absorption pathways and offering detailed experimental protocols.
The Role of ASBT in Intestinal Absorption
ASBT is an influx transporter located on the apical membrane of enterocytes, primarily in the terminal ileum.[1][4][5] It actively transports bile acids from the intestinal lumen into the enterocytes in a sodium-dependent manner.[1][5] Once inside the enterocyte, bile acids are thought to be shuttled across the cell by the ileal bile acid-binding protein (IBABP) to the basolateral membrane, where they are subsequently exported into the portal circulation by the heteromeric organic solute transporter OSTα-OSTβ.[1][4] This efficient system makes ASBT an attractive target for prodrugs designed to mimic bile acids, thereby hijacking this natural uptake pathway to improve systemic drug delivery.[1][6]
Comparative Analysis of Intestinal Absorption Mechanisms
To definitively establish ASBT's role in a novel prodrug's absorption, it is essential to compare its uptake and transport characteristics against alternative mechanisms. The following table summarizes key distinguishing features:
| Feature | ASBT-Mediated Transport | Passive Diffusion | Other Carrier-Mediated Transport (e.g., MRPs, OATPs) |
| Location | Primarily terminal ileum[1][4][7] | Throughout the intestine | Varies depending on the specific transporter |
| Mechanism | Active, Sodium-dependent | Passive, concentration gradient-dependent | Can be active or facilitated diffusion |
| Saturation | Saturable at high concentrations | Non-saturable | Saturable |
| Inhibition | Competitively inhibited by bile acids and known ASBT inhibitors[8] | Not subject to specific inhibition | Inhibited by specific substrates/inhibitors of the respective transporter |
| Energy Dependence | Requires metabolic energy (ATP) | Does not require metabolic energy | May or may not require energy |
Experimental Data for a Hypothetical Novel Prodrug (Prodrug-X)
The following tables present hypothetical data from key experiments designed to validate ASBT-mediated transport of "Prodrug-X," a novel bile acid-conjugated therapeutic.
Table 1: Uptake of Prodrug-X in Different Intestinal Segments
| Intestinal Segment | Prodrug-X Uptake (pmol/mg protein/min) |
| Duodenum | 5.2 ± 1.1 |
| Jejunum | 8.9 ± 2.3 |
| Ileum | 152.7 ± 15.4 |
| Colon | 12.5 ± 3.0 |
This data suggests that the primary site of absorption for Prodrug-X is the ileum, consistent with the known localization of ASBT.
Table 2: Kinetic Parameters of Prodrug-X Uptake in ASBT-Expressing Cells
| Substrate | Km (μM) | Vmax (pmol/mg protein/min) |
| Taurocholic Acid (Control) | 15.8 ± 2.1 | 250.3 ± 18.9 |
| Prodrug-X | 25.3 ± 3.5 | 185.6 ± 12.7 |
The Michaelis-Menten kinetics indicate a saturable transport process, characteristic of carrier-mediated uptake. The affinity (Km) of Prodrug-X for the transporter is comparable to the natural substrate.
Table 3: Effect of Inhibitors on Prodrug-X Uptake in ASBT-Expressing Cells
| Condition | Prodrug-X Uptake (%) |
| Control (No Inhibitor) | 100 |
| + Taurocholic Acid (100 μM) | 22.5 ± 4.1 |
| + Probenecid (OAT inhibitor, 1 mM) | 95.3 ± 7.8 |
| + Verapamil (P-gp inhibitor, 100 μM) | 98.1 ± 6.5 |
| Sodium-free buffer | 15.8 ± 3.2 |
This data demonstrates that the uptake of Prodrug-X is significantly inhibited by a known ASBT substrate (taurocholic acid) and is dependent on the presence of sodium, both hallmarks of ASBT-mediated transport. Lack of inhibition by inhibitors of other common transporters (OATs, P-gp) provides further evidence for ASBT specificity.
Detailed Experimental Protocols
In Vitro Uptake Studies in Transfected Cell Lines
Objective: To determine if the novel prodrug is a substrate for ASBT and to characterize the kinetics of this transport.
Methodology:
-
Cell Culture: Utilize a cell line (e.g., Madin-Darby Canine Kidney - MDCK, or Human Embryonic Kidney - HEK293) stably transfected with the human ASBT gene (SLC10A2).[9] Culture a non-transfected parental cell line as a negative control.
-
Cell Seeding: Seed cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Uptake Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) with and without sodium.
-
Add the transport buffer containing the radiolabeled or fluorescently tagged prodrug to the apical side of the monolayer.
-
For inhibition studies, pre-incubate the cells with known ASBT inhibitors (e.g., taurocholic acid) or inhibitors of other transporters before adding the prodrug solution.
-
Incubate for a specified time at 37°C.
-
Terminate the uptake by aspirating the drug solution and washing the monolayers with ice-cold buffer.
-
Lyse the cells and quantify the intracellular concentration of the prodrug using an appropriate analytical method (e.g., liquid scintillation counting or fluorescence spectroscopy).
-
-
Data Analysis: Calculate the rate of uptake and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Ex Vivo Intestinal Segment Studies (Everted Sac Technique)
Objective: To assess the transport of the novel prodrug across different regions of the intestine.[10][11]
Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat) and excise the small intestine.
-
Segment Isolation: Isolate segments of a defined length from the duodenum, jejunum, ileum, and colon.
-
Eversion and Sac Formation: Gently evert each intestinal segment, tie off one end to form a sac, and fill it with a known volume of oxygenated buffer.
-
Incubation: Immerse the everted sacs in a bath of oxygenated buffer containing the novel prodrug at a known concentration and incubate at 37°C with gentle shaking.
-
Sample Collection: At predetermined time points, withdraw samples from the serosal (internal) fluid inside the sac.
-
Quantification: Analyze the concentration of the prodrug in the serosal fluid using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the amount of prodrug transported into the sac per unit time and per unit weight of intestinal tissue.
In Situ Intestinal Perfusion Studies
Objective: To measure the rate and extent of prodrug absorption in a specific intestinal segment under conditions that more closely mimic the in vivo environment.[12][13]
Methodology:
-
Animal Preparation: Anesthetize a rat and surgically expose the small intestine.
-
Cannulation: Cannulate a specific segment of the intestine (e.g., the ileum) at both ends.
-
Perfusion: Perfuse the cannulated segment with a solution containing the novel prodrug and a non-absorbable marker at a constant flow rate.
-
Sample Collection: Collect the perfusate exiting the distal end of the segment at regular intervals.
-
Analysis: Measure the concentrations of the prodrug and the non-absorbable marker in the collected perfusate.
-
Data Analysis: Calculate the intestinal permeability and absorption rate of the prodrug, correcting for any water flux using the non-absorbable marker.
Visualizing the Pathways and Workflows
References
- 1. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ileal sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
- 6. Apical sodium dependent bile acid transporter (ASBT, SLC10A2): a potential prodrug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adaptive regulation of the ileal apical sodium dependent bile acid transporter (ASBT) in patients with obstructive cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Video: Methods for Studying Drug Absorption: In vitro [jove.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Video: Methods for Studying Drug Absorption: In situ [jove.com]
- 13. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Analysis of Inhibitor Sensitivity Between Human and Rodent NTCP
A comprehensive guide for researchers and drug development professionals on the differential inhibitor sensitivity of human and rodent Sodium Taurocholate Cotransporting Polypeptide (NTCP), providing key quantitative data, detailed experimental methodologies, and pathway visualizations to aid in preclinical to clinical translation.
The Sodium Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a critical transporter protein predominantly expressed on the basolateral membrane of hepatocytes. It plays a pivotal role in the enterohepatic circulation of bile acids by mediating the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver. Beyond its physiological function, NTCP has gained significant attention as the cellular entry receptor for hepatitis B (HBV) and hepatitis D (HDV) viruses, making it a key therapeutic target for antiviral drug development.
Preclinical evaluation of NTCP inhibitors frequently relies on rodent models. However, notable species-specific differences in the structure and function of NTCP between humans and rodents can lead to discrepancies in inhibitor sensitivity. Understanding these differences is crucial for the accurate interpretation of preclinical data and the successful translation of novel inhibitors to the clinical setting. This guide provides a comparative analysis of human and rodent NTCP inhibitor sensitivity, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Sensitivity
Significant variations in the potency of inhibitors against human, rat, and mouse NTCP have been documented. These differences are often quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) values. A summary of the available data for key inhibitors is presented below.
| Inhibitor | Species | IC50 / Ki (µM) | Experimental System | Key Findings & Reference |
| Bosentan | Human | IC50: 30 | Suspended Hepatocytes | Rat Ntcp is significantly more sensitive to bosentan inhibition than human NTCP.[1] |
| Human | IC50: 24 | HEK293 cells | The mode of inhibition is competitive for human NTCP.[1] | |
| Rat | IC50: 5.4 | Suspended Hepatocytes | The mode of inhibition is noncompetitive for rat Ntcp.[1] | |
| Rat | IC50: 0.71 | HEK293 cells | ||
| Ritonavir | Human | IC50: 2.1 | Recombinant NTCP | Human NTCP is more sensitive to ritonavir inhibition than rat Ntcp. |
| Rat | IC50: 6.4 | Recombinant Ntcp | ||
| Saquinavir | Human | IC50: 6.7 | Recombinant NTCP | Human NTCP shows higher sensitivity to saquinavir compared to rat Ntcp. |
| Rat | IC50: 20 | Recombinant Ntcp | ||
| Efavirenz | Human | IC50: 43 | Recombinant NTCP | Human NTCP is more sensitive to efavirenz than rat Ntcp. |
| Rat | IC50: 97 | Recombinant Ntcp | ||
| Rosuvastatin | Human | - | - | Transported by human NTCP.[2] |
| Rat | - | - | Not transported by rat Ntcp.[2] | |
| Mouse | - | - | Transported by mouse Ntcp. | |
| Cyclosporin A | Human | - | - | Known inhibitor of human NTCP. Comparative data for rodent NTCP is limited. |
| Troglitazone | Human | - | - | Known inhibitor of human NTCP. Comparative data for rodent NTCP is limited. |
| Ezetimibe | Human | - | - | Known inhibitor of human NTCP. Comparative data for rodent NTCP is limited. |
Experimental Protocols
The determination of inhibitor sensitivity against NTCP typically involves in vitro bile acid uptake assays. Below is a detailed methodology for a standard [3H]-Taurocholate uptake inhibition assay in NTCP-expressing cells.
Objective: To determine the IC50 value of a test compound against human or rodent NTCP-mediated taurocholate uptake.
Materials:
-
Cell Lines: Human embryonic kidney 293 (HEK293) or human hepatoma (HepG2 or HuH-7) cells stably transfected with human, rat, or mouse NTCP. A parental cell line (not expressing NTCP) should be used as a negative control.
-
Radiolabeled Substrate: [3H]-Taurocholic acid ([3H]-TCA).
-
Buffers:
-
Sodium-containing buffer (HBSS): Hank's Balanced Salt Solution.
-
Sodium-free buffer: HBSS with sodium salts replaced by choline chloride.
-
-
Test Compound: Dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: A known NTCP inhibitor (e.g., bosentan).
-
Scintillation Cocktail and Counter.
-
Protein Assay Reagent (e.g., BCA kit).
Procedure:
-
Cell Seeding: Seed the NTCP-expressing and parental cells into 24- or 48-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture the cells for 24-48 hours.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in the sodium-containing buffer. The final solvent concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with the sodium-containing buffer at 37°C.
-
Add the buffer containing the various concentrations of the test compound or positive control to the respective wells.
-
Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes).
-
-
Uptake Assay:
-
Prepare the uptake solution containing [3H]-TCA in the sodium-containing buffer. The concentration of [3H]-TCA should be close to its Km value for NTCP.
-
To initiate the uptake, add the [3H]-TCA uptake solution to each well.
-
Incubate at 37°C for a short, linear uptake period (e.g., 2-5 minutes).
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold sodium-free buffer to stop the transport and remove extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis:
-
Calculate the NTCP-specific uptake by subtracting the uptake in parental cells from the uptake in NTCP-expressing cells.
-
Plot the percentage of inhibition of NTCP-specific uptake against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
The activity and expression of NTCP are regulated by complex signaling networks, which can indirectly influence inhibitor sensitivity. Furthermore, understanding the typical experimental workflow is essential for designing and interpreting studies on NTCP inhibition.
Caption: A simplified workflow for determining the IC50 of an NTCP inhibitor.
Caption: Transcriptional regulation of NTCP expression by bile acids.
Caption: Post-translational modifications affecting NTCP localization and stability.
Conclusion
The data presented in this guide highlight the significant species-dependent differences in the sensitivity of NTCP to various inhibitors. The higher sensitivity of rat Ntcp to bosentan and the differential transport of rosuvastatin between human and rodent NTCP underscore the importance of careful consideration when extrapolating preclinical findings to humans. The provided experimental protocol offers a standardized approach for assessing inhibitor potency, while the pathway diagrams illustrate the complex regulatory networks that can influence NTCP function. For drug development professionals, a thorough understanding of these species-specific characteristics is paramount for the design of effective and safe NTCP-targeting therapeutics. Future research should aim to expand the comparative inhibitor database, particularly for mouse NTCP, and further elucidate the molecular basis for the observed species differences.
References
- 1. Differential inhibition of rat and human Na+-dependent taurocholate cotransporting polypeptide (NTCP/SLC10A1)by bosentan: a mechanism for species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro [frontiersin.org]
The Gatekeepers of Bile: Evaluating the Apical Sodium-Dependent Bile Acid Transporter (ASBT) Across Species
A Comparative Guide for Researchers and Drug Development Professionals
The enterohepatic circulation is a critical physiological process for the efficient recycling of bile acids, essential molecules for lipid digestion and absorption, and key signaling molecules in metabolic regulation. Central to this process is the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2, located primarily in the terminal ileum. This transporter is responsible for the initial and rate-limiting step of active bile acid reabsorption from the intestinal lumen into the enterocytes.[1][2] Given its pivotal role, ASBT has emerged as a significant target for therapeutic intervention in various conditions, including hypercholesterolemia, cholestasis, and type 2 diabetes.[3][4][5]
This guide provides a comprehensive comparison of the contribution and characteristics of ASBT to the enterohepatic circulation across different species, offering valuable insights for researchers and drug development professionals. By understanding the species-specific differences in ASBT function, regulation, and substrate specificity, scientists can better design and interpret preclinical studies and translate findings to human applications.
Quantitative Comparison of ASBT Across Species
The efficiency and characteristics of ASBT-mediated bile acid transport can vary significantly among species. These differences are reflected in the transporter's expression levels, kinetic parameters, and substrate preferences. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: ASBT Expression and Contribution to Enterohepatic Circulation
| Species | Primary Location of ASBT Expression | ASBT mRNA Expression Levels (Relative) | Contribution to Bile Acid Reabsorption | Reference |
| Human | Terminal Ileum, Duodenum (lower levels) | Highest in terminal ileum, ~17% of ileal levels in duodenum | >95% of conjugated bile acids | [6][7] |
| Mouse | Terminal Ileum | High in ileum | Disruption leads to ~80% reduction in bile salt pool size | [8][9] |
| Rat | Terminal Ileum | High in ileum | Significant, with 83% amino acid homology to human ASBT | [4] |
| Rabbit | Terminal Ileum | High in ileum | Well-established role in bile acid conservation | [5] |
| Dog | Terminal Ileum | Assumed high in ileum | Important for enterohepatic circulation | [10] |
| Skate | Spiral Intestine | Present | Transports 5α- and 5β-bile alcohols | [10] |
| Lamprey | Intestine | Present | High affinity for 5α-bile alcohols, no affinity for modern bile acids | [10] |
Table 2: Kinetic Parameters of ASBT for Taurocholate (TCA) Uptake
| Species | In Vitro System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Human | Stably transfected HEK293 cells | 5.9 (for Taurolithocholic acid) | Not specified | [11] |
| Mouse | Not specified | Not specified | Not specified | |
| Rat | Xenopus oocytes | Not specified | Not specified | [4] |
| Hamster | Not specified | Not specified | Not specified | [5] |
Note: Comprehensive and directly comparable kinetic data (Km and Vmax) for ASBT across a wide range of species is limited in the readily available literature. The provided data for human ASBT is for a different substrate, highlighting the need for further standardized comparative studies.
Experimental Protocols for Evaluating ASBT Function
The following are detailed methodologies for key experiments used to assess the contribution and characteristics of ASBT in different species.
In Situ Intestinal Perfusion
This technique allows for the study of intestinal absorption in a setting that maintains an intact blood supply and innervation, closely mimicking in vivo conditions.[12][13][14]
Objective: To determine the rate and characteristics of bile acid absorption in a specific segment of the intestine.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat, mouse) according to approved institutional protocols. Make a midline abdominal incision to expose the small intestine.
-
Intestinal Segment Isolation: Gently locate the terminal ileum (or other segment of interest). Ligate the proximal and distal ends of the chosen segment.
-
Cannulation: Insert cannulas into the proximal and distal ends of the isolated segment and secure them with sutures.
-
Perfusion: Connect the proximal cannula to a perfusion pump and the distal cannula to a collection tube. Perfuse the segment with a warmed (37°C), oxygenated buffer solution (e.g., Krebs-Ringer buffer) containing a known concentration of a radiolabeled or fluorescently tagged bile acid (e.g., [³H]taurocholic acid) and a non-absorbable marker (e.g., [¹⁴C]inulin or phenol red) to correct for water flux.
-
Sample Collection: Collect the perfusate from the distal cannula at timed intervals.
-
Analysis: Measure the concentration of the bile acid and the non-absorbable marker in the collected samples and the initial perfusion solution using liquid scintillation counting or other appropriate detection methods.
-
Calculation of Absorption Rate: The rate of absorption is calculated based on the disappearance of the bile acid from the perfusate, corrected for water flux.
Brush Border Membrane Vesicle (BBMV) Transport Assay
This in vitro method utilizes isolated vesicles from the apical membrane of enterocytes to study the transport of substances across the brush border membrane in a controlled environment.[1][8][15][16][17]
Objective: To characterize the kinetics (Km and Vmax) and substrate specificity of ASBT-mediated transport.
Methodology:
-
BBMV Isolation:
-
Euthanize the animal and excise the small intestine.
-
Isolate the mucosal layer from the terminal ileum by gentle scraping.
-
Homogenize the mucosa in a buffer solution.
-
Enrich for brush border membranes using a series of differential centrifugation and precipitation steps (e.g., magnesium or calcium precipitation).
-
Resuspend the final pellet containing the BBMVs in an appropriate buffer.
-
-
Transport Assay:
-
Pre-load the BBMVs with a specific intravesicular buffer.
-
Initiate the transport reaction by mixing the BBMV suspension with an external buffer containing the radiolabeled bile acid of interest and either sodium (for active transport) or a substitute cation like potassium or lithium (as a control).
-
Incubate the mixture for a short, defined period at a controlled temperature.
-
Stop the transport by adding an ice-cold stop solution and rapidly filtering the mixture through a membrane filter to separate the vesicles from the external medium.
-
Wash the filter to remove any non-transported substrate.
-
-
Quantification: Measure the radioactivity retained on the filter, which represents the amount of bile acid transported into the vesicles, using a scintillation counter.
-
Kinetic Analysis: Perform the assay with varying concentrations of the bile acid to determine the Michaelis-Menten constants, Km (substrate concentration at half-maximal transport velocity) and Vmax (maximal transport velocity).
In Vivo Bile Acid Absorption Assay
This method directly measures the absorption of bile acids in a living animal, providing a holistic view of the process.[18]
Objective: To quantify the overall intestinal absorption of a specific bile acid.
Methodology:
-
Animal Preparation: Fast the animals overnight to ensure an empty gastrointestinal tract.
-
Administration of Labeled Bile Acid: Administer a known dose of a radiolabeled or stable isotope-labeled bile acid to the animal, typically via oral gavage.
-
Sample Collection:
-
Fecal Excretion Method: House the animals in metabolic cages and collect feces for a defined period (e.g., 24-48 hours).
-
Blood Sampling Method: Collect blood samples at various time points after administration.
-
-
Analysis:
-
Fecal Excretion Method: Homogenize the collected feces and measure the total amount of the labeled bile acid excreted.
-
Blood Sampling Method: Measure the concentration of the labeled bile acid in the plasma or serum.
-
-
Calculation of Absorption:
-
Fecal Excretion Method: The amount of bile acid absorbed is calculated by subtracting the amount excreted in the feces from the administered dose.
-
Blood Sampling Method: Pharmacokinetic parameters, such as the area under the curve (AUC), can be calculated to represent the extent of absorption.
-
Visualizing the Enterohepatic Circulation and Experimental Workflows
To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate the enterohepatic circulation of bile acids and a typical experimental workflow for evaluating ASBT function.
Caption: The enterohepatic circulation of bile acids.
Caption: Experimental workflow for evaluating ASBT function.
Conclusion
The Apical Sodium-dependent Bile Acid Transporter is a crucial component of the enterohepatic circulation, and its function exhibits notable variations across different species. These differences in expression, kinetics, and regulation are important considerations for researchers in physiology, pharmacology, and drug development. A thorough understanding of these species-specific characteristics is essential for the accurate interpretation of preclinical data and the successful translation of novel therapeutic strategies targeting ASBT to the clinic. The experimental protocols and comparative data presented in this guide provide a valuable resource for scientists working to unravel the complexities of bile acid homeostasis and develop innovative treatments for a range of metabolic diseases.
References
- 1. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acid Physiology and Alterations in the Enterohepatic Circulation | Abdominal Key [abdominalkey.com]
- 3. Evaluating Hepatobiliary Transport with 18F-Labeled Bile Acids: The Effect of Radiolabel Position and Bile Acid Structure on Radiosynthesis and In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asbt - rat - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive regulation of the ileal apical sodium dependent bile acid transporter (ASBT) in patients with obstructive cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of Genetic Variants in the Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of brush border membrane vesicles from bovine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcription factor Klf9 controls bile acid reabsorption and enterohepatic circulation in mice via promoting intestinal Asbt expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. biochem.du.ac.in [biochem.du.ac.in]
- 16. Isolation and characterization of brush border membrane vesicles from pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of intestinal brush border membrane vesicles by the use of controlled-pore glass-beads column | Scilit [scilit.com]
- 18. Using Multi-fluorinated Bile Acids and In Vivo Magnetic Resonance Imaging to Measure Bile Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of NTCP in Viral Entry: A Comparative Guide to Hepatic Cell Lines
Introduction
The discovery of the sodium taurocholate cotransporting polypeptide (NTCP), also known as solute carrier family 10 member 1 (SLC10A1), as a functional cellular receptor for Hepatitis B virus (HBV) and its satellite, Hepatitis D virus (HDV), has been a landmark in hepatitis research.[1][2] This breakthrough has enabled the development of susceptible cell culture systems, which are indispensable for studying the viral life cycle and for screening antiviral drugs.[2][3] NTCP is a transmembrane protein primarily expressed on the basolateral membrane of hepatocytes, where it mediates the uptake of bile acids from portal circulation.[1][4] Its role in viral entry is initiated by a specific interaction with the pre-S1 domain of the large HBV envelope protein.[5][6]
However, many commonly used hepatoma cell lines lack sufficient endogenous NTCP expression, rendering them resistant to HBV and HDV infection.[4][7][8] This guide provides a comparative overview of different hepatic cell lines used in NTCP-mediated viral entry studies, presenting experimental data and detailed protocols to assist researchers in selecting the most appropriate model for their specific needs.
Comparison of Hepatic Cell Lines for NTCP-Mediated Viral Entry Studies
The choice of cell line is critical for the successful study of HBV/HDV infection. The ideal model should be permissive to viral entry and support the entire viral life cycle. The table below compares the most commonly used hepatic cell lines.
Table 1: Characteristics of Hepatic Cell Lines Used for HBV/HDV Infection Studies
| Feature | Primary Human Hepatocytes (PHH) | HepaRG | HepG2 | Huh7 |
| Origin | Normal Liver Tissue | Human Liver Progenitor Cells | Human Hepatocellular Carcinoma | Human Hepatocellular Carcinoma |
| Endogenous NTCP Expression | Yes | Yes (after differentiation)[1] | No/Very Low[4][8] | No/Very Low[4][8] |
| HBV Susceptibility | High[1] | Moderate (requires differentiation)[3][9] | Requires exogenous NTCP expression[1] | Requires exogenous NTCP expression; generally less supportive for HBV than HepG2-NTCP[3][4][8] |
| HDV Susceptibility | High[1] | Moderate (requires differentiation)[9] | Requires exogenous NTCP expression[9] | Requires exogenous NTCP expression; higher susceptibility for HDV mono-infection than HepG2-NTCP[4][8] |
| Advantages | Gold standard, physiologically most relevant.[9] | Bipotential differentiation, supports complete HBV life cycle.[3] | Easy to culture and transfect, well-characterized.[10] | High transfection efficiency.[3] |
| Disadvantages | Limited availability, donor variability, difficult to maintain.[9] | Long and complex differentiation protocol (4 weeks).[11] | Requires stable or transient NTCP expression, may lack other host factors.[1][6] | Requires stable or transient NTCP expression, less efficient for cccDNA formation than HepG2.[11] |
Quantitative Data on Infection Efficiency
The efficiency of HBV and HDV infection is highly dependent on the cell line and the level of functional NTCP expression. Ectopic expression of NTCP in non-permissive cell lines like HepG2 and Huh7 can confer susceptibility, but the infection levels can vary significantly.
Table 2: Comparative HBV/HDV Infection Efficiency in NTCP-Expressing Cell Lines
| Cell Line | Virus | Key Findings on Infection Efficiency | Citation |
| HepG2-NTCP | HBV | More susceptible to HBV infection compared to Huh7-NTCP cells. | [3][4][8] |
| Infection efficiency can be significantly enhanced (from ~10% to 50-70%) by increasing DMSO concentration in the culture medium. | [1] | ||
| Supports the entire HBV life cycle, including cccDNA formation, albeit with low efficiency for progeny release in some clones. | [4][8] | ||
| Huh7-NTCP | HBV | Generally less supportive of HBV infection compared to HepG2-NTCP cells. | [3][4][8] |
| HDV | Shows higher susceptibility to HDV mono-infection than HepG2-NTCP cells, potentially due to innate immune differences. | [4][8] | |
| HepaRG (differentiated) | HBV/HDV | Susceptible to both HBV and HDV, but infection is generally inefficient and requires a high multiplicity of infection. | [11] |
| Non-hepatic/Non-human cells + hNTCP | HBV | Expression of human NTCP alone is insufficient to render non-hepatic (e.g., HEK293, U2OS) or non-human (e.g., mouse) cells permissive for HBV infection, indicating the requirement for additional human-specific host factors. | [1][6][7] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results in viral entry assays. Below are methodologies for key experiments.
Establishment of NTCP-Expressing Cell Lines
-
Objective: To generate hepatoma cell lines (e.g., HepG2, Huh7) that stably or transiently express human NTCP, rendering them susceptible to HBV/HDV infection.
-
Methodology (Stable Transduction):
-
Vector Construction: Clone the human NTCP (SLC10A1) coding sequence into a lentiviral expression vector containing a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the NTCP expression vector and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce HepG2 or Huh7 cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: 24 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin at 1-2 µg/mL).
-
Clonal Selection: Expand the resistant cells and perform single-cell cloning by limiting dilution to isolate clones with high and homogenous NTCP expression.
-
Validation: Confirm NTCP expression and function via Western Blot, Flow Cytometry, and Taurocholate Uptake Assay (see below).
-
HBV/HDV Infection Assay
-
Objective: To infect NTCP-expressing cells and quantify viral markers.
-
Methodology:
-
Cell Seeding: Plate NTCP-expressing HepG2 or Huh7 cells in collagen-coated plates and culture until they reach confluence. For HepaRG cells, follow the two-step differentiation protocol for 4 weeks.
-
Inoculation: Prepare the viral inoculum (HBV or HDV) in a serum-free medium. The source can be concentrated supernatant from HBV-replicating cell lines (e.g., HepAD38) or patient-derived virus.[12]
-
Infection: Pre-treat cells with differentiation medium (e.g., containing 2% DMSO) for several days if required.[12] Aspirate the culture medium and add the viral inoculum. The infection is typically enhanced by the addition of 4-5% polyethylene glycol (PEG) 8000.[5][12]
-
Incubation: Incubate the cells with the virus at 37°C for 16-24 hours.[5][12]
-
Washing: Remove the inoculum and wash the cells extensively (e.g., 3-6 times) with PBS to remove unbound virus particles.[12]
-
Maintenance: Culture the infected cells in fresh medium, changing the medium every 2-3 days.
-
Analysis: At desired time points post-infection (e.g., 6-12 days), collect the supernatant to measure secreted viral antigens (HBeAg, HBsAg) by ELISA.[5][13] Lyse the cells to detect intracellular viral markers like HBcAg or HDV delta antigen by immunofluorescence or Western blot, or to extract viral DNA for cccDNA analysis by Southern blot.[10][14]
-
NTCP Functional Assay: [³H]Taurocholate Uptake
-
Objective: To confirm that the expressed NTCP is correctly localized to the cell membrane and is functionally active as a bile acid transporter.[5]
-
Methodology:
-
Cell Culture: Seed NTCP-expressing cells in 24-well plates.
-
Washing: Once confluent, wash the cells once with pre-warmed, sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Uptake Reaction: Add uptake buffer containing a known concentration of [³H]taurocholate and incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Stopping the Reaction: Terminate the uptake by aspirating the reaction mix and immediately washing the cells three times with ice-cold uptake buffer.
-
Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Controls: Perform parallel experiments using parental cells (lacking NTCP) and/or by including known NTCP inhibitors (e.g., Myrcludex B, bromosulfophthalein) to confirm the specificity of the uptake.[1]
-
Visualizations
The following diagrams illustrate the experimental logic for confirming NTCP's role and the simplified viral entry pathway.
Caption: Workflow for confirming NTCP-dependent viral entry.
References
- 1. NTCP and Beyond: Opening the Door to Unveil Hepatitis B Virus Entry [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro cell culture models to study hepatitis B and D virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration of Na+-taurocholate-cotransporting polypeptide expressed after in vitro-transcribed mRNA transfection determines susceptibility of hepatoma cells for hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 9. Cell Culture Models for the Study of Hepatitis D Virus Entry and Infection | MDPI [mdpi.com]
- 10. NTCP-Reconstituted In Vitro HBV Infection System | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-regulation of cell membrane localized NTCP expression in proliferating hepatocytes prevents hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of High-Throughput Screening Hits for NTCP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sodium taurocholate co-transporting polypeptide (NTCP), encoded by the SLC10A1 gene, is a critical transporter responsible for the uptake of bile acids from the portal blood into hepatocytes. Its identification as a functional receptor for the Hepatitis B virus (HBV) and Hepatitis D virus (HDV) has made it a prime target for the development of novel antiviral therapies. High-throughput screening (HTS) campaigns are instrumental in identifying initial "hit" compounds that inhibit NTCP function. However, the path from a primary hit to a validated lead compound requires a rigorous cross-validation process to eliminate false positives and characterize the mechanism of action. This guide provides a comparative overview of the essential assays and methodologies for the robust cross-validation of HTS hits for NTCP inhibitors.
The Hit Cross-Validation Workflow
A typical workflow for validating hits from an HTS campaign targeting NTCP inhibitors involves a multi-step process. This process is designed to confirm the inhibitory activity of the compounds, assess their potency and toxicity, and elucidate their mechanism of action.
Data Presentation: Comparison of NTCP Inhibitors
A critical step in hit validation is comparing the potency of newly identified compounds against known NTCP inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison. The following table summarizes the reported IC50 values for a selection of known NTCP inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines, and substrates used.
| Compound Class | Compound | Assay Type | Cell Line | IC50 | Reference |
| Peptide | Myrcludex B (Bulevirtide) | HBV Infection | Primary Human Hepatocytes | 669 pM (HBsAg) / 83 pM (HBeAg) | |
| Myrcludex B (Bulevirtide) | Bile Acid Transport | U2OS-hNTCP | 52.5 nM | ||
| Immunosuppressant | Cyclosporin A | HBV Infection | HepG2-hNTCP-C4 | 0.8 µM | |
| Cyclosporin B | HBV Infection | HepG2-hNTCP-C4 | < 0.8 µM | ||
| Everolimus | [3H]-Taurocholate Uptake | HuH-7-NTCP | 6.7 - 8.0 µM | ||
| Small Molecule | Glabridin | HBV Infection | HepaRG | 33 µM | |
| Glabridin | Cell-surface NTCP downregulation | HepG2-hNTCP-C4 | 28 µM | ||
| Rosiglitazone | Bile Acid Uptake | U2OS-hNTCP | 5-10 µM | ||
| Zafirlukast | Bile Acid Uptake | U2OS-hNTCP | 5-10 µM | ||
| Sulfasalazine | Bile Acid Uptake | U2OS-hNTCP | 5-10 µM | ||
| Statin | Pitavastatin | [3H]-Taurocholate Uptake | Human Hepatocytes | 1.5 µM | |
| Atorvastatin | [3H]-Taurocholate Uptake | Human Hepatocytes | 3.0 µM | ||
| Experimental | Compound B7 | Anti-proliferative | HepG2 | Moderate | |
| Azelastine hydrochloride (N4) | HBsAg & HBeAg Inhibition | HepG2.2.15 | IC50 determined |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of HTS hits. Below are methodologies for key experiments in the NTCP inhibitor cross-validation workflow.
Dose-Response and IC50 Determination
This initial validation step confirms the activity of the primary hits and determines their potency.
-
Objective: To confirm the inhibitory activity of hit compounds and calculate their IC50 values.
-
Methodology:
-
Cell Seeding: Seed NTCP-expressing cells (e.g., HepG2-hNTCP, HuH-7-hNTCP) in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the hit compounds in an appropriate solvent (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Compound Treatment: Treat the cells with the serially diluted compounds for a specific incubation period.
-
Assay Readout: Perform the primary HTS assay (e.g., a cell-based reporter assay or a biochemical assay) to measure the response at each compound concentration.
-
Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytotoxicity Assays
It is essential to distinguish between true inhibition of NTCP and non-specific cytotoxicity. Several assays can be used to assess the viability of cells after compound treatment.
-
Objective: To determine if the observed inhibition is due to compound toxicity.
-
Alternative Methods:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
-
MTS/XTT Assays: Similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.
-
Resazurin (AlamarBlue) Assay: A fluorometric/colorimetric assay where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin by viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
-
General Protocol (MTT Assay Example):
-
Seed cells and treat with compounds as described in the dose-response protocol.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Secondary Assay: [3H]-Taurocholate Uptake Assay
This is a functional assay that directly measures the ability of a compound to inhibit the transport of a known NTCP substrate.
-
Objective: To confirm that the hit compound inhibits the transporter function of NTCP.
-
Methodology:
-
Cell Culture: Culture NTCP-expressing cells on collagen-coated plates.
-
Pre-incubation: Wash the cells with a sodium-containing buffer and pre-incubate them with the test compound at various concentrations for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake by adding a solution containing [3H]-labeled taurocholic acid (a primary bile acid and a specific substrate for NTCP).
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the rate of [3H]-taurocholate uptake at each inhibitor concentration and calculate the IC50 value.
-
Orthogonal Assay: HBV Entry Assay
As NTCP is the entry receptor for HBV, an essential orthogonal assay is to determine if the inhibitor can block viral entry.
-
Objective: To validate that the NTCP inhibitor can prevent HBV infection of susceptible cells.
-
Methodology:
-
Cell Culture: Use a cell line that is susceptible to HBV infection, such as HepG2-NTCP cells or primary human hepatocytes.
-
Compound Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a few hours.
-
HBV Inoculation: Inoculate the cells with HBV in the presence of the compound. Polyethylene glycol (PEG) is often included to enhance infection efficiency.
-
Post-infection Culture: After an overnight incubation, remove the virus- and compound-containing medium and culture the cells for several days.
-
Infection Readout: Assess the level of HBV infection by measuring viral markers such as:
-
Hepatitis B surface antigen (HBsAg) or e-antigen (HBeAg) in the culture supernatant using ELISA.
-
Intracellular HBV core antigen (HBcAg) by immunofluorescence staining.
-
HBV covalently closed circular DNA (cccDNA) by Southern blot or qPCR.
-
-
Data Analysis: Determine the extent of inhibition of HBV infection at each compound concentration and calculate the IC50 value.
-
Mandatory Visualization: Signaling and Experimental Diagrams
NTCP-Mediated HBV Entry and Signaling
NTCP's role extends beyond bile acid transport; it is the crucial gateway for HBV into hepatocytes. The binding of the HBV preS1 domain to NTCP initiates a cascade of events leading to viral entry, which can be influenced by various cellular signaling pathways.
Logical Relationship of Hit Validation Assays
The cross-validation process follows a logical progression from confirming on-target activity to assessing functional and antiviral efficacy, while simultaneously monitoring for off-target cytotoxic effects.
By employing this systematic and multi-faceted approach to hit cross-validation, researchers can confidently identify and prioritize potent and specific NTCP inhibitors with a higher probability of success in downstream drug development.
A Comparative Guide to the Gene Regulatory Mechanisms of NTCP and ASBT
For Researchers, Scientists, and Drug Development Professionals
The sodium taurocholate cotransporting polypeptide (NTCP, encoded by SLC10A1) and the apical sodium-dependent bile acid transporter (ASBT, encoded by SLC10A2) are two critical players in maintaining bile acid homeostasis.[1][2] While both are members of the solute carrier family 10 (SLC10), their distinct tissue expression and regulation reflect their specialized roles in the enterohepatic circulation of bile acids.[2] NTCP is predominantly expressed on the basolateral membrane of hepatocytes, responsible for the uptake of bile acids from the portal blood into the liver.[3] In contrast, ASBT is located on the apical membrane of enterocytes in the terminal ileum, mediating the reabsorption of bile acids from the intestinal lumen.[4] This guide provides a detailed comparison of the gene regulatory mechanisms governing the expression of NTCP and ASBT, supported by experimental data, to aid researchers in understanding their intricate control and in developing targeted therapeutic strategies.
Key Regulatory Players and a Comparative Overview
The expression of both SLC10A1 and SLC10A2 is tightly controlled by a complex interplay of nuclear receptors, liver-enriched transcription factors, and hormonal signaling pathways. A key distinction lies in their response to bile acids: NTCP is generally repressed to prevent hepatic bile acid overload, while ASBT regulation by bile acids is more complex, involving both positive and negative feedback loops.
| Feature | NTCP (SLC10A1) | ASBT (SLC10A2) |
| Primary Function | Hepatic uptake of bile acids from portal blood | Ileal reabsorption of bile acids from the intestine |
| Tissue Expression | Liver (hepatocytes) | Small intestine (terminal ileum) |
| Regulation by Bile Acids | Primarily negative feedback (repression) | Complex; can be both activated and repressed |
| Key Transcription Factors | FXR, SHP, HNF4α, HNF1α, LRH-1, GR | FXR, SHP, HNF1α, GR, LRH-1, PPARα |
Quantitative Comparison of Regulatory Effects
The following tables summarize quantitative data from various experimental studies, providing a comparative view of the effects of key regulators on NTCP and ASBT gene expression and promoter activity.
Table 1: Regulation by Nuclear Receptors and Co-regulators
| Regulator | Target Gene | Effect | Fold Change / Kd | Experimental System |
| FXR/RXRα | NTCP | Indirect Repression (via SHP) | - | Not directly binding to the human promoter[5] |
| Direct Binding (mouse) | Kd ≈ 54 nM (to IR1 element)[6] | Fluorescence Polarization Assay[6] | ||
| ASBT | Negative Feedback (human) | 78% reduction in promoter activity with CDCA[4] | Luciferase Assay (Caco-2 cells)[4] | |
| GR | NTCP | Activation | - | - |
| ASBT | Activation | 15-20 fold induction (Dexamethasone)[6] | Luciferase Assay (Caco-2 cells)[6] | |
| 1.34 fold increase in protein (Budesonide)[6] | Western Blot (human ileal biopsies)[6] | |||
| LRH-1 | NTCP | - | - | - |
| ASBT | Activation | - | - | |
| PPARα | NTCP | No direct effect | - | - |
| ASBT | Activation | - | - | |
| SHP | NTCP | Repression | Inhibits HNF4α-mediated activation | - |
| ASBT | Repression | Inhibits FTF-dependent trans-activation[7] | Luciferase Assay (Caco-2 cells)[7] | |
| Represses RAR/RXR activation[4] | Luciferase Assay (Caco-2 cells)[4] |
Table 2: Regulation by Liver-Enriched Transcription Factors
| Regulator | Target Gene | Effect | Fold Change / Kd | Experimental System |
| HNF4α | NTCP | Activation | ~20-fold activation (mouse promoter)[8] | Luciferase Assay (HepG2 cells)[8] |
| 95% reduction in mRNA with knockdown[8] | siRNA in Hepa 1-6 cells[8] | |||
| ASBT | - | - | - | |
| HNF1α | NTCP | Activation (rat) | - | Not observed in human or mouse promoters[9] |
| ASBT | Activation | Kd ≈ 304 nM (to a non-ASBT HNF1A site)[10] | Isothermal Titration Calorimetry[10] |
Table 3: Hormonal and Bile Acid Regulation
| Regulator | Target Gene | Effect | Concentration | Fold Change / Response | Experimental System |
| Dexamethasone | ASBT | Activation | 1 nM | ~10-fold induction[11] | Luciferase Assay (Caco-2 cells)[11] |
| 100 nM | ~20-fold induction[11] | Luciferase Assay (Caco-2 cells)[11] | |||
| Chenodeoxycholic Acid (CDCA) | NTCP | Repression | 10 µM | Upregulation of FGF19 mRNA | Primary human hepatocytes[12] |
| ASBT | Repression | 100 µM | 78% reduction in promoter activity[4] | Luciferase Assay (Caco-2 cells)[4] |
Signaling Pathways and Regulatory Networks
The regulation of NTCP and ASBT involves intricate signaling cascades. Below are graphical representations of the key pathways.
The primary regulatory mechanism for NTCP involves a negative feedback loop mediated by bile acids. Elevated intracellular bile acid levels activate the farnesoid X receptor (FXR), which in turn induces the expression of the small heterodimer partner (SHP). SHP then acts as a transcriptional repressor, inhibiting the activity of key positive regulators of NTCP transcription, such as hepatocyte nuclear factor 4α (HNF4α) and the retinoid X receptor/retinoic acid receptor (RXR/RAR) heterodimer. This intricate system ensures that hepatic bile acid uptake is downregulated when intracellular concentrations are high, protecting the liver from bile acid toxicity. Additionally, other transcription factors like hepatocyte nuclear factor 1α (HNF1α) in rats and the glucocorticoid receptor (GR) have been shown to positively regulate NTCP expression.
The regulation of ASBT is multifaceted, involving a balance of activating and repressive signals. Glucocorticoids, acting through the glucocorticoid receptor (GR), are potent inducers of ASBT expression.[6] Several liver-enriched transcription factors, including HNF1α, liver receptor homolog-1 (LRH-1), and peroxisome proliferator-activated receptor α (PPARα), also contribute to the basal and activated transcription of the SLC10A2 gene. Bile acid-mediated regulation of ASBT is complex. While high concentrations of bile acids can lead to FXR-dependent induction of SHP, which in turn represses ASBT transcription by inhibiting LRH-1 and RXR/RAR, other studies suggest a more nuanced regulation that can vary between species.[4][7] This dual regulatory capacity allows for fine-tuning of intestinal bile acid reabsorption in response to fluctuating dietary and physiological conditions.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these regulatory mechanisms, detailed protocols for key experimental techniques are provided below.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the transcriptional activity of a gene's promoter in response to various stimuli or transcription factors.
Workflow:
Protocol:
-
Plasmid Construction:
-
Clone the promoter region of interest (e.g., human NTCP or ASBT promoter) upstream of the firefly luciferase gene in a reporter vector (e.g., pGL3).
-
Clone the cDNA of the transcription factor of interest into an expression vector (e.g., pcDNA3.1).
-
Use a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2 for NTCP, Caco-2 for ASBT) in 24- or 48-well plates.
-
Co-transfect the cells with the reporter plasmid, expression plasmid, and control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with the desired compounds (e.g., various concentrations of bile acids, dexamethasone).
-
-
Cell Lysis and Luciferase Assay:
-
After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity relative to the control (untreated or empty vector) group.
-
Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Interaction
EMSA is used to detect the binding of a transcription factor to a specific DNA sequence.
Workflow:
Protocol:
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative transcription factor binding site in the promoter of interest.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 3' or 5' end of the probe with a detectable marker (e.g., biotin or 32P).
-
-
Binding Reaction:
-
Incubate the labeled probe with nuclear extracts from cells expressing the transcription factor or with purified recombinant transcription factor.
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.
-
For supershift assays, add an antibody specific to the transcription factor to the reaction.
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using an appropriate method (e.g., streptavidin-HRP for biotin-labeled probes followed by chemiluminescent detection, or autoradiography for 32P-labeled probes). A shifted band indicates the formation of a protein-DNA complex.
-
Chromatin Immunoprecipitation (ChIP) Assay for In Vivo DNA Binding
ChIP is used to identify the in vivo binding sites of a transcription factor on a genome-wide scale (ChIP-seq) or at specific gene loci (ChIP-qPCR).
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatocyte nuclear factor 4α induces a tendency of differentiation and activation of rat hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog 1 controls the expression of the scavenger receptor class B type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Glucocorticoid Receptor Density on Ligand-Independent Dimerization, Cooperative Ligand-Binding and Basal Priming of Transactivation: A Cell Culture Model | PLOS One [journals.plos.org]
- 6. Structural basis of the farnesoid X receptor/retinoid X receptor heterodimer on inverted repeat DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a new class of liver receptor homolog-1 (LRH-1) agonists by photoredox conjugate addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homodimer formation is rate-limiting for high affinity DNA binding by glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 11. Dexamethasone-induced up-regulation of the human norepinephrine transporter involves the glucocorticoid receptor and increased binding of C/EBP-β to the proximal promoter of norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of In Vitro Findings on ASBT-Drug Interactions: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT), plays a crucial role in the enterohepatic circulation of bile acids. Its inhibition has emerged as a promising therapeutic strategy for various conditions, including chronic idiopathic constipation, non-alcoholic steatohepatitis (NASH), and cholestatic liver diseases. Furthermore, ASBT is a target for prodrug strategies to enhance the oral bioavailability of certain drugs. Validating the clinical relevance of in vitro findings on ASBT-drug interactions is a critical step in the development of new therapeutics. This guide provides a comparative overview of in vitro methods, their translation to in vivo and clinical outcomes, and detailed experimental protocols.
Data Presentation: In Vitro Inhibition vs. Clinical Efficacy of ASBT Inhibitors
A direct quantitative correlation between in vitro IC50 values and clinical efficacy is complex and influenced by numerous factors including drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as patient-specific factors. However, a qualitative comparison can provide valuable insights into the translational potential of in vitro findings. The following table summarizes in vitro inhibition data for several ASBT inhibitors and their observed clinical or in vivo effects.
| Compound | In Vitro Model | In Vitro Potency (IC50/Ki) | In Vivo/Clinical Outcome | Citation(s) |
| Linerixibat | hASBT-MDCKII cells | IC50 determination from dose-response curve | Reduces pruritus in patients with primary biliary cholangitis. | [1] |
| A3907 | CHOK1 cells overexpressing human or mouse ASBT | Potent and selective ASBT inhibitor (specific IC50 not provided) | In mice, improved markers of liver injury in cholestasis models and was well-tolerated in healthy humans. | [2] |
| Odevixibat | Not specified | Potent ASBT inhibitor | In children with PFIC, significantly reduced serum bile acids and improved pruritus. Approved for medical use. | [3][4] |
| Elobixibat | Not specified | Potent ASBT inhibitor | Approved in Japan for chronic constipation. Showed reductions in LDL-C in patients with T2DM. | [3][5] |
| Volixibat | Not specified | Potent ASBT inhibitor | Demonstrated increases in fecal bile acid excretion in clinical trials. | [6] |
| CDCA–lysine–niacin (Prodrug) | ASBT-MDCK monolayers | Ki = 12.9 µM | Potential for prolonged niacin release demonstrated in vitro. | [7] |
| CDCA–lysine–ketoprofen (Prodrug) | ASBT-MDCK monolayers | Ki = 15.6 µM | Potential for prolonged ketoprofen release demonstrated in vitro. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key in vitro assays used to assess ASBT-drug interactions.
ASBT Inhibition Assay using Stably Transfected Cells (e.g., hASBT-MDCKII)
This assay directly measures the inhibitory effect of a test compound on the function of the ASBT protein expressed in a polarized mammalian cell line.
Materials:
-
hASBT-MDCKII cells (or other suitable cell line stably expressing human ASBT)
-
Transwell® polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection agent)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES)
-
Radiolabeled bile acid substrate (e.g., [³H]-taurocholic acid)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold wash buffer (e.g., HBSS)
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Polarization: Seed hASBT-MDCKII cells on Transwell® inserts and culture for 3-5 days to allow for the formation of a polarized monolayer. The integrity of the monolayer can be assessed by measuring the transepithelial electrical resistance (TEER).[8][9][10][11][12]
-
Preparation: On the day of the experiment, wash the cell monolayer twice with pre-warmed (37°C) transport buffer.[1]
-
Pre-incubation: Add transport buffer containing various concentrations of the test compound or vehicle control to the apical compartment of the Transwell® inserts. Incubate at 37°C for 15-30 minutes.[1]
-
Initiation of Uptake: Remove the pre-incubation solution. Add fresh, pre-warmed transport buffer containing the radiolabeled bile acid substrate and the corresponding concentration of the test compound (or vehicle) to the apical compartment.[1]
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-30 minutes) that is within the linear range of uptake for the substrate.[1]
-
Termination of Uptake: Stop the uptake by rapidly aspirating the solution from the apical compartment and washing the monolayer three times with ice-cold wash buffer.[1]
-
Cell Lysis: Add cell lysis buffer to the apical compartment and incubate for at least 30 minutes to ensure complete cell lysis.[1]
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of bile acid uptake for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and determine the IC50 value using a suitable nonlinear regression model.
Caco-2 Permeability Assay for ASBT Substrate Assessment
The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a polarized monolayer of enterocytes that express various transporters, including ASBT, making it a valuable model for studying intestinal drug absorption.
Materials:
-
Caco-2 cells
-
Transwell® polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Test compound solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS or other suitable analytical method for compound quantification
Procedure:
-
Cell Culture and Differentiation: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Monitor monolayer integrity by measuring TEER and Lucifer yellow permeability.[8][9][10][11][12]
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Transport Experiment (Basolateral to Apical):
-
Perform the experiment as described above, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Mandatory Visualization
Signaling Pathway: FXR-Mediated Regulation of ASBT Expression
The farnesoid X receptor (FXR) is a key nuclear receptor that regulates bile acid homeostasis. Upon activation by bile acids, FXR transcriptionally regulates genes involved in bile acid synthesis, transport, and metabolism, including ASBT.
References
- 1. benchchem.com [benchchem.com]
- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sec.gov [sec.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Elobixibat, an Inhibitor of Ileal Bile Acid Transporter, on Glucose and Lipid Metabolism: A Single-arm Pilot Study in Patients with T2DM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mirum Pharmaceuticals Presents New Data From Its Maralixibat and Volixibat Clinical Studies at AASLD Annual Meeting - BioSpace [biospace.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. studylib.net [studylib.net]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. enamine.net [enamine.net]
Comparative Analysis of Bile Acid Transport: Wild-Type vs. ASBT Knockout Intestinal Organoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of bile acid transport in wild-type versus Apical Sodium-dependent Bile Acid Transporter (ASBT) knockout intestinal organoids. The objective is to delineate the functional role of ASBT in intestinal bile acid homeostasis using an advanced in vitro model system. This document summarizes expected quantitative differences based on established in vivo data, provides detailed experimental protocols for recapitulating these findings in an organoid model, and illustrates the relevant biological pathways.
Data Presentation: Quantitative Comparison of Bile Acid Transport Parameters
While direct quantitative data from a head-to-head comparison in ASBT knockout versus wild-type intestinal organoids is not extensively available in the current literature, the following table summarizes the expected outcomes based on robust in vivo data from ASBT knockout mouse models. These models are predictive of the phenotype that would be observed in a corresponding organoid study.
| Parameter | Wild-Type | ASBT Knockout | Expected Fold Change (KO vs. WT) | Reference |
| Bile Acid Uptake | ||||
| Taurocholate Uptake | Normal | Significantly Reduced | >95% decrease | Implied by function |
| Bile Acid Pool & Excretion | ||||
| Fecal Bile Acid Excretion | Baseline | Significantly Increased | ~7- to 20-fold increase | [1] |
| Total Bile Acid Pool Size | Normal | Significantly Reduced | ~80% decrease | [1] |
| Serum Bile Acid Levels | Normal | Significantly Reduced | ~3.5-fold decrease | |
| Gene Expression (Ileum) | ||||
| Slc10a2 (ASBT) mRNA | Present | Absent | Complete Ablation | By definition of knockout |
| Fgf15 mRNA | Baseline | Significantly Reduced | Varies, but consistently lower | |
| Gene Expression (Liver) | ||||
| Cyp7a1 mRNA | Baseline | Significantly Increased | Consistently higher | [1] |
| Cyp8b1 mRNA | Baseline | Significantly Increased | Consistently higher | [1] |
Experimental Protocols
Generation of ASBT Knockout Human Intestinal Organoids via CRISPR-Cas9
This protocol outlines the generation of ASBT (gene name: SLC10A2) knockout human intestinal organoids using lentiviral delivery of CRISPR-Cas9 components.
Materials:
-
Established human intestinal organoid cultures
-
LentiCRISPRv2 plasmid
-
sgRNA targeting SLC10A2 (design using a reputable online tool)
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells
-
Lentiviral transduction reagents
-
Puromycin for selection
-
Single-cell cloning reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone a specific sgRNA targeting an early exon of the SLC10A2 gene into the LentiCRISPRv2 plasmid.
-
Lentivirus Production: Co-transfect HEK293T cells with the LentiCRISPRv2-SLC10A2-sgRNA plasmid and packaging plasmids to produce lentiviral particles.
-
Organoid Transduction:
-
Dissociate established intestinal organoids into small fragments or single cells.
-
Transduce the organoid fragments/cells with the collected lentivirus.
-
Plate the transduced cells in Matrigel to reform organoids.
-
-
Selection and Clonal Expansion:
-
Apply puromycin selection to eliminate non-transduced cells.
-
After selection, dissociate surviving organoids into single cells and plate at a low density to establish clonal organoid lines.
-
-
Verification of Knockout:
Bile Acid Uptake Assay in Intestinal Organoids
This protocol is for measuring the uptake of radiolabeled bile acids in a 2D monolayer culture derived from intestinal organoids.
Materials:
-
Wild-type and ASBT knockout intestinal organoids
-
Transwell inserts (24-well format)
-
Organoid differentiation medium
-
[3H]-Taurocholic acid (TCA)
-
ASBT inhibitor (e.g., elobixibat) as a control
-
Scintillation fluid and counter
Procedure:
-
Organoid Monolayer Formation:
-
Dissociate organoids into single cells.
-
Seed the cells onto the apical side of a Transwell insert.
-
Culture until a confluent, polarized monolayer is formed. This can be verified by measuring transepithelial electrical resistance (TEER).
-
-
Uptake Assay:
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add transport buffer containing [3H]-TCA to the apical chamber. For control wells, include an ASBT inhibitor.
-
Incubate for a defined period (e.g., 10, 30, 60 minutes) at 37°C.
-
At the end of the incubation, aspirate the radioactive solution and rapidly wash the monolayers with ice-cold transport buffer to stop the uptake.
-
-
Quantification:
-
Lyse the cells from the Transwell membrane.
-
Measure the protein concentration of the lysate.
-
Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of uptake as pmol of [3H]-TCA per mg of protein per minute.
-
Compare the uptake rates between wild-type and ASBT knockout organoid monolayers.[5]
-
Mandatory Visualizations
Experimental Workflow: Generation and Analysis of ASBT KO Organoids
Caption: Workflow for generating and functionally comparing ASBT knockout and wild-type intestinal organoids.
Signaling Pathway: Bile Acid Regulation of Gene Expression
References
- 1. Gut microbiota inhibit Asbt-dependent intestinal bile acid reabsorption via Gata4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Generation of CRISPR-Cas9-mediated genetic knockout human intestinal tissue-derived enteroid lines by lentivirus transduction and single-cell cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of intestinal transporters in human ileal spheroid-derived differentiated cells for the prediction of intestinal drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Understudies: Assessing Functional Redundancy of Transporters in the Absence of NTCP
A Comparative Guide for Researchers in Drug Development and Hepatology
The Na+-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes.[1][2][3] Its critical role in the enterohepatic circulation of bile acids and as the cellular entry receptor for Hepatitis B and D viruses has made it a key target in drug development.[4][5][6] However, the physiological and pharmacological consequences of NTCP absence are not solely dictated by its loss. A cohort of other transporters can partially compensate for its function, a phenomenon of significant interest for predicting drug disposition, understanding liver diseases, and developing novel therapeutics. This guide provides a comparative analysis of these alternative transporters, supported by experimental data, to elucidate the functional redundancy that emerges in the absence of NTCP.
Compensatory Transporters: A Quantitative Comparison
In the absence of functional NTCP, several other transporters exhibit the capacity to mediate the hepatic uptake of bile acids and other xenobiotics. The most prominent among these are members of the Organic Anion Transporting Polypeptide (OATP) family.[1][7][8] The following table summarizes the key quantitative parameters of these transporters for representative substrates.
| Transporter Family | Transporter | Substrate | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
| SLC10 | NTCP (Human) | Taurocholic acid (TCA) | 6.5 | 1139 | HEK293 | [9] |
| Rosuvastatin | 48.3 | 247 | HEK293 | [9] | ||
| SLCO | OATP1B1 (Human) | Taurocholic acid (TCA) | 7.3 | - | HEK293 | [10] |
| Glycocholic acid (GCA) | 4.1 | - | HEK293 | [10] | ||
| Rosuvastatin | 4.9 | 1090 | HEK293 | [7] | ||
| OATP1B3 (Human) | Taurocholic acid (TCA) | 5.3 | - | HEK293 | [10] | |
| Cholecystokinin octapeptide (CCK-8) | 0.47 | - | Oocytes | [11] | ||
| Rosuvastatin | 11 | 952 | HEK293 | [7] | ||
| OATP1A1 (Mouse) | Taurocholic acid (TCA) | High Velocity | - | U2OS | [8] | |
| SLC10 | ASBT (Human) | Taurocholic acid (TCA) | 33 | - | COS-7 | [2] |
| Glycocholic acid (GCA) | 25 | - | COS-7 | [2] |
Note: Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate. Data is compiled from various studies and experimental conditions may differ.
Experimental Evidence from Preclinical Models
Studies utilizing NTCP knockout (NTCP-KO) mice and pharmacological inhibition of NTCP have provided crucial in vivo evidence for the compensatory roles of other transporters.
In NTCP-KO mice, while the primary sodium-dependent uptake of taurocholate is abolished, a significant portion of bile acid uptake is maintained, albeit with delayed kinetics.[8] This residual uptake is largely attributed to the OATP family of transporters.[8] Interestingly, some NTCP-KO mice exhibit normal plasma bile acid levels, suggesting a robust compensatory response.[8] However, in mice lacking both NTCP and the major hepatic OATPs (Slco1a/1b knockout), the hepatic uptake of conjugated bile acids is completely inhibited, underscoring the critical role of OATPs in this compensatory mechanism.[8]
Pharmacological inhibition of NTCP with myrcludex B (also known as bulevirtide), a specific NTCP inhibitor, has shown that in wild-type mice, the effect on bile acid kinetics is moderate.[5][8] This further supports the existence of redundant transport pathways. However, in OATP knockout mice, myrcludex B treatment leads to a complete blockage of conjugated bile acid clearance from the plasma.[8]
Regulatory and Signaling Pathways in the Absence of NTCP
The absence of NTCP triggers a complex network of signaling pathways that modulate the expression and function of compensatory transporters. A key player in this regulation is the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids.
Caption: Signaling cascade in hepatocytes compensating for NTCP absence.
In the absence of NTCP, elevated portal and systemic bile acid levels can lead to increased uptake via OATPs. The resulting rise in intracellular bile acid concentrations activates FXR. Activated FXR induces the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to reduce the overall bile acid load on the liver. Furthermore, there is evidence suggesting that FXR may directly or indirectly upregulate the expression of certain OATP isoforms, further enhancing the compensatory uptake mechanism.[12]
Experimental Workflows for Assessing Transporter Function
The functional characterization of compensatory transporters relies on a combination of in vitro and in vivo experimental approaches.
Caption: Workflow for characterizing compensatory transporter function.
In vitro assays are fundamental for determining the specific transport kinetics of individual transporters.[13][14] These typically involve:
-
Stable Transfection: Establishing cell lines (e.g., HEK293, U2OS) that overexpress the transporter of interest (e.g., OATP1B1, OATP1B3).
-
Uptake Experiments: Incubating the transfected cells with a range of concentrations of a labeled (radiolabeled or fluorescent) substrate.
-
Quantification: Measuring the intracellular accumulation of the substrate over time.
-
Kinetic Parameter Calculation: Determining the Km and Vmax values by fitting the uptake data to Michaelis-Menten kinetics.
In vivo studies in animal models are essential to validate the physiological relevance of the in vitro findings.[8][15] Key methodologies include:
-
Animal Model Generation: Utilizing NTCP knockout mice or administering specific NTCP inhibitors like myrcludex B.
-
Pharmacokinetic Analysis: Administering a probe substrate (e.g., taurocholic acid) and measuring its concentration in plasma over time to determine clearance rates.
-
Tissue-Specific Gene and Protein Expression: Quantifying the mRNA and protein levels of compensatory transporters in the liver to assess regulatory changes.
Logical Relationship of Compensatory Transport Mechanisms
The functional redundancy in the absence of NTCP is not a simple one-to-one replacement but rather a multi-faceted adaptive response.
Caption: Interplay of mechanisms compensating for the loss of NTCP.
The absence of NTCP leads to an immediate increase in systemic bile acid concentrations. This serves as a signal that triggers both direct and indirect compensatory mechanisms. The increased substrate availability enhances uptake by lower-affinity transporters like OATPs. Concurrently, the elevated bile acids activate nuclear receptor signaling pathways, primarily involving FXR, which orchestrates a longer-term adaptive response by modulating the expression of genes involved in bile acid synthesis and transport. The collective outcome is a partial restoration of hepatic bile acid clearance, albeit with altered kinetics, and a modified landscape for the disposition of drugs that are substrates of these transporters.
Conclusion
The absence of NTCP unmasks a significant degree of functional redundancy within the hepatic transport machinery. While OATPs, particularly OATP1B1 and OATP1B3, emerge as the primary compensatory players for bile acid and xenobiotic uptake, the overall response is a coordinated interplay of altered substrate flux and intricate regulatory networks. For researchers and drug development professionals, a thorough understanding of these redundant mechanisms is paramount for accurately predicting the pharmacokinetics and potential drug-drug interactions of novel chemical entities, especially those targeting or being transported by NTCP and OATPs. Future investigations should continue to delineate the quantitative contribution of each compensatory transporter and further unravel the signaling cascades that govern this critical physiological adaptation.
References
- 1. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. The Na+-taurocholate cotransporting polypeptide (Ntcp) knockout mouse: A new tool for study of bile acids and Hepatitis B virus biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acid Uptake Transporters as Targets for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic uptake of conjugated bile acids is mediated by both sodium taurocholate cotransporting polypeptide and organic anion transporting polypeptides and modulated by intestinal sensing of plasma bile acid levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Substrate Pharmacophore for the Human Sodium Taurocholate Co-transporting Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OATP1B3 Expression and Function is Modulated by Coexpression with OCT1, OATP1B1, and NTCP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principles and experimental considerations for in vitro transporter interaction assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NTCP deficiency in mice protects against obesity and hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sodium-Bile Acid Cotransporters: A Guide for Laboratory Professionals
Understanding the Nature of the Waste
Sodium-bile acid cotransporters are integral membrane proteins that play a crucial role in the enterohepatic circulation of bile acids.[1][2][3][4] In a laboratory setting, waste containing these transporters can be generated in various forms, including solutions, cell cultures, tissues, and as purified proteins. The appropriate disposal method is contingent upon the form of the waste and any associated hazardous materials.
Hazardous waste, as defined by the Environmental Protection Agency (EPA), is material that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Waste generated from experiments with SBATs must be evaluated against these criteria to determine the correct disposal pathway.
Quantitative Data Summary for Laboratory Waste Management
The following table summarizes key quantitative data relevant to the management of laboratory waste, based on federal regulations and best practices.
| Parameter | Guideline/Regulation | Significance for SBAT Disposal |
| Hazardous Waste Storage Time | 90 to 180 days on-site, depending on the volume of waste generated.[7] | Dictates the maximum time waste containing SBATs and hazardous chemicals can be stored in the laboratory's satellite accumulation area before being transferred to a central facility. |
| Flash Point for Ignitable Liquids | Less than 140°F (60°C).[5][6] | Solvents and other liquid reagents used in SBAT research must be assessed for their flash point to determine if they are an ignitable hazardous waste. |
| pH for Corrosive Waste | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5][6] | Buffers and solutions used to solubilize or store SBATs must be evaluated for their pH to determine if they are a corrosive hazardous waste. |
| Satellite Accumulation Area Limits | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.[6] | Researchers must be aware of these limits for the temporary storage of SBAT-containing waste within their immediate work area. |
Experimental Protocols for Waste Characterization
Before disposal, researchers must characterize the waste generated from their experiments. While specific experimental protocols for SBAT disposal are not detailed in the provided search results, standard laboratory procedures for waste characterization should be followed. These include:
-
Safety Data Sheet (SDS) Review: Always consult the SDS for all chemicals used in the experimental protocol. The SDS provides critical information on hazards, handling, and disposal.
-
pH Measurement: Use a calibrated pH meter to determine if aqueous waste solutions are corrosive.
-
Flash Point Determination: If working with organic solvents, their flash points should be known from the SDS to classify them as ignitable.
-
Reactivity Assessment: Evaluate the potential for the waste to react violently with water or other substances.[6]
Procedural Steps for Proper Disposal
The disposal of sodium-bile acid cotransporter waste should follow a systematic process to ensure safety and regulatory compliance.
Step 1: Identification and Segregation
The first crucial step is to identify the nature of the waste. Determine if the SBAT-containing material is mixed with any of the following:
-
Biohazardous Materials: Cell lines, tissues, or microorganisms used to express or study the transporter.
-
Hazardous Chemicals: Solvents, detergents, or other reagents that are ignitable, corrosive, reactive, or toxic.
-
Sharps: Needles, blades, or glass that may be contaminated.
Based on this identification, segregate the waste into appropriate, clearly labeled containers.[8][9]
Step 2: Containerization and Labeling
Use only appropriate and compatible containers for waste storage.[5][6] All waste containers must be properly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical names of the contents (no abbreviations)
-
The specific hazard characteristics (e.g., ignitable, corrosive)
-
The date when waste was first added to the container
Proper labeling is essential for safe handling and disposal by environmental health and safety (EHS) personnel.[5]
Step 3: Storage in a Satellite Accumulation Area
Store the labeled waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[6] Ensure that containers are kept closed except when adding waste.
Step 4: Arranging for Pickup and Disposal
Once the waste container is full or the storage time limit is approaching, arrange for its pickup by the institution's EHS department or a licensed hazardous waste disposal company.[5] Never pour chemical waste down the drain.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of SBAT waste.
By following these procedures, researchers can ensure the safe and compliant disposal of waste generated from their work with sodium-bile acid cotransporters, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
- 2. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium-dependent bile salt transporters of the SLC10A transporter family: more than solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Sodium-Bile Acid Cotransporters
IMMEDIATE SAFETY NOTICE: The sodium-bile acid cotransporter, also known as Na+-taurocholate cotransporting polypeptide (NTCP) or Solute Carrier Family 10 Member 1 (SLC10A1), is a functional receptor for Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV).[1][2][3][4][5][6] All personnel handling purified NTCP protein or cell lines expressing this transporter must be aware of the potential biohazard. Uninfected cell lines engineered to express NTCP may become susceptible to HBV and HDV infection.[1][2][4] Therefore, all work should be conducted under Biosafety Level 2 (BSL-2) or higher containment, depending on institutional guidelines and the specific nature of the experimental system.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with sodium-bile acid cotransporters.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling purified this compound protein or cell lines expressing the transporter. The following table summarizes the required PPE for different handling scenarios.
| Scenario | Required PPE | Additional Recommendations |
| Handling Purified Protein (non-aerosol generating) | - Lab coat- Nitrile gloves- Safety glasses with side shields | - Consider double gloving. |
| Handling Purified Protein (aerosol-generating procedures, e.g., sonication, homogenization) | - Lab coat- Double nitrile gloves- Safety goggles or face shield- Respiratory protection (e.g., N95 respirator) | - Perform in a certified biological safety cabinet (BSC). |
| Handling Cell Cultures Expressing NTCP | - Dedicated lab coat- Double nitrile gloves- Safety glasses | - Work should be performed in a Class II BSC. |
| Handling Cryopreserved Materials | - Insulated, waterproof cryogenic gloves- Face shield- Lab coat | - Protect against splashes from liquid nitrogen. |
Operational Plans
1. Engineering Controls:
-
All work with cell cultures expressing sodium-bile acid cotransporters should be performed in a certified Class II Biological Safety Cabinet (BSC).
-
Use sealed centrifuge rotors or safety cups to prevent aerosol generation during centrifugation.
-
Employ needleless systems and Luer-Lok fittings to minimize the risk of sharps injuries and leaks.
2. Administrative Controls:
-
Access to areas where sodium-bile acid cotransporters are handled should be restricted to trained personnel.
-
All personnel must receive training on BSL-2 procedures and the specific hazards associated with this transporter, including its function as a viral receptor.
-
Hepatitis B vaccination is strongly recommended for all personnel working with NTCP-expressing cell lines.
Experimental Protocols
Protocol 1: General Handling of Purified this compound
-
Pre-Experiment:
-
Don all required PPE as outlined in the table above.
-
Prepare a dedicated and decontaminated workspace.
-
-
Handling:
-
Thaw protein aliquots on ice to maintain stability.
-
Avoid repeated freeze-thaw cycles.
-
When pipetting, do so slowly to prevent aerosol formation.
-
All manipulations should be performed in a manner that minimizes splashing and aerosol generation.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate disinfectant (e.g., 10% bleach solution followed by 70% ethanol).
-
Dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to prevent self-contamination and wash hands thoroughly.
-
Protocol 2: Handling of Cell Cultures Expressing this compound
-
Pre-Culture:
-
Don all required PPE for cell culture work.
-
Prepare the BSC by decontaminating all surfaces.
-
-
Cell Culture Maintenance:
-
Perform all cell culture manipulations within the BSC.
-
Use serological pipettes with filter plugs to prevent contamination of pipetting aids.
-
Handle cell culture flasks and plates with care to avoid spills.
-
-
Post-Culture:
-
Aspirate media into a flask containing a suitable disinfectant (e.g., 10% bleach).
-
Decontaminate all surfaces of the BSC.
-
Dispose of all plasticware and media as biohazardous waste.
-
Remove PPE and wash hands.
-
Disposal Plans
Proper disposal of materials contaminated with purified this compound or NTCP-expressing cells is crucial to prevent environmental release and potential exposure.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., pipette tips, tubes, flasks) | - Collect in a biohazard bag within the BSC.- Securely close the bag before removal from the BSC.- Place in a secondary, leak-proof container for transport.- Autoclave and dispose of according to institutional guidelines for biohazardous waste. |
| Liquid Waste (e.g., cell culture media, buffer) | - Aspirate into a flask containing an effective disinfectant (final concentration of 10% bleach is common).- Allow for a contact time of at least 30 minutes.- Dispose of down the drain with copious amounts of water, in accordance with local regulations. |
| Sharps (e.g., needles, serological pipettes) | - Dispose of immediately in a designated, puncture-resistant sharps container.- Do not recap, bend, or break needles.- Seal and dispose of the container as biohazardous waste when it is three-quarters full. |
Visualizations
Experimental Workflow for Handling NTCP-Expressing Cells
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NTCP opens the door for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
